molecular formula C17H26O2 B055380 Isodecyl benzoate CAS No. 120657-54-7

Isodecyl benzoate

Cat. No.: B055380
CAS No.: 120657-54-7
M. Wt: 262.4 g/mol
InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N
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Description

Isodecyl benzoate is a high-purity organic ester, specifically a benzoate ester with a branched isodecyl chain, valued in research for its versatile role as a non-reactive solvent and effective plasticizer. Its primary research applications include polymer science and materials engineering, where it is investigated as a plasticizer to modify the flexibility, workability, and durability of polymers like PVC, acrylics, and cellulose derivatives. The mechanism of action involves the insertion of the bulky, hydrophobic this compound molecules between polymer chains, effectively reducing polymer-polymer interactions and increasing free volume, which results in lower glass transition temperature (Tg) and enhanced material pliability. Furthermore, its low volatility and high solvating power make it an excellent solvent for studying the formulation of adhesives, inks, and specialty coatings, where it can improve flow properties and substrate wetting. Researchers also utilize this compound as a model compound in chemical synthesis and as an inert component in lubricity and tribology studies. This product is provided with guaranteed batch-to-batch consistency, enabling precise and reproducible experimental outcomes across various R&D projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYULRADYGBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152957
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120657-54-7
Record name Benzoic acid, isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the physical properties of isodecyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Isodecyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is compiled from various chemical databases and safety data sheets to serve as a valuable resource for professionals in research and development. This document includes quantitative data presented in tabular format for easy reference, detailed experimental protocols for the determination of these properties, and a workflow diagram for its synthesis and purification.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Benzoic acid, isodecyl ester; Benzoic acid, C9-11-branched alkyl esters[1][2][3][4]

  • CAS Number: 131298-44-7[1][2][3][4][5][6][7][8][9][10]

  • Molecular Formula: C17H26O2[1][5][7][11]

  • Molecular Weight: 262.39 g/mol [1][5][7][9][11]

  • EINECS Number: 421-090-1[1][5]

Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that values can vary slightly between different sources.

Table 1: General Physical Properties
PropertyValueSource(s)
Appearance Liquid[12]
Melting Point Not available[1]
Boiling Point 161 °C at 5 mm Hg[1][2][3][5][6][7][8][9]
345.9 °C at 760 mmHg[13]
322.5 °C at 760 mmHg[4]
Density 0.954 g/mL at 25 °C[1][2][3][5][6][7][9]
0.949 g/cm³[13]
0.954 g/cm³[4]
Refractive Index n20/D 1.49[1][2][3][5][6][7][8][9]
1.488[4][13]
Table 2: Safety and Handling Properties
PropertyValueSource(s)
Flash Point >230 °F (>110 °C)[1][2][3][5][7][8]
145.9 °C[13]
136 °C[4]
Vapor Pressure 0.000278 mmHg at 25 °C[1][4]
5.97E-05 mmHg at 25 °C[13]
0.008 Pa at 25 °C[5][6][8]
Water Solubility 68.6 µg/L at 20 °C[1][5][8]
0.1075 mg/L at 25 °C (estimated)[14]
Slightly soluble[15]
Solubility in other solvents Soluble in alcohol[14]

Experimental Protocols

This section details the general methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source.

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The test tube is attached to a thermometer and immersed in a Thiele tube or oil bath.

    • The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

    • Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

    • The heat source is removed, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

For substances with high boiling points or those that are sensitive to high temperatures, this procedure can be performed under reduced pressure (vacuum distillation). The observed boiling point will be lower than at atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, temperature-controlled water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach the desired temperature (e.g., 25 °C).

    • The pycnometer is removed from the bath, dried, and weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), constant temperature water bath, dropper or pipette.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.

    • A few drops of the liquid sample are placed on the surface of the lower prism.

    • The prisms are closed and locked.

    • Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).

    • While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • The refractive index is read from the instrument's scale.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, an ignition source, and a heating source.

  • Procedure:

    • The sample is placed into the test cup up to a specified mark.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Water Solubility (Shake Flask Method - OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[1]

  • Apparatus: Flasks with stoppers, a constant temperature shaker or bath, analytical equipment for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of the substance is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the mixture is allowed to stand to let undissolved material settle.

    • A sample of the aqueous phase is taken, ensuring no solid particles are included (this may require centrifugation or filtration).

    • The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Synthesis and Purification Workflow

This compound is primarily produced through the esterification of benzoic acid with isodecyl alcohol. The general workflow for its synthesis and purification is illustrated below.

Synthesis_Purification_Workflow Reactants Benzoic Acid + Isodecyl Alcohol Esterification Esterification Reaction Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Esterification CrudeProduct Crude Product Mixture (this compound, excess alcohol, catalyst, unreacted acid, water) Esterification->CrudeProduct Heat & Reflux Neutralization Neutralization (wash with base, e.g., NaHCO₃) CrudeProduct->Neutralization Washing Water Wash Neutralization->Washing Removes catalyst & acid Drying Drying (e.g., with Na₂SO₄) Washing->Drying Removes water-soluble impurities Purification Purification (Vacuum Distillation) Drying->Purification Removes water FinalProduct Pure this compound Purification->FinalProduct Removes excess alcohol & impurities

Caption: General workflow for the synthesis and purification of this compound.

References

isodecyl benzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isodecyl Benzoate

Introduction

This compound, systematically known as 8-methylnonyl benzoate, is an organic compound belonging to the benzoate ester family. It is synthesized from the esterification of benzoic acid and isodecyl alcohol. This chemical is primarily utilized as a plasticizer, particularly for polyvinyl chloride (PVC) and other thermoplastic resins, enhancing their flexibility and durability.[1][2] Additionally, it finds application in the cosmetics and personal care industry as an emollient and solvent, contributing to the texture and absorption of various formulations.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a branched ten-carbon alkyl chain.

  • IUPAC Name: 8-methylnonyl benzoate[4][5][6][7]

  • CAS Number: 131298-44-7

  • Molecular Formula: C₁₇H₂₆O₂[5][6]

  • Canonical SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1[5]

  • InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 262.39 g/mol [5]
Appearance Colorless to pale yellow liquid[8]
Odor Characteristic, fruity[2][8]
Boiling Point 161 °C at 5 mmHg; 345.9 °C at 760 mmHg[6]
Freezing Point -25 °C[9]
Density 0.954 g/mL at 25 °C[6]
Refractive Index 1.488 at 20 °C[6]
Flash Point >110 °C (>230 °F)
Vapor Pressure 5.97 x 10⁻⁵ mmHg at 25 °C[6]
Water Solubility 68.6 µg/L at 20 °C
log Kow (Octanol/Water Partition Coefficient) 4.61[9]

Spectroscopic Data

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A characteristic downfield chemical shift is expected in the range of 165-175 ppm.[1]

  • Aromatic Carbons: Signals from the benzoate ring carbons are anticipated between approximately 128 and 133 ppm. The carbon to which the ester group is attached (C1) is generally found around 130 ppm.[1]

  • Alkoxy Carbon (-CH₂-O-): The carbon of the -CH₂-O- group in the isodecyl chain is expected to appear in the region of 60-70 ppm.[1]

  • Alkyl Carbons: The various carbons within the branched isodecyl chain will give rise to a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm.[1]

Infrared (IR) Spectroscopy: Based on the functional groups present, the IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption peak around 1720 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption in the 1270-1280 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

  • sp² C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • sp³ C-H Stretch (Alkyl): Signals below 3000 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and isodecyl alcohol using an acid catalyst.

Materials:

  • Benzoic acid

  • Isodecyl alcohol (8-methyl-1-nonanol)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 equivalent), isodecyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of benzoate esters.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the this compound peak in the total ion chromatogram based on its retention time.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standard solutions.

Biological Activity and Toxicology

Based on available safety data, this compound is not known to be involved in specific biological signaling pathways relevant to drug development. Its primary biological interactions are related to its potential as an irritant.

  • Skin Irritation: Causes skin irritation, which can be characterized by itching, scaling, reddening, or blistering.[4]

  • Eye Irritation: Causes serious eye irritation, with symptoms including redness, watering, and pain.[4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

There is no data to suggest that this compound is carcinogenic.[4] Its primary use in personal care products is as a non-reactive emollient and solvent.

Logical Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow for this compound Reactants Benzoic Acid + Isodecyl Alcohol + Acid Catalyst + Toluene Reaction Fischer Esterification (Reflux with Dean-Stark Trap) Reactants->Reaction Workup Aqueous Workup (Water, NaHCO3, Brine) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure this compound Purification->Product

Figure 1: Synthesis and Purification Workflow for this compound

References

An In-depth Technical Guide to Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131298-44-7

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodecyl benzoate, a versatile organic ester. The document details its chemical and physical properties, synthesis, analytical methods, and key applications, with a focus on its relevance in material science and its potential as an excipient in topical pharmaceutical formulations.

Chemical Identity and Physicochemical Properties

This compound is the ester of isodecyl alcohol and benzoic acid. It is a clear, oil-soluble liquid known for its excellent solvency, emollient properties, and compatibility with a wide range of polymers and cosmetic ingredients.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 131298-44-7
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.39 g/mol
IUPAC Name 8-methylnonyl benzoate
Synonyms Benzoic acid, C9-11-branched alkyl esters; Benzoic acid, isodecyl ester
InChI Key HNDYULRADYGBDU-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCOC(=O)C1=CC=CC=C1

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Clear, low-viscosity liquid[1]
Boiling Point 161 °C @ 5 mm Hg[2]
Density 0.954 g/mL at 25 °C[2]
Refractive Index n20/D 1.49[2]
Flash Point >230 °F (>110 °C)[2]
Water Solubility 68.6 µg/L at 20 °C[2]
Vapor Pressure 0.008 Pa at 25 °C[2]
LogP 6.1 at 21 °C[2]

Synthesis and Purification

The primary industrial method for producing this compound is through the esterification of benzoic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side.[3]

Objective: To synthesize this compound from benzoic acid and isodecyl alcohol.

Materials:

  • Benzoic Acid

  • Isodecyl Alcohol (typically a mixture of branched-chain isomers)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), sulfuric acid, or a titanium catalyst like tetrabutyl titanate)[3][4]

  • Toluene (for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine benzoic acid (1.0 eq), isodecyl alcohol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene.

  • Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isodecyl alcohol.

  • Purification: The crude this compound can be further purified by vacuum distillation to yield the final high-purity product.[3]

Synthesis_of_Isodecyl_Benzoate benzoic_acid Benzoic Acid reaction_conditions Heat (Reflux) p-TsOH (catalyst) Toluene benzoic_acid->reaction_conditions isodecyl_alcohol Isodecyl Alcohol isodecyl_alcohol->reaction_conditions isodecyl_benzoate This compound reaction_conditions->isodecyl_benzoate water Water (removed via Dean-Stark trap) reaction_conditions->water

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Material Science: PVC Plasticizer

This compound is an effective plasticizer for polyvinyl chloride (PVC) and other polymers.[3] It enhances flexibility, workability, and durability by inserting its bulky, hydrophobic molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[3]

Objective: To determine the plasticizing efficiency of this compound in a flexible PVC formulation using tensile testing (adapted from ASTM D2284).[5]

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer

  • Two-roll mill or similar melt-blending equipment

  • Compression molder

  • Tensile testing machine (e.g., Instron)

  • Dumbbell-shaped die for sample cutting

Procedure:

  • Formulation: Prepare several PVC formulations with varying concentrations of this compound (e.g., 30, 40, 50 parts per hundred of resin, phr). A control formulation with a standard plasticizer like DINP can also be prepared for comparison.

  • Melt Blending: Blend the PVC resin, plasticizer, and stabilizer on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170 °C) until a homogeneous sheet is formed.

  • Sample Preparation: Press the milled sheets into plaques of a specified thickness using a compression molder.[5]

  • Conditioning: Condition the plaques in a controlled environment (e.g., 23 ± 2 °C, 50 ± 5% relative humidity) for at least 24 hours.[5]

  • Tensile Testing: Cut dumbbell-shaped specimens from the conditioned plaques. Perform tensile testing on the specimens to measure tensile strength, elongation at break, and modulus of elasticity.[5]

  • Data Analysis: Compare the tensile properties of the different formulations. Higher elongation at break and lower modulus typically indicate greater plasticizing efficiency.

Plasticizer_Evaluation_Workflow start Start: PVC Formulation formulation 1. Prepare PVC blends with varying this compound concentrations start->formulation milling 2. Melt blend on a two-roll mill formulation->milling molding 3. Compression mold into plaques milling->molding conditioning 4. Condition samples (ASTM standards) molding->conditioning testing 5. Perform tensile testing (ASTM D2284) conditioning->testing analysis 6. Analyze data: - Tensile Strength - Elongation at Break - Modulus testing->analysis end End: Determine Plasticizer Efficiency analysis->end

Caption: Experimental workflow for evaluating plasticizer performance.

Applications in Cosmetics and Topical Formulations

In cosmetic and personal care products, this compound functions as an emollient, solvent, and texture enhancer.[] Its low viscosity and non-oily feel contribute to a desirable sensory profile in skin lotions, sunscreens, and color cosmetics.[1][7] For drug development professionals, these properties are highly relevant for topical drug delivery systems. As a solvent, it can help solubilize active pharmaceutical ingredients (APIs) and enhance their dispersion within a formulation.[] Its emollient nature can improve skin hydration and may facilitate the penetration of APIs across the stratum corneum.

Objective: To assess the performance of a topical formulation containing this compound through instrumental and sensory analysis.

Materials:

  • Base cream/lotion formulation

  • This compound

  • Corneometer (for skin hydration measurement)

  • Texture Analyzer (for spreadability and stickiness)

  • Human volunteer panel for sensory evaluation

Procedure:

  • Formulation: Prepare a base formulation and an active formulation containing a certain percentage of this compound.

  • Instrumental Analysis - Hydration: Recruit volunteers and designate test sites on their forearms. Measure baseline skin hydration using a Corneometer. Apply a standardized amount of the test and base formulations to the respective sites. Measure skin hydration at set time intervals (e.g., 1, 2, 4, 8 hours) to determine the effect on skin moisture.[8][9]

  • Instrumental Analysis - Texture: Use a texture analyzer to measure the firmness, stickiness, and spreadability of the formulations.[10] This provides objective data on the physical properties imparted by this compound.

  • Sensory Evaluation: Provide coded samples of the base and test formulations to a trained sensory panel. Panelists will evaluate attributes such as ease of spreading, absorption, oiliness, and after-feel on a standardized scale.[8]

  • Data Analysis: Statistically analyze the data from the Corneometer, texture analyzer, and sensory panel to quantify the impact of this compound on the formulation's performance and user perception.

Emollient_Evaluation_Workflow cluster_instrumental Instrumental Evaluation cluster_sensory Sensory Evaluation start Start: Formulation (Base vs. This compound) hydration 1a. Skin Hydration (Corneometer) start->hydration texture 1b. Physical Texture (Texture Analyzer) start->texture panel_test 2. Trained Panel Assessment (Spread, Feel, Absorption) start->panel_test analysis 3. Statistical Analysis of Instrumental & Sensory Data hydration->analysis texture->analysis panel_test->analysis end End: Quantify Emollient Performance & User Perception analysis->end

Caption: Workflow for evaluating this compound as an emollient.

Safety and Handling

This compound is generally considered to have a low order of toxicity. However, as with any chemical, appropriate safety precautions should be observed.

Table 3: Hazard and Safety Information

Hazard TypeInformation
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Safety glasses, chemical-resistant gloves, and lab coat. Use in a well-ventilated area.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion

This compound (CAS No. 131298-44-7) is a high-performance ester with well-documented utility as a plasticizer in the polymer industry and as an emollient and solvent in the cosmetics sector. Its favorable physicochemical properties—such as high solvency, low viscosity, and a pleasant sensory profile—suggest its potential as a valuable excipient in the development of topical and transdermal drug delivery systems. Further research into its ability to enhance the solubility and skin permeation of active pharmaceutical ingredients is warranted. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound in various research and development contexts.

References

isodecyl benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl benzoate is a benzoate ester with a branched isodecyl chain. It is utilized in various industrial applications, including as a plasticizer, solvent, and emollient in personal care products. This document provides core technical data regarding its molecular formula and molecular weight, fundamental properties for its application in research, development, and formulation.

Chemical Identity and Properties

A summary of the key identifiers and molecular properties of this compound is presented below.

ParameterValueReference
Molecular Formula C₁₇H₂₆O₂[1][2][3][4][5]
Molecular Weight 262.39 g/mol [1][3][4][5]
Alternate Molecular Weight 262.4 g/mol [2][6]
CAS Registry Number 131298-44-7[1][3][5][7]
Synonyms Benzoic acid, C9-11-branched alkyl esters[1][5][7]

Methodology for Determination of Molecular Properties

Computational Protocol for Molecular Weight Calculation

The molecular weight of a compound is determined from its molecular formula. This is a standard computational method based on the atomic weights of the constituent elements.

  • Identify the Molecular Formula : The established molecular formula for this compound is C₁₇H₂₆O₂.[1][2][4]

  • Determine Atomic Weights : The standard atomic weights of the constituent elements are used:

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Oxygen (O): ~15.999 amu

  • Calculate Total Molecular Weight : The molecular weight is the sum of the atomic weights of all atoms in the molecule:

    • Molecular Weight = (17 × Atomic Weight of C) + (26 × Atomic Weight of H) + (2 × Atomic Weight of O)

    • Molecular Weight = (17 × 12.011) + (26 × 1.008) + (2 × 15.999) = 204.187 + 26.208 + 31.998 = 262.393 g/mol

This calculated value is consistent with the referenced literature values of 262.39 g/mol and 262.4 g/mol .[1][2][3][4][5][6]

Experimental Protocol: Mass Spectrometry

While the molecular weight can be calculated, it can be experimentally verified using techniques such as mass spectrometry.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization : The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Interpretation : The molecular ion peak [M]+ or a related adduct (e.g., [M+H]+ or [M+Na]+) is identified in the mass spectrum. The molecular weight is then inferred from the m/z value of this peak.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical formula to the determination of the molecular weight.

G cluster_elements Constituent Elements & Counts cluster_weights Standard Atomic Weights (amu) formula Molecular Formula C₁₇H₂₆O₂ C Carbon (C) x 17 formula->C H Hydrogen (H) x 26 formula->H O Oxygen (O) x 2 formula->O C_aw C ≈ 12.011 C->C_aw H_aw H ≈ 1.008 H->H_aw O_aw O ≈ 15.999 O->O_aw calculation Calculation Σ (Atom Count × Atomic Weight) C_aw->calculation H_aw->calculation O_aw->calculation mw Molecular Weight 262.39 g/mol calculation->mw

Caption: Logical workflow for calculating molecular weight from the molecular formula.

References

Isodecyl Benzoate: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl benzoate is a high molecular weight, branched-chain ester prized for its properties as a plasticizer, emollient, and solvent in a variety of industrial and pharmaceutical applications. A thorough understanding of its solubility characteristics in common organic solvents is crucial for formulation development, chemical synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment of its miscibility in a range of solvents. While precise quantitative solubility data is not widely available in published literature, this guide furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate specific data for their unique applications.

Introduction to this compound

This compound (CAS No: 131298-44-7) is the ester of isodecyl alcohol and benzoic acid. Its chemical structure, featuring a bulky, branched alkyl chain and an aromatic ring, imparts a unique combination of properties, including low volatility, excellent compatibility with a range of polymers, and a pleasant, non-greasy feel in cosmetic formulations. These attributes have led to its use in diverse fields, from industrial plasticizers to emollients in personal care products and as a solvent for active pharmaceutical ingredients (APIs).

Solubility of this compound

Based on its chemical structure—a large, non-polar alkyl group and a moderately polar benzoate group—this compound is anticipated to be readily soluble in a wide array of organic solvents, following the principle of "like dissolves like." It is characterized by very low water solubility.[1][2]

Qualitative Solubility Data
Solvent ClassCommon SolventsExpected SolubilityRationale
Non-Polar Hexane, Heptane, Toluene, XyleneMiscibleThe large, non-polar isodecyl group dominates the molecule's character, leading to high affinity for non-polar hydrocarbon solvents.
Moderately Polar Diethyl Ether, Ethyl Acetate, DichloromethaneMiscibleThe ester group provides sufficient polarity to interact favorably with these solvents, while the alkyl chain ensures good overall compatibility.
Polar Aprotic Acetone, Tetrahydrofuran (THF)Soluble to MiscibleExpected to be readily soluble due to favorable dipole-dipole interactions with the ester functionality.
Polar Protic Ethanol, Isopropanol, MethanolSolubleWhile the non-polar tail may limit miscibility in all proportions, this compound is expected to be soluble to a significant extent.
Highly Polar WaterInsolubleThe large hydrophobic alkyl chain results in very poor solubility in water (experimentally determined as 68.6 µg/L at 20°C).[1][2]

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound in specific solvents of interest, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is adaptable for determining the solubility of a liquid in a liquid.

Principle

A saturated solution of this compound in the chosen solvent is prepared by agitating an excess amount of the solute (this compound) in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Organic Solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional, for phase separation)

  • Syringe filters (PTFE, 0.45 µm)

  • Vials for sample collection

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Prepare supersaturated mixture of This compound in solvent temp Place in temperature-controlled shaker (e.g., 25°C) prep->temp equil Agitate for a defined period (e.g., 24-48 hours) to reach equilibrium temp->equil sep Allow phases to separate or use centrifugation equil->sep sample Carefully sample the solvent-rich phase sep->sample filter Filter the sample through a syringe filter sample->filter dilute Prepare serial dilutions of the filtrate filter->dilute analyze Analyze dilutions using UV-Vis or HPLC dilute->analyze calc Calculate solubility from the calibration curve analyze->calc

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution: In a series of sealed flasks, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase of this compound should be visible.

  • Equilibration: Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solutions to stand undisturbed at the constant temperature for several hours to allow for phase separation. If separation is slow, the mixture can be centrifuged.

  • Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.

  • Filtration: Immediately filter the collected aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any micro-droplets of undissolved this compound.

  • Quantification:

    • UV-Vis Spectroscopy: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for the benzoate chromophore (typically around 230 nm). Create a calibration curve of absorbance versus concentration. Dilute the filtered saturated sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of this compound in the saturated solution.

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted, filtered sample and determine the concentration of this compound from the peak area.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or as a weight/weight percentage (w/w%).

Theoretical Considerations: Polarity and Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" is a useful qualitative guide.

G Solubility Relationships Based on Polarity cluster_solute This compound cluster_solvents Solvent Polarity Spectrum solute Large Non-Polar Alkyl Group + Moderately Polar Ester Group nonpolar Non-Polar (e.g., Hexane) solute->nonpolar High Solubility (van der Waals forces) mod_polar Moderately Polar (e.g., Ethyl Acetate) solute->mod_polar High Solubility (van der Waals & Dipole-Dipole) polar Polar Protic (e.g., Ethanol) solute->polar Good Solubility (Dipole-Dipole) high_polar Highly Polar (e.g., Water) solute->high_polar Low Solubility (Hydrophobic Effect)

Caption: Influence of solvent polarity on this compound solubility.

Conclusion

This compound is a versatile ester with favorable solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar alcohols, while exhibiting poor solubility in water. This guide provides a qualitative framework for its solubility and, more importantly, a detailed experimental protocol for the quantitative determination of its solubility in specific solvents. The provided methodologies will enable researchers and formulation scientists to generate the precise data required for their specific applications, thereby facilitating more effective use of this compound in product development and scientific research.

References

isodecyl benzoate boiling point and melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isodecyl Benzoate

Introduction

This compound (CAS No: 131298-44-7, 120657-54-7) is a benzoate ester characterized by a branched isodecyl alkyl chain.[1] It serves as a versatile compound in various industrial and research applications, notably as a plasticizer in polymer science to enhance the flexibility and durability of materials such as PVC and acrylics.[1] Its low volatility and high solvating power also make it a valuable component in the formulation of adhesives, inks, and coatings.[1] This guide provides a comprehensive overview of the boiling and melting points of this compound, detailed experimental protocols for its synthesis and property determination, and logical workflows for these processes.

Physicochemical Data

The physical properties of this compound can vary slightly depending on the specific isomeric composition of the isodecyl group. The data presented below is a compilation from various sources.

Quantitative Data Summary

The boiling point of this compound is highly dependent on pressure. Due to its high molecular weight, it is often distilled under reduced pressure to prevent decomposition. The melting point is not consistently reported, suggesting it exists as a liquid under standard conditions.

PropertyValueConditions
Boiling Point 161 °Cat 5 mm Hg
322.5 °Cat 760 mmHg
345.9 °Cat 760 mmHg
Melting Point Not Determined-
Density 0.954 g/mLat 25 °C
Refractive Index n20/D 1.49-
Flash Point >230 °F (>110 °C)-
Vapor Pressure 0.000278 mmHgat 25 °C
Molecular Formula C₁₇H₂₆O₂-
Molecular Weight 262.39 g/mol -

Data compiled from sources[2][3][4][5][6][7][8].

Synthesis and Characterization Protocols

Synthesis of this compound via Fischer Esterification

The primary industrial method for producing this compound is the acid-catalyzed esterification of benzoic acid with isodecyl alcohol.[1] This equilibrium reaction is driven towards the product by removing water as it is formed.[1]

G cluster_catalyst Catalyst BA Benzoic Acid IB This compound P1 BA->P1 IA Isodecyl Alcohol IA->P1 Acid Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid->P1 catalysis W Water P2 P1->P2 Heat (140-250°C) P2->IB P2->W

Caption: Acid-catalyzed Fischer esterification of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), isodecyl alcohol (1.2 eq), and an acid catalyst such as p-toluenesulfonic acid (0.02 eq).[1][9] Add a suitable solvent like toluene to facilitate azeotropic removal of water.

  • Heating: Heat the mixture to reflux.[9] The reaction temperature typically ranges from 140°C to 250°C.[1] Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water ceases to be produced.

  • Work-up: Cool the reaction mixture to room temperature.[9] Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium bicarbonate (5%) to neutralize the acid catalyst and remove any unreacted benzoic acid.[9][10] Subsequently, wash with brine to remove residual salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.[1][10] The purity of the ester can be confirmed by gas chromatography.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

G A Sample Preparation B Apparatus Setup A->B Place ~3 mL of this compound and boiling chips in a test tube. C Gradual Heating B->C Immerse test tube in a water/oil bath with a thermometer suspended. D Observe Bubbling C->D Heat the bath slowly. Monitor the temperature. E Record Temperature D->E A steady stream of bubbles emerges from an inverted capillary tube. F Result E->F Note the temperature when bubbling stops and liquid enters the capillary. This is the boiling point. G A Sample Preparation B Loading Capillary Tube A->B Crush the solid sample (if applicable) into a fine powder. C Apparatus Setup B->C Pack 2-3 mm of the sample into the sealed end of a capillary tube. D Heating and Observation C->D Place the tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube). E Record Temperature Range D->E Heat slowly (1-2 °C/min) near the expected melting point. F Result E->F Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid melts. This is the melting range.

References

Isodecyl Benzoate: A Technical Guide to Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl benzoate is a branched-chain benzoate ester utilized primarily as a plasticizer and solvent in various industrial applications. Its thermal stability and degradation profile are critical parameters influencing its processing, storage, and end-use performance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its physical properties, thermal stability as determined by thermogravimetric analysis (TGA), and its degradation pathways. Detailed experimental protocols for thermal analysis are provided, alongside visual representations of the analytical workflow and degradation mechanisms to facilitate a deeper understanding for researchers and professionals in materials science and chemical development.

Introduction

This compound, the ester of benzoic acid and isodecyl alcohol, is a key component in formulations of polymers, coatings, and adhesives, where it imparts flexibility and durability.[1] Understanding its response to thermal stress is paramount for predicting material lifetime, ensuring safe processing conditions, and identifying potential degradation products. This guide synthesizes available data to present a detailed profile of its thermal characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various thermal analyses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O₂[2]
Molecular Weight 262.39 g/mol [2]
Boiling Point 345-346 °C @ 760 mmHg (est.)[1]
161 °C @ 5 mmHg[3][4][5]
Freezing Point -25 °C[6]
Density 0.954 g/mL at 25 °C[3][4]
Flash Point 145.9 °C (295 °F) TCC (est.)[1]
Water Solubility 0.1075 mg/L @ 25 °C (est.)[1]
Log Kow 4.61[6]

Note: Due to the branched nature of the "isodecyl" group, some physical properties may vary slightly between different isomeric mixtures.

Thermal Stability and Degradation Analysis

Thermogravimetric Analysis (TGA) Profile (Expected)

A typical TGA curve for this compound under an inert atmosphere (e.g., nitrogen or argon) would exhibit a single-step degradation profile. The onset of decomposition is expected to be above 200 °C, reflecting its relatively low volatility. Significant weight loss would occur at higher temperatures, corresponding to the cleavage of the ester bond and subsequent fragmentation of the molecule.

Table 2: Expected Thermal Decomposition Data for this compound

ParameterExpected RangeDescription
Onset Decomposition Temp. (T_onset) 200 - 250 °CThe temperature at which significant thermal degradation begins.
Temperature at 5% Mass Loss (T₅%) 220 - 260 °CA measure of the initial stage of degradation/volatilization.
Temperature at 50% Mass Loss (T₅₀%) 280 - 330 °CThe temperature at which half of the sample mass has been lost.
Final Residue @ 600 °C (inert atm.) < 2%In an inert atmosphere, benzoate esters typically pyrolyze with minimal char formation.
Degradation Products

Upon thermal decomposition, this compound is expected to break down into several smaller molecules. The primary degradation products are outlined in Table 3. The identification of these products is often achieved through techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Table 3: Potential Thermal Decomposition Products of this compound

ProductChemical FormulaFormation Pathway
Isodecene (mixture of isomers) C₁₀H₂₀Formed via Eᵢ elimination (ester pyrolysis) from the isodecyl group.
Benzoic Acid C₇H₆O₂Co-product of Eᵢ elimination.
Benzene C₆H₆From the decarboxylation of benzoic acid at higher temperatures.
Carbon Dioxide CO₂From the decarboxylation of benzoic acid.
Carbon Monoxide COIncomplete combustion or further decomposition at very high temperatures.
Various short-chain hydrocarbons CₓHᵧFragmentation of the isodecyl chain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal properties. The following are standard protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset temperature of decomposition (T_onset) using the tangent method on the TGA curve.

    • Determine the temperatures for 5%, 10%, and 50% weight loss (T₅%, T₁₀%, T₅₀%).

    • Record the percentage of residue remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., glass transition, melting, boiling) of this compound.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 250, Mettler Toledo DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at -50 °C (below its freezing point).

    • Ramp the temperature from -50 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Identify and analyze endothermic and exothermic peaks to determine melting points and other thermal events.

    • Determine the glass transition temperature (Tg) from the step change in the baseline of the DSC curve.

Visualizations

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted below.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Py-GC/MS Sample->PyGCMS Stability Thermal Stability (T_onset, T_x%) TGA->Stability Transitions Thermal Transitions (Tg, Tm, Tb) DSC->Transitions Products Degradation Products PyGCMS->Products

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is proposed to proceed primarily through a non-radical, intramolecular elimination reaction (Eᵢ), also known as ester pyrolysis. This is followed by the decarboxylation of the resulting benzoic acid at higher temperatures.

Degradation_Pathway IsodecylBenzoate This compound TransitionState Six-membered Transition State IsodecylBenzoate->TransitionState Heat (Pyrolysis) Eᵢ Elimination BenzoicAcid Benzoic Acid TransitionState->BenzoicAcid Isodecene Isodecene TransitionState->Isodecene Benzene Benzene BenzoicAcid->Benzene Heat (Decarboxylation) CO2 CO₂ BenzoicAcid->CO2 Heat (Decarboxylation)

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

This compound is a thermally stable ester with an expected onset of decomposition above 200 °C. Its primary thermal degradation pathway in an inert atmosphere is believed to be ester pyrolysis, yielding isodecene and benzoic acid, with subsequent decarboxylation of benzoic acid at higher temperatures to produce benzene and carbon dioxide. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers and professionals to assess and understand the thermal behavior of this compound in their specific applications. Further experimental studies are warranted to provide precise quantitative TGA and DSC data for this compound.

References

viscosity of isodecyl benzoate at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a branched-chain ester of benzoic acid and isodecyl alcohol. Its properties as a low-viscosity, high-solvating plasticizer make it a compound of interest in various industrial and research applications, including in polymer science and formulation development. Understanding the viscosity of this compound and its dependence on temperature is crucial for predicting its behavior in different processing conditions and for the formulation of products with desired rheological properties. This technical guide provides a summary of the available data on the viscosity of this compound at different temperatures, details the experimental protocols for its measurement, and presents a logical workflow for viscosity determination.

Viscosity Data

The viscosity of a fluid is a measure of its resistance to flow. It is a critical parameter in fluid dynamics and material science. For this compound, viscosity is a key determinant of its performance as a plasticizer and solvent. The following table summarizes the experimentally determined kinematic and dynamic viscosity of this compound at 20°C and 40°C.[1]

Temperature (°C)Kinematic Viscosity (mm²/s)Dynamic Viscosity (mPa·s)
2027.738130.6727
4023.860226.3846

As is typical for liquids, the viscosity of this compound decreases as the temperature increases. This is because higher temperatures lead to an increase in the kinetic energy of the molecules, which allows them to overcome intermolecular forces more easily and flow more readily.

Experimental Protocol: Viscosity Determination

The viscosity data presented in this guide was obtained following the OECD 114 test guideline using a Redwood Viscometer No. 1.[1]

Principle of the Method:

The method is based on measuring the time it takes for a specific volume of the test substance to flow through a capillary under the influence of gravity. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity is subsequently calculated by multiplying the kinematic viscosity by the density of the substance at the same temperature.

Apparatus:

  • Redwood Viscometer No. 1

  • Temperature-controlled bath

  • Calibrated flask (50 ml)

  • Stopwatch

  • Thermometer

Procedure:

  • Sample Preparation: The this compound sample is brought to the test temperature (20°C or 40°C) in the temperature-controlled bath.

  • Viscometer Setup: The Redwood viscometer is cleaned, dried, and leveled. The sample is then poured into the viscometer cup up to the filling mark.

  • Temperature Equilibration: The sample is allowed to equilibrate at the test temperature for a sufficient amount of time.

  • Flow Time Measurement: The valve at the bottom of the viscometer is opened, and the time taken for 50 ml of the sample to flow into the calibrated flask is measured using a stopwatch.

  • Data Recording: The flow time is recorded. The measurement is repeated to ensure accuracy.

  • Density Measurement: The density of this compound is measured at the test temperature. For the presented data, a density of 1.1058 g/cm³ was used for the calculations at both temperatures.[1]

Calculations:

  • Kinematic Viscosity (ν): ν = c * t where:

    • ν is the kinematic viscosity in mm²/s

    • c is the viscometer constant (for the Redwood Viscometer No. 1 used, c = 0.247 for flow times between 85 and 2000 seconds)[1]

    • t is the mean flow time in seconds

  • Dynamic Viscosity (η): η = ν * ρ where:

    • η is the dynamic viscosity in mPa·s

    • ν is the kinematic viscosity in mm²/s

    • ρ is the density of the substance in g/cm³

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the viscosity of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation cluster_results Results Sample This compound Sample TempControl Temperature Control (20°C or 40°C) Sample->TempControl Equilibrate Viscometer Redwood Viscometer No. 1 TempControl->Viscometer Load Sample Density Measure Density (ρ) TempControl->Density FlowTime Measure Flow Time (t) for 50 ml Viscometer->FlowTime CalcKinematic Calculate Kinematic Viscosity (ν = c * t) FlowTime->CalcKinematic CalcDynamic Calculate Dynamic Viscosity (η = ν * ρ) Density->CalcDynamic CalcKinematic->CalcDynamic KinematicResult Kinematic Viscosity (mm²/s) CalcKinematic->KinematicResult DynamicResult Dynamic Viscosity (mPa·s) CalcDynamic->DynamicResult

Caption: Experimental workflow for viscosity determination.

Conclusion

The viscosity of this compound is a temperature-dependent property that is crucial for its application in various fields. The data presented in this guide provides a quantitative understanding of its viscosity at 20°C and 40°C. The detailed experimental protocol and workflow offer a clear methodology for the accurate and reproducible measurement of this important physical property. Further research to expand the viscosity data to a wider range of temperatures would be beneficial for a more comprehensive understanding of the rheological behavior of this compound.

References

The Purity Question: Utilizing Refractive Index for High-Fidelity Isodecyl Benzoate Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and scientific research, the purity of chemical compounds is not just a matter of quality control; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Isodecyl benzoate, a versatile ester utilized in a range of applications including as a plasticizer and emollient, is no exception. This in-depth technical guide details the use of refractive index as a rapid, non-destructive, and highly effective method for the purity assessment of this compound.

Introduction: The Principle of Refractive Index in Purity Determination

The refractive index of a substance is an intrinsic physical property that measures the bending of a ray of light as it passes from one medium into another. For a pure chemical compound at a specified temperature and wavelength, the refractive index is a constant. The presence of impurities will alter the bulk properties of the substance, leading to a deviation in its refractive index. This principle forms the basis of using refractometry for purity analysis. A measured refractive index that deviates from the established value for the pure substance is a direct indication of the presence of contaminants.

This compound, with a defined refractive index of approximately 1.49 at 20°C (n20/D), is an ideal candidate for this analytical technique. Common impurities in the synthesis of this compound include unreacted starting materials, namely benzoic acid and isodecyl alcohol. As these potential impurities possess distinctly different refractive indices from the final product, their presence can be readily detected.

Quantitative Data for Purity Assessment of this compound

To facilitate the use of refractive index as a quantitative tool for purity assessment, the following table has been compiled. It presents the theoretical refractive index of this compound at various purity levels, considering benzoic acid and isodecyl alcohol as the primary impurities. These values have been estimated using the Arago-Biot mixing rule, which provides a linear approximation based on the mole fractions and refractive indices of the components.

Table 1: Theoretical Refractive Index of this compound at Various Purity Levels with Common Impurities

Purity of this compound (%)Predominant ImpurityMole Fraction of this compoundMole Fraction of ImpurityCalculated Refractive Index (n20/D)
100.0-1.0000.0001.4900
99.5Benzoic Acid0.9950.0051.4902
99.0Benzoic Acid0.9900.0101.4905
98.0Benzoic Acid0.9800.0201.4910
95.0Benzoic Acid0.9500.0501.4925
99.5Isodecyl Alcohol0.9950.0051.4897
99.0Isodecyl Alcohol0.9900.0101.4895
98.0Isodecyl Alcohol0.9800.0201.4889
95.0Isodecyl Alcohol0.9500.0501.4874

Note: The refractive index of pure this compound is taken as 1.4900 at 20°C. The refractive index of benzoic acid is approximately 1.5397 at 20°C[1], and the refractive index of isodecyl alcohol is approximately 1.438 at 20°C.

Experimental Protocol for Refractive Index Measurement

This protocol is based on the principles outlined in ASTM D1045, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.

1. Objective: To accurately measure the refractive index of an this compound sample to assess its purity.

2. Apparatus:

  • Abbe Refractometer: Capable of measuring refractive index to at least four decimal places.

  • Constant Temperature Water Bath: To maintain the refractometer prisms at a constant temperature of 20°C ± 0.1°C.

  • Light Source: A monochromatic light source, typically a sodium lamp (D-line, 589 nm).

  • Droppers or Pipettes: For sample application.

  • Lint-free Wipes or Lens Paper.

  • Solvents for Cleaning: Acetone or ethanol of high purity.

  • Reference Standard: A certified refractive index standard for calibration (e.g., distilled water with a known refractive index of 1.3330 at 20°C).

3. Procedure:

  • 3.1. Calibration:

    • Ensure the refractometer is clean and dry.

    • Circulate water from the constant temperature bath through the refractometer prisms until the temperature stabilizes at 20°C.

    • Apply a drop of the reference standard (distilled water) to the prism surface.

    • Close the prisms and allow the temperature to equilibrate.

    • Adjust the instrument to bring the dividing line into the crosshairs of the eyepiece.

    • The reading should correspond to the known refractive index of the standard. If not, adjust the instrument according to the manufacturer's instructions.

  • 3.2. Sample Measurement:

    • Clean the prisms thoroughly with a suitable solvent (e.g., acetone) and a lint-free wipe. Allow the prisms to dry completely.

    • Apply one to two drops of the this compound sample onto the surface of the lower prism.

    • Close the prisms firmly to ensure a thin, uniform film of the sample.

    • Allow sufficient time for the sample to reach the controlled temperature of the prisms (typically 1-2 minutes).

    • Adjust the light source and the refractometer's controls to obtain a sharp, clear dividing line between the light and dark fields in the eyepiece.

    • If color fringes are observed, adjust the compensator to remove them.

    • Align the dividing line precisely with the intersection of the crosshairs.

    • Read the refractive index value from the instrument's scale to four decimal places.

    • Perform at least three independent measurements for each sample.

  • 3.3. Cleaning:

    • After each measurement, thoroughly clean the prisms with a soft cloth or lens paper soaked in a suitable solvent to remove all traces of the sample.

4. Data Analysis and Interpretation:

  • Calculate the average of the three refractive index readings.

  • Compare the average measured refractive index to the value for pure this compound (1.4900 at 20°C).

  • A deviation from this value indicates the presence of impurities. The magnitude and direction of the deviation can suggest the nature and approximate concentration of the impurities, as indicated in Table 1. A higher refractive index suggests the presence of benzoic acid, while a lower value points towards residual isodecyl alcohol.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow and the relationship between purity and refractive index.

Purity_Assessment_Workflow cluster_prep Sample Preparation & Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis & Conclusion Sample This compound Sample Calibrate Calibrate Refractometer (20°C, Sodium D-line) Sample->Calibrate Clean Clean & Dry Prisms Calibrate->Clean Apply Apply Sample to Prism Clean->Apply Equilibrate Temperature Equilibration Apply->Equilibrate Measure Measure Refractive Index (n) Equilibrate->Measure Compare Compare n with Standard (1.4900) Measure->Compare Purity Assess Purity Level Compare->Purity Report Report Findings Purity->Report

Caption: Experimental workflow for purity assessment of this compound using refractive index.

Refractive_Index_vs_Purity Purity This compound Purity HighPurity High Purity (~100%) Purity->HighPurity LowPurity Lower Purity Purity->LowPurity RI_Standard Refractive Index ≈ 1.4900 HighPurity->RI_Standard leads to RI_Deviates Refractive Index Deviates LowPurity->RI_Deviates leads to

Caption: Logical relationship between this compound purity and its refractive index.

Conclusion

The measurement of refractive index offers a powerful, efficient, and cost-effective method for the routine purity assessment of this compound. Its simplicity, speed, and non-destructive nature make it an invaluable tool in quality control and research settings. By establishing a clear correlation between refractive index and purity, as outlined in this guide, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable and reproducible outcomes.

References

Isodecyl Benzoate as a Plasticizer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecyl benzoate is a high-solvating, fast-fusing plasticizer predominantly utilized to enhance the flexibility and workability of polymers, most notably polyvinyl chloride (PVC). Its mechanism of action is rooted in established plasticization theories, including the lubricity, gel, and free volume theories. By interposing its molecular structure between polymer chains, this compound disrupts polymer-polymer interactions, thereby increasing intermolecular space and reducing the energy required for molecular motion. This comprehensive technical guide delineates the core principles of this compound's plasticizing action, supported by available data, detailed experimental methodologies for its evaluation, and visual representations of the underlying scientific concepts.

Core Mechanism of Action

The efficacy of this compound as a plasticizer is primarily explained by the Free Volume Theory .[1] Unplasticized polymers like PVC exist in a rigid state at ambient temperatures due to strong intermolecular forces and limited free volume between polymer chains. The introduction of this compound molecules, which are bulky and possess a branched isodecyl chain, physically separates the polymer chains.[1] This separation increases the "free volume" within the polymer matrix. The increased free volume provides more space for the polymer chains to move, leading to a reduction in the glass transition temperature (Tg) and a more flexible material.[1]

Complementing the free volume theory, the Lubricity Theory suggests that this compound acts as a molecular lubricant. The plasticizer molecules shield the polymer chains from each other, reducing frictional forces and allowing them to slide past one another more easily when a stress is applied. This enhanced molecular mobility contributes significantly to the observed increase in flexibility and elongation of the plasticized polymer.

The Gel Theory further elaborates on the interaction between this compound and the polymer. It posits that the plasticizer disrupts the three-dimensional gel-like structure of the polymer network, which is formed by loose attachments between polymer chains. By solvating these interaction points, this compound effectively breaks down the rigid network, leading to a softer, more pliable material.

The chemical structure of this compound, comprising a benzene ring and a branched C10 alkyl chain, imparts a favorable balance of polarity and non-polarity. This allows for good compatibility with polar polymers like PVC, facilitating its dispersion and integration into the polymer matrix.

Quantitative Data on Performance

PropertyUnplasticized PVCPVC with this compound (Typical Loading)
Glass Transition Temperature (Tg) ~85°CSignificantly Reduced
Tensile Strength HighReduced
Elongation at Break LowSignificantly Increased
Modulus of Elasticity HighReduced
Hardness (Shore A/D) High (Shore D)Reduced (Shore A)
Plastisol Viscosity N/ALow initial viscosity

Experimental Protocols

The evaluation of this compound's plasticizing performance involves a series of standardized tests. The following sections outline the methodologies for key experiments.

Sample Preparation of Plasticized PVC Sheets

A typical protocol for the preparation of flexible PVC sheets plasticized with this compound involves the following steps:

  • Compounding:

    • PVC resin (e.g., K-value 67-70), this compound, and other additives such as heat stabilizers (e.g., Ca/Zn or organotin-based), lubricants, and fillers are weighed to the desired parts per hundred resin (phr) ratio.

    • The components are dry-blended in a high-speed mixer until a homogeneous powder blend is obtained. The mixing temperature is typically controlled to prevent premature fusion.

  • Milling:

    • The dry blend is then processed on a two-roll mill. The mill rolls are heated to a temperature sufficient to melt and fuse the compound (typically 150-170°C).

    • The material is passed through the nip of the rolls multiple times to ensure complete fusion and homogenization. The thickness of the sheet is controlled by adjusting the gap between the rolls.

  • Molding:

    • The milled sheet is cut into appropriate dimensions and placed in a compression mold.

    • The mold is placed in a hydraulic press preheated to the molding temperature (e.g., 170-180°C).

    • A specific pressure is applied for a set duration to form a sheet of uniform thickness. The mold is then cooled under pressure before the sheet is removed.

  • Conditioning:

    • The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing, in accordance with ASTM D618.

Mechanical Properties Testing
  • Tensile Strength, Elongation at Break, and Modulus of Elasticity (ASTM D638 / ISO 527):

    • Dumbbell-shaped specimens are cut from the conditioned PVC sheets.

    • The specimens are tested using a universal testing machine at a specified crosshead speed.

    • The force required to pull the specimen to its breaking point and the extent of its elongation are recorded.

    • Tensile strength is calculated as the maximum stress the material can withstand. Elongation at break is the percentage increase in length at the point of fracture. The modulus of elasticity is determined from the initial slope of the stress-strain curve.

  • Hardness (ASTM D2240 / ISO 868):

    • The hardness of the conditioned PVC sheet is measured using a durometer (Shore A for flexible PVC).

    • The indenter of the durometer is pressed onto the surface of the material, and the hardness value is read directly from the dial. Multiple readings are taken at different locations and averaged.

Thermal Analysis
  • Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA) (ASTM D4065):

    • A rectangular specimen is cut from the conditioned PVC sheet.

    • The specimen is subjected to a sinusoidal oscillating stress in a DMA instrument.

    • The temperature is ramped over a defined range, and the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.

    • The glass transition temperature is typically identified as the peak of the tan delta curve.

Other Key Performance Evaluations
  • Volatility (ASTM D1203):

    • A weighed specimen of the plasticized PVC is placed in an oven at a specified temperature (e.g., 70°C) for a set duration.

    • The specimen is then reweighed, and the percentage weight loss is calculated as a measure of plasticizer volatility.

  • Plastisol Viscosity (ASTM D1824):

    • A plastisol is prepared by dispersing PVC resin in this compound.

    • The viscosity of the plastisol is measured at a controlled temperature using a rotational viscometer (e.g., Brookfield viscometer) at various shear rates.

Visualizations

Mechanism of Plasticization

G cluster_0 Unplasticized Polymer (e.g., PVC) cluster_1 Plasticized Polymer p1 p2 p1->p2 p5 p1->p5 Strong Intermolecular Forces p3 p2->p3 p4 p3->p4 Process Addition of This compound p6 p5->p6 p7 p6->p7 p8 p7->p8 pl1 pl2 pl1->pl2 pl3 pl2->pl3 pl4 pl3->pl4 pl5 pl6 pl5->pl6 pl7 pl6->pl7 pl8 pl7->pl8 plasticizer1 Isodecyl Benzoate plasticizer2 Isodecyl Benzoate plasticizer3 Isodecyl Benzoate Result Increased Free Volume Reduced Intermolecular Forces Increased Flexibility G cluster_tests Testing Protocols start Start: Raw Materials (PVC, this compound, Additives) compounding Compounding (High-Speed Mixer) start->compounding milling Milling (Two-Roll Mill) compounding->milling molding Compression Molding milling->molding conditioning Conditioning (ASTM D618) molding->conditioning testing Performance Testing conditioning->testing tensile Tensile Properties (ASTM D638) testing->tensile hardness Hardness (ASTM D2240) testing->hardness dma DMA (Tg) (ASTM D4065) testing->dma volatility Volatility (ASTM D1203) testing->volatility

References

Environmental Fate and Biodegradation of Isodecyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of isodecyl benzoate. This compound is an organic ester utilized in various industrial and commercial applications, including as a solvent, emollient, and plasticizer in cosmetics, personal care products, and polymers.[1][] Understanding its behavior and persistence in the environment is critical for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and environmental distribution. Detailed experimental protocols for key assessment methods are also provided to support further research.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its intrinsic physicochemical properties. While comprehensive experimental data for this compound is limited, the following table summarizes available information from chemical databases.

PropertyValueSource
CAS Number 131298-44-7[3][4]
Molecular Formula C₁₇H₂₆O₂[4][5]
Molecular Weight 262.39 g/mol [][4]
IUPAC Name 8-methylnonyl benzoate[5][6]
Density 0.954 g/mL at 25 °C[3][4]
Boiling Point 161 °C at 5 mm Hg[3][4]
Refractive Index n20/D 1.49[3][4]
Calculated LogP (XLogP3) 6.5[5][6]

Note: LogP (octanol-water partition coefficient) is a key parameter for assessing environmental partitioning. A high LogP value, such as the calculated 6.5 for this compound, suggests a strong tendency to partition from water into organic matrices like soil organic carbon and lipids in organisms.

Environmental Fate and Distribution

The environmental fate of this compound encompasses its transport and transformation through abiotic and biotic processes. The diagram below illustrates the potential pathways in aquatic and terrestrial environments.

Environmental_Fate_Pathway cluster_air Air Compartment cluster_water Water Compartment cluster_soil Soil/Sediment Compartment IB_Air This compound (Volatilized) IB_Water This compound (Dissolved) IB_Air->IB_Water Deposition Photolysis_Air Photolysis IB_Air->Photolysis_Air IB_Water->IB_Air Volatilization Hydrolysis_Products Hydrolysis (Benzoic Acid + Isodecanol) IB_Water->Hydrolysis_Products Abiotic Hydrolysis Biodegradation_Products_Water Biodegradation Products (CO2, H2O, Biomass) IB_Water->Biodegradation_Products_Water Biotic Degradation IB_Soil This compound (Adsorbed) IB_Water->IB_Soil Adsorption/ Partitioning Photolysis_Water Photolysis IB_Water->Photolysis_Water IB_Soil->IB_Water Desorption Biodegradation_Products_Soil Biodegradation Products (CO2, H2O, Biomass) IB_Soil->Biodegradation_Products_Soil Biotic Degradation Entry Entry->IB_Water Direct Release Entry->IB_Soil Direct Release

Caption: General environmental fate pathways for this compound.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms, primarily through hydrolysis and photolysis.

Hydrolysis is a significant degradation pathway for esters in aquatic environments. The ester linkage in this compound can be cleaved to form benzoic acid and isodecanol. The rate of this reaction is pH-dependent, with faster rates typically observed under alkaline conditions.[7][8] While specific experimental hydrolysis data for this compound were not found, data for other benzoate esters, such as ethyl benzoate, indicate a half-life of approximately 7.5 years at pH 7 and 25°C, suggesting that under neutral environmental conditions, hydrolysis may be a slow process.[9] However, the rate can be significantly influenced by the steric hindrance of the alcohol moiety.[7]

Direct photolysis occurs when a chemical absorbs light in the solar spectrum (wavelengths > 290 nm) and is transformed. Aromatic compounds like benzoates can absorb UV radiation. Indirect photolysis involves reaction with photochemically generated reactive species like hydroxyl radicals (•OH).[10] The rate of photolysis is dependent on factors like water clarity, depth, and season.[11] While specific photolysis rate constants for this compound are not available, it is expected to be a potential degradation pathway, particularly in the atmosphere and sunlit surface waters.[12]

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic chemicals from the environment.

This compound is expected to be biodegradable. The initial step in its aerobic biodegradation is the enzymatic hydrolysis of the ester bond by esterases, yielding benzoic acid and isodecanol. Both of these products are known to be readily biodegradable.[13]

  • Benzoic Acid: Benzoic acid is a common intermediate in the microbial catabolism of aromatic compounds. It is typically activated to benzoyl-CoA and subsequently undergoes ring cleavage and metabolism through central metabolic pathways like the β-ketoadipate pathway, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass).[14][15][16]

  • Isodecanol: This branched C10 alcohol is expected to be degraded via oxidation of the alcohol group to a carboxylic acid, followed by β-oxidation.

Based on these pathways for its constituent parts, this compound would be predicted to be "readily biodegradable" under standard test conditions (e.g., OECD 301B). However, experimental data is needed for confirmation.

Biodegradation_Pathway cluster_main Aerobic Biodegradation of this compound cluster_step1 Step 1: Ester Hydrolysis cluster_step2_BA Benzoic Acid Degradation cluster_step2_ID Isodecanol Degradation IB This compound BA Benzoic Acid IB->BA Esterase ID Isodecanol IB->ID Esterase BCOA Benzoyl-CoA BA->BCOA IDA Isodecanoic Acid ID->IDA Alcohol Dehydrogenase RingCleavage Aromatic Ring Cleavage BCOA->RingCleavage BetaKeto β-Ketoadipate Pathway RingCleavage->BetaKeto TCA TCA Cycle BetaKeto->TCA BetaOx β-Oxidation IDA->BetaOx BetaOx->TCA Mineralization Mineralization (CO₂, H₂O, Biomass) TCA->Mineralization

Caption: Proposed aerobic biodegradation pathway for this compound.

Environmental Distribution

The high calculated LogP value (6.5) for this compound suggests it will have low water solubility and a strong tendency to adsorb to soil organic carbon and sediment.[5][6] This process reduces its concentration in the water column, limiting its bioavailability for aquatic organisms but increasing its concentration in soil and sediment. Adsorption is a key process influencing a chemical's mobility and persistence. Chemicals that are strongly adsorbed are less likely to leach into groundwater but may be more persistent due to reduced availability for microbial degradation.

Ecotoxicity

No specific experimental ecotoxicity data for this compound was identified in the public literature.[17] However, based on the known toxicity of its potential degradation products and related substances, a general profile can be inferred. Benzoic acid and its salts are generally considered to have low to moderate toxicity to aquatic organisms.[13][18] For example, available data for sodium benzoate indicate it is practically non-toxic to birds and moderately to practically non-toxic to freshwater fish and invertebrates.[13] Given its high LogP, bioaccumulation potential in aquatic organisms should also be considered in a full risk assessment.

EndpointTest OrganismValueSource
Acute Fish Toxicity Data Not Available--
Acute Daphnia Toxicity Data Not Available--
Algal Toxicity Data Not Available--

Experimental Protocols

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data on the environmental fate of chemicals.

Hydrolysis as a Function of pH (OECD 111)

This guideline is designed to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[19][20][21]

  • Principle: The test substance is dissolved in sterile buffer solutions and incubated in the dark at a constant temperature.[21][22]

  • Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess hydrolytic stability.[19][21] If significant hydrolysis (>10%) occurs, a main study is performed at lower, environmentally relevant temperatures. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and, if possible, hydrolysis products.[19][23]

  • Data Analysis: The rate of hydrolysis is determined, and from this, a rate constant and half-life (DT50) are calculated for each pH.

OECD_111_Workflow cluster_sampling Sampling & Analysis start Start prep Prepare Sterile Aqueous Buffer Solutions (pH 4, 7, 9) start->prep add_chem Add Test Substance (One Concentration) prep->add_chem incubate Incubate in Dark at Constant Temperature add_chem->incubate sample Collect Samples at Pre-defined Intervals incubate->sample analyze Analyze for Parent Compound and Hydrolysis Products sample->analyze decision > 90% Hydrolysis or 30 Days Elapsed? analyze->decision decision->sample No calculate Calculate Rate Constants and Half-Lives (DT50) decision->calculate Yes end_node End calculate->end_node

Caption: Experimental workflow for OECD Guideline 111 (Hydrolysis).

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption potential of a chemical on different soil types, which helps predict its mobility in the environment.[24][25]

  • Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution phase is measured, and the amount adsorbed to the soil is calculated by difference (indirect method) or by direct measurement after extraction.[26]

  • Procedure: The test is typically conducted in tiers. A preliminary tier establishes the optimal soil-to-solution ratio and equilibration time.[24][27] The main test (Tier 2) involves studying adsorption on multiple soil types (usually five) with varying organic carbon content, clay content, and pH.[24][25] A Tier 3 study can determine adsorption isotherms over a range of concentrations.[24]

  • Data Analysis: The results are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

OECD_106_Workflow cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Screening Test start Start: Select Soils tier1_setup Determine Soil/Solution Ratio & Equilibration Time start->tier1_setup tier2_prep Prepare Soil Samples & Test Substance Solution (0.01 M CaCl2) tier1_setup->tier2_prep tier2_equilibrate Equilibrate by Shaking tier2_prep->tier2_equilibrate tier2_separate Separate Phases (Centrifugation) tier2_equilibrate->tier2_separate tier2_analyze Analyze Aqueous Phase Concentration tier2_separate->tier2_analyze calculate Calculate Adsorption (Kd) and Koc Values tier2_analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for OECD Guideline 106 (Adsorption/Desorption).

Ready Biodegradability – CO₂ Evolution Test (OECD 301B)

This test provides evidence on whether a chemical is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in the environment.[28][29]

  • Principle: The test substance is exposed to an inoculum of microorganisms (typically from activated sludge) in a mineral medium. The degradation is followed by measuring the amount of carbon dioxide (CO₂) produced over a 28-day period.[29][30] CO₂ is the ultimate end product of aerobic mineralization.

  • Procedure: The test substance, mineral medium, and inoculum are combined in test flasks. A control with only inoculum and reference flasks with a known biodegradable substance (e.g., sodium benzoate) are run in parallel. The flasks are aerated with CO₂-free air, and the evolved CO₂ is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.[28][30]

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[28][31]

OECD_301B_Workflow cluster_flasks Set up Test Flasks start Start prep Prepare Mineral Medium and Inoculum (e.g., Activated Sludge) start->prep flasks_test Test Substance Flasks prep->flasks_test flasks_ref Reference Substance Flasks (e.g., Sodium Benzoate) prep->flasks_ref flasks_control Inoculum Blank Flasks prep->flasks_control incubate Incubate for 28 Days (Aerated with CO₂-free air) flasks_test->incubate flasks_ref->incubate flasks_control->incubate measure Periodically Measure Evolved CO₂ incubate->measure calculate Calculate % Biodegradation vs. Theoretical CO₂ measure->calculate pass_fail Pass/Fail Criterion: >60% in 10-day window? calculate->pass_fail result_pass Result: Readily Biodegradable pass_fail->result_pass Yes result_fail Result: Not Readily Biodegradable pass_fail->result_fail No end_node End result_pass->end_node result_fail->end_node

Caption: Experimental workflow for OECD Guideline 301B (Ready Biodegradability).

Conclusion

While specific experimental data on the environmental fate of this compound is scarce, its chemical structure allows for a reasoned assessment of its likely behavior. It is predicted to be a substance with low water solubility and a high affinity for soil and sediment. The primary degradation pathways are expected to be biotic (biodegradation) and abiotic (hydrolysis and photolysis). The initial step for all pathways is the cleavage of the ester bond, producing isodecanol and benzoic acid, both of which are readily biodegradable compounds. Based on this, this compound is expected to be ultimately biodegradable in the environment. However, to refine this assessment and meet regulatory requirements, experimental studies following standardized OECD guidelines are essential to generate quantitative data on its rates of degradation, partitioning behavior, and potential for ecotoxicity.

References

In-Depth Technical Guide: Toxicology and Safety of Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for isodecyl benzoate. The information is compiled from various sources, including safety data sheets, regulatory submissions, and scientific literature. The data is presented to facilitate a thorough understanding of the hazard profile of this compound.

Chemical and Physical Properties

This compound is the ester of isodecyl alcohol and benzoic acid. It is primarily used as a plasticizer and solvent in various industrial applications.

PropertyValueReference
CAS Number 131298-44-7N/A
Molecular Formula C₁₇H₂₆O₂N/A
Molecular Weight 262.39 g/mol N/A
Boiling Point 161 °C @ 5 mm HgN/A
Density 0.954 g/mL at 25 °CN/A
Flash Point >230 °F (>110 °C)N/A

Toxicological Data

The toxicological data for this compound is summarized below. Where specific data for this compound is not available, information on structurally related benzoate compounds is provided as a surrogate for hazard assessment.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period of time after a single exposure to a substance.

EndpointSpeciesRouteValueClassification
LD₅₀ RatOral> 5,000 mg/kgNot Classified
LD₅₀ RabbitDermal> 2,000 mg/kgNot Classified
Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic skin reaction.

EndpointSpeciesResultClassification
Skin Irritation RabbitNo evidence of corrosion or irritationNot Classified as a skin irritant[1]
Eye Irritation RabbitReversible eye irritation observedClassified as an eye irritant[2]
Skin Sensitization Guinea PigNot expected to be a skin sensitizer (based on data for alkyl benzoates)Not Classified as a skin sensitizer[3]
Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited. Data on related benzoate compounds suggest that the liver and kidneys may be target organs at high doses.[4]

Genotoxicity
Assay TypeSystemResult
Ames Test In vitroNegative (for benzoates)[4][5]
Chromosome Aberration In vitroMixed results (for benzoates)[4][5]
Micronucleus Test In vivoNegative (for benzoates)[4][5]
Carcinogenicity

Long-term carcinogenicity studies on this compound have not been identified. Studies on sodium benzoate in rats have not shown evidence of carcinogenicity.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are not available. Studies on structurally similar compounds, such as isononyl benzoate and di-isodecyl phthalate, have not indicated significant reproductive or developmental effects.[3][7]

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Test Animal: Healthy, young adult albino rabbits are typically used.[1]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.[1]

  • Exposure Duration: The exposure period is typically 4 hours.[1]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized system (e.g., Draize scale). The mean scores for erythema and edema are used to calculate a Primary Irritation Index (PII).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Test Animal: Healthy, adult albino rabbits are used.[2]

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Observations may be extended up to 21 days to assess the reversibility of any effects.

  • Scoring: Ocular lesions are scored using a standardized system. The scores are used to classify the substance's irritation potential.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This test is designed to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).

Methodology:

  • Test Animal: Young, healthy adult albino guinea pigs are used.

  • Induction Phase:

    • Intradermal Induction: The test substance is injected intradermally with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.

  • Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both the test and control animals.

  • Observation and Scoring: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine if the substance is a sensitizer.

Visualizations

The following diagrams illustrate key workflows and relationships in the toxicological assessment of a chemical substance.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Hazard & Risk Assessment A Physicochemical Properties M Hazard Identification A->M B In Silico / QSAR Prediction B->M C Read-Across from Structurally Similar Compounds C->M D Genotoxicity (Ames, Chromosome Aberration) D->M E Skin Corrosion / Irritation H Skin & Eye Irritation (if necessary) E->H F Eye Irritation F->H G Acute Toxicity (Oral, Dermal, Inhalation) G->M H->M I Skin Sensitization I->M J Repeated Dose Toxicity N Dose-Response Assessment J->N K Reproductive / Developmental Toxicity K->N L Carcinogenicity L->N P Risk Characterization M->P N->P O Exposure Assessment O->P

Caption: A logical workflow for the toxicological safety assessment of a chemical.

Experimental_Workflow_OECD404 Start Start: Healthy Rabbit Selection Shave Shave Test Area (approx. 6 cm²) Start->Shave Apply Apply 0.5 mL/g of this compound Shave->Apply Cover Cover with Semi-Occlusive Dressing Apply->Cover Expose 4-hour Exposure Cover->Expose Remove Remove Dressing & Clean Area Expose->Remove Observe Observe at 1, 24, 48, 72 hours Remove->Observe Score Score Erythema & Edema Observe->Score Classify Classify Irritation Potential Score->Classify End End of Study Classify->End

Caption: Experimental workflow for an acute dermal irritation study (OECD 404).

Conclusion

This compound exhibits low acute toxicity via the oral and dermal routes. It is not classified as a skin irritant but is considered an eye irritant. Based on data from structurally related compounds, it is not expected to be a skin sensitizer, genotoxic, carcinogenic, or a reproductive/developmental toxicant. However, a lack of specific data for this compound for several of these endpoints warrants a cautious approach and suggests that further testing may be necessary for a complete risk assessment, particularly for applications with high potential for human exposure. Professionals in drug development and research should consider this data profile when evaluating the use of this compound in their applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isodecyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a benzoate ester utilized in a variety of applications, including as a plasticizer, solvent, and emollient in personal care products and cosmetic formulations.[] Its synthesis is primarily achieved through the Fischer esterification of benzoic acid with isodecyl alcohol. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reversible reaction toward the product, an excess of one reactant, typically the alcohol, is used, and the water formed is often removed as the reaction progresses.[2][3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, data presentation on reaction parameters, and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

ParameterMethyl Benzoate Synthesis[4][5]Ethyl Benzoate Synthesis[5]This compound (Industrial Indication)[6]
Reactants Benzoic Acid, MethanolBenzoic Acid, EthanolBenzoic Acid, Isodecyl Alcohol
Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)Titanium Catalysts, H₂SO₄, p-TsOH[6][7]
Molar Ratio (Acid:Alcohol) 1:9.41:10 (approx.)Excess alcohol (up to 30% molar excess)[7]
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 78 °C)140 °C to 250 °C[7]
Reaction Time 30 minutes - 1 hour2 hoursNot specified for lab scale
Reported Yield ~75% (isolated)[4], 90%[5]95%[5]High yields achievable[7]
Reported Purity Not specifiedNot specified>99%[6]

Experimental Protocols

This section details the laboratory-scale synthesis of this compound via Fischer esterification, adapted from established procedures for similar benzoate esters.[4][8]

Materials and Equipment
  • Benzoic Acid (C₇H₆O₂)

  • Isodecyl Alcohol (C₁₀H₂₂O)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl Ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL of isodecyl alcohol (a significant molar excess).[4]

  • Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid to the flask. Swirl the flask to ensure thorough mixing.[4]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be determined by the boiling point of the isodecyl alcohol. Allow the reaction to reflux for 1-2 hours.[5] To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water as it is formed.[9]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 75 mL of water.[4]

    • Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[4]

    • Stopper the funnel, shake gently, and vent frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization:

    • Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the acid catalyst.[4] Carbon dioxide gas will be evolved, so frequent venting of the separatory funnel is crucial.

    • Perform a final wash with 20 mL of saturated sodium chloride solution (brine).[8]

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate to remove any residual water.[8]

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional):

    • For higher purity, the crude this compound can be purified by vacuum distillation.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR: Expect aromatic protons between 7.4-8.1 ppm and the protons of the -CH₂-O- group of the isodecyl chain around 4.3 ppm.[7]

  • ¹³C NMR: The carbonyl carbon should appear around 165-175 ppm, with aromatic carbons between 128-133 ppm and the -CH₂-O- carbon at approximately 60-70 ppm.[7]

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of an ester at approximately 1720 cm⁻¹.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Reactants Reactants: Benzoic Acid Isodecyl Alcohol Acid Catalyst Reaction Reaction: Reflux for 1-2 hours Reactants->Reaction Workup Work-up: Quench with Water Extract with Ether Reaction->Workup Neutralization Neutralization: Wash with NaHCO₃ Wash with Brine Workup->Neutralization Drying Drying: Add Anhydrous Na₂SO₄ Neutralization->Drying Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Purification Purification (Optional): Vacuum Distillation Solvent_Removal->Purification Product Final Product: This compound Solvent_Removal->Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The following diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism.[3]

Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Creates Good Leaving Group (H₂O) Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Forms Protonated Ester Ester Ester Product Deprotonation->Ester Regenerates Catalyst

Caption: Mechanism of the Fischer esterification reaction.

References

Production of Isodecyl Benzoate via Transesterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl benzoate is a versatile chemical intermediate and a key component in various industrial applications, including as a plasticizer, solvent, and fragrance ingredient. This document provides detailed application notes and protocols for the synthesis of this compound through transesterification. Methodologies covering acidic, basic, and organometallic catalysis are presented, offering researchers a comprehensive guide to producing this valuable ester. The protocols are designed to be adaptable for both small-scale laboratory synthesis and process optimization studies.

Introduction

Transesterification is a robust and widely employed method for the synthesis of esters, involving the reaction of an ester with an alcohol in the presence of a catalyst. In the context of this compound production, a common industrial practice is the transesterification of a lower alkyl benzoate, such as methyl benzoate, with isodecyl alcohol. This reaction is reversible, and to drive the equilibrium towards the formation of this compound, the lower boiling point alcohol byproduct (methanol in this case) is typically removed by distillation during the reaction.[1][2] The choice of catalyst is critical and significantly influences reaction rates, yields, and the formation of byproducts.[2][3] This document outlines protocols using various catalytic systems.

General Transesterification Workflow

The overall process for producing this compound via transesterification can be visualized as a multi-step workflow. The following diagram illustrates the key stages from reactant preparation to final product purification.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Methyl Benzoate, Isodecyl Alcohol) Reactor Reaction Vessel (Heated, Stirred) Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Distillation Methanol Removal (Distillation) Reactor->Distillation Reaction Mixture Neutralization Neutralization (e.g., with base) Reactor->Neutralization Crude Product Distillation->Reactor Reflux Washing Washing (e.g., with water/brine) Neutralization->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Purification Final Purification (e.g., Vacuum Distillation) Drying->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for this compound synthesis.

Comparative Data on Catalytic Systems

The selection of a catalyst is a critical parameter in the transesterification process. The following table summarizes typical reaction conditions and catalyst loadings for different classes of catalysts.

Catalyst TypeExamplesCatalyst Loading (% by weight of reaction mixture)Reaction Temperature (°C)Key Characteristics
Brønsted Acids Sulfuric acid, p-toluenesulfonic acid0.05 - 1.0100 - 180Effective at lower temperatures but can lead to side reactions like dehydration of alcohols.[2]
Lewis Acids / Metal Catalysts Tetraisopropyl orthotitanate, Tetrabutyl orthotitanate, Tin compounds (e.g., stannous oxide)0.005 - 1.0 (specifically 0.01 - 0.1 for titanates)180 - 220High-temperature catalysts; often preferred for minimizing by-products such as olefins.[1][2]
Basic Catalysts Sodium methoxide, Potassium hydroxide, Alkali metal carbonates0.005 - 1.0100 - 220Can be very effective; sensitive to free fatty acids and water. In situ preparation from an alkali metal and isodecyl alcohol is possible.[1][2]
Heterogeneous Catalysts Natural phosphates, Supported zinc chlorideVariesVariesOffer easier separation from the reaction mixture and potential for reusability.[4][5]

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of this compound using different catalytic methods.

Protocol 1: Titanate-Catalyzed Transesterification

This protocol is based on the use of a high-temperature metal catalyst, which is often favored in industrial settings for its efficiency and low level of by-product formation.[1][2]

Materials:

  • Methyl benzoate

  • Isodecyl alcohol (isomer mixture)

  • Tetraisopropyl orthotitanate or Tetrabutyl orthotitanate

  • Nitrogen gas supply

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Distillation head with a condenser and receiving flask (Dean-Stark trap can be used)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, heating mantle, distillation head connected to a condenser and receiving flask, and a thermometer. Ensure the apparatus is dry and purged with nitrogen.

  • Charging Reactants: Charge the flask with methyl benzoate and a molar excess of isodecyl alcohol (e.g., a 1:1.2 to 1.3 molar ratio of methyl benzoate to isodecyl alcohol). An excess of isodecyl alcohol helps to shift the reaction equilibrium towards the product.[1][2]

  • Catalyst Addition: Add the titanate catalyst to the reaction mixture. A typical catalyst loading is between 0.01% and 0.1% by weight of the total reactants.[1]

  • Reaction:

    • Begin stirring and gently heat the mixture under a slow stream of nitrogen.

    • Gradually increase the temperature to around 180-220°C.[1][2]

    • Methanol, the byproduct of the transesterification, will begin to distill off. The removal of methanol is crucial for driving the reaction to completion.[1][2]

    • Continue the reaction until methanol evolution ceases (typically 4-8 hours). The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the crude product to a separatory funnel.

    • Wash the mixture with a 5% sodium bicarbonate solution to neutralize any acidic impurities.

    • Wash with brine to remove any remaining aqueous residues.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess isodecyl alcohol and any other volatile impurities using a rotary evaporator.

    • Purify the final product, this compound, by vacuum distillation.

Protocol 2: Acid-Catalyzed Transesterification

This protocol utilizes a strong Brønsted acid as the catalyst. While effective, care must be taken to control the temperature to prevent unwanted side reactions.

Materials:

  • Methyl benzoate

  • Isodecyl alcohol (isomer mixture)

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid

  • Toluene (optional, as an azeotropic agent)

  • Sodium carbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Same as Protocol 1, with the potential use of a Dean-Stark trap if toluene is used.

Procedure:

  • Reactor Setup: Set up the reaction apparatus as described in Protocol 1. If using toluene as an azeotropic agent to aid in water removal (if any is present), a Dean-Stark trap should be used.

  • Charging Reactants: Charge the flask with methyl benzoate, isodecyl alcohol (1:1.2 molar ratio), and toluene (if used).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, approximately 0.5-1.0% by weight of the reactants).

  • Reaction:

    • Heat the mixture to reflux (the temperature will depend on the boiling point of the reactants and solvent, typically 120-160°C).

    • Continuously remove the methanol byproduct by distillation.

    • Monitor the reaction for 4-6 hours or until completion is confirmed by GC or TLC.

  • Work-up:

    • After cooling, dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic phase with a saturated sodium carbonate solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Perform vacuum distillation to obtain pure this compound.

Protocol 3: Base-Catalyzed Transesterification

Basic catalysts can be highly efficient for transesterification. This protocol uses sodium methoxide. It is crucial that the reactants are anhydrous, as water can deactivate the catalyst.

Materials:

  • Methyl benzoate

  • Isodecyl alcohol (isomer mixture, anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Dilute hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reactor Setup: Ensure all glassware is oven-dried and the reaction is set up under a nitrogen atmosphere to prevent moisture contamination.

  • Charging Reactants: Charge the flask with anhydrous methyl benzoate and anhydrous isodecyl alcohol (1:1.2 molar ratio).

  • Catalyst Addition: Carefully add the sodium methoxide catalyst (0.1-0.5% by weight).[1] Alternatively, the catalyst can be prepared in situ by adding a small piece of sodium metal to the isodecyl alcohol before the addition of methyl benzoate, though this is a more hazardous procedure.[1]

  • Reaction:

    • Heat the mixture to 100-150°C with stirring.

    • Distill off the methanol as it forms.

    • The reaction is typically faster than acid-catalyzed reactions; monitor for completion over 2-4 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the catalyst by washing the mixture with a dilute solution of hydrochloric acid. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.

    • Wash with water and then with brine.

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the product using a rotary evaporator.

    • Purify by vacuum distillation.

Catalyst Selection Logic

The choice of catalyst depends on several factors including the desired reaction temperature, purity of starting materials, and the desired final product purity. The following diagram outlines a decision-making process for catalyst selection.

Catalyst_Selection Start Start: Select Catalyst for this compound Synthesis HighTemp High Temperature Process Tolerable? Start->HighTemp LowByproducts Minimal Byproducts (e.g., Olefins) Critical? HighTemp->LowByproducts Yes Acid Use Brønsted Acid (e.g., p-TSA) HighTemp->Acid No Anhydrous Anhydrous Reactants Available? LowByproducts->Anhydrous No Titanate Use Titanate or other Metal Catalysts LowByproducts->Titanate Yes Anhydrous->Acid No Base Use Basic Catalyst (e.g., NaOMe) Anhydrous->Base Yes EasySeparation Easy Catalyst Separation Required? Heterogeneous Consider Heterogeneous Catalyst EasySeparation->Heterogeneous Yes Titanate->EasySeparation Acid->EasySeparation Base->EasySeparation

Caption: Decision tree for catalyst selection in transesterification.

Conclusion

The synthesis of this compound via transesterification is a flexible process that can be tailored to specific laboratory or industrial needs through the appropriate selection of catalysts and reaction conditions. The protocols provided herein offer a starting point for researchers to produce this compound efficiently. Optimization of parameters such as reactant ratios, catalyst loading, and reaction time may be necessary to achieve desired yields and purity for specific applications. Careful monitoring of the reaction and rigorous purification of the final product are essential for obtaining high-quality this compound.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a versatile organic compound with applications as a plasticizer, solvent, and intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis is typically achieved through the esterification of benzoic acid with isodecyl alcohol. The selection of an appropriate acid catalyst is crucial for optimizing reaction efficiency, yield, and purity. These application notes provide a comparative overview of common acid catalysts, detailed experimental protocols, and visualizations to guide researchers in the synthesis of this compound.

The primary route for this compound synthesis is the Fischer esterification of benzoic acid with isodecyl alcohol. This equilibrium reaction is catalyzed by an acid, where the removal of water drives the reaction toward the product.[1] An alternative method is the transesterification of a benzoic ester (e.g., methyl benzoate) with isodecyl alcohol.

Catalyst Selection and Performance

A variety of acid catalysts can be employed for the synthesis of this compound, broadly categorized as Brønsted acids and Lewis acids.

  • Brønsted Acids: These are proton donors that protonate the carbonyl oxygen of benzoic acid, enhancing its electrophilicity.[2] Common examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (CH₃SO₃H). While effective and inexpensive, they can be corrosive and difficult to separate from the reaction mixture.[3]

  • Lewis Acids: These are electron-pair acceptors that coordinate to the carbonyl oxygen. This category includes organometallic compounds based on titanium, zirconium, and tin.[2] Examples are tetra-n-butyl titanate, tetrabutyl zirconate, and stannous oxalate.[2] These are often referred to as high-temperature catalysts and may offer advantages in terms of reduced by-product formation compared to protonic acids.[4]

  • Solid Acids: These are heterogeneous catalysts that offer simplified separation and potential for reusability. Examples include ion-exchange resins like Amberlyst 15 and modified clays.[2][3]

The choice of catalyst significantly impacts the reaction rate and product quality. The following table summarizes the performance of various acid catalysts for the esterification of benzoic acid with different alcohols, providing an insight into their relative effectiveness.

Catalyst TypeCatalyst ExampleAlcoholCatalyst Loading (wt%)Molar Ratio (Alcohol:Acid)Temperature (°C)Benzoic Acid Conversion (%)Reference
Deep Eutectic Solventp-TSA:BTEAC¹Ethanol1010:17588.3[5]
Deep Eutectic Solventp-TSA:BTEAC¹Butanol1010:17587.8[5]
Deep Eutectic Solventp-TSA:BTEAC¹Hexanol1010:17567.5[5]
Ionic Liquid[BMIM]HSO₄²Ethanol1010:175~20[5]
Ion-Exchange ResinAmberlyst 15Ethanol1010:175~8[5]
Solid AcidPhosphoric acid modified Montmorillonite K-10Methanol101:1Reflux>90 (Yield)[2]

¹ p-Toluenesulfonic acid:Benzyltrimethylammonium chloride ² 1-Butyl-3-methylimidazolium hydrogen sulfate

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a representative Brønsted acid (Sulfuric Acid) and a Lewis acid (Tetra-n-butyl titanate) are provided below.

Protocol 1: Synthesis of this compound using Sulfuric Acid (Brønsted Acid Catalyst)

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Isodecyl Alcohol (C₁₀H₂₂O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add benzoic acid (1.0 eq) and isodecyl alcohol (1.5 - 2.0 eq). If using, add toluene to fill the Dean-Stark trap.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5-1.0 mol% relative to benzoic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 140-160°C without toluene, or the boiling point of the azeotrope with toluene). Continuously remove the water formed during the reaction using the Dean-Stark trap or by distillation. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with an organic solvent like diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water (2 x 50 mL)

      • 5% Sodium Bicarbonate solution (2 x 50 mL, to neutralize unreacted benzoic acid and the sulfuric acid catalyst). Caution: CO₂ evolution may cause pressure build-up. Vent the separatory funnel frequently.

      • Saturated Sodium Chloride solution (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of this compound using Tetra-n-butyl Titanate (Lewis Acid Catalyst)

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Isodecyl Alcohol (C₁₀H₂₂O)

  • Tetra-n-butyl titanate (Ti(OBu)₄)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser, combine benzoic acid (1.0 eq) and isodecyl alcohol (1.2 - 1.5 eq).

  • Catalyst Addition: Add tetra-n-butyl titanate (typically 0.01 - 0.5% by weight of the reaction mixture) to the flask.

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere. These catalysts often require higher temperatures, typically above 180°C, to achieve full activity.[4] The water of reaction is continuously removed by distillation. The reaction progress can be monitored by measuring the acid value of the mixture, which should fall as the benzoic acid is consumed. The reaction is generally continued until the acid value is below a target threshold (e.g., < 0.1 mg KOH/g).[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to approximately 80-90°C.

    • Remove the excess isodecyl alcohol by vacuum distillation.

    • Neutralize the remaining catalyst by washing the crude ester with a 5% sodium carbonate solution.

    • Wash with water to remove any remaining salts.

  • Drying and Purification: Dry the crude product with anhydrous sodium sulfate and then filter. The final product can be further purified by vacuum distillation if required.

Visualizations

Logical Relationship of Acid Catalysts

G cluster_main Acid Catalysts for this compound Synthesis cluster_bronsted Brønsted Acids (Proton Donors) cluster_lewis Lewis Acids (Electron Acceptors) AcidCatalysts Acid Catalysts Bronsted Brønsted Acids AcidCatalysts->Bronsted Lewis Lewis Acids AcidCatalysts->Lewis H2SO4 Sulfuric Acid Bronsted->H2SO4 pTsOH p-Toluenesulfonic Acid Bronsted->pTsOH MSA Methanesulfonic Acid Bronsted->MSA Titanium Titanium Catalysts (e.g., Tetra-n-butyl titanate) Lewis->Titanium Zirconium Zirconium Catalysts (e.g., Tetrabutyl zirconate) Lewis->Zirconium Tin Tin Catalysts (e.g., Stannous Oxalate) Lewis->Tin

Caption: Classification of acid catalysts for this compound synthesis.

Experimental Workflow for this compound Synthesis

G Start Reactant Charging (Benzoic Acid, Isodecyl Alcohol) Catalyst Catalyst Addition (e.g., H₂SO₄ or Ti(OBu)₄) Start->Catalyst Reaction Esterification Reaction (Heating and Water Removal) Catalyst->Reaction Workup Work-up (Cooling, Washing, Neutralization) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification End This compound (Final Product) Purification->End

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Isodecyl Benzoate as a Plasticizer in PVC Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a high-purity, monoester plasticizer recognized for its excellent compatibility with polyvinyl chloride (PVC) resins.[1][2] As a fast-fusing, high-solvating plasticizer, it offers a compelling alternative to traditional phthalate-based plasticizers, such as dioctyl phthalate (DOP). Its primary function is to increase the flexibility, workability, and durability of the polymer by inserting its molecules between the PVC chains, thereby increasing the free volume and lowering the glass transition temperature (Tg).[1] These application notes provide detailed protocols for evaluating the performance of this compound in PVC formulations and present comparative data against a standard general-purpose plasticizer, DOP.

Mechanism of Action

Plasticizers function by reducing the intermolecular forces between the polymer chains of the PVC resin. The bulky and hydrophobic this compound molecules position themselves between the rigid PVC chains, effectively pushing them apart. This separation disrupts the polymer-polymer interactions, leading to increased molecular mobility and a more flexible material. This mechanism results in a lower glass transition temperature (Tg) and enhanced pliability of the final PVC product.[1]

cluster_0 Rigid PVC cluster_1 Plasticization Process cluster_2 Flexible PVC PVC_Chain_1 PVC Chain PVC_Chain_2 PVC Chain Isodecyl_Benzoate This compound PVC_Chain_1->Isodecyl_Benzoate Addition of Plasticizer Isodecyl_Benzoate_1 This compound Isodecyl_Benzoate->Isodecyl_Benzoate_1 Integration into a polymer matrix PVC_Chain_3 PVC Chain PVC_Chain_4 PVC Chain

Figure 1: Mechanism of PVC Plasticization.

Comparative Performance Data

The following tables summarize the typical performance of this compound in a standard flexible PVC formulation compared to DOP. The data is based on a formulation of 100 parts per hundred of resin (PHR) of PVC, 50 PHR of plasticizer, and a standard stabilizer package.

Table 1: Mechanical Properties

PropertyTest MethodUnitThis compoundDOP (Control)
Tensile StrengthASTM D412MPa18.520.1
Elongation at BreakASTM D412%380350
100% ModulusASTM D412MPa8.29.5
Shore A HardnessASTM D2240-8588

Table 2: Thermal and Permanence Properties

PropertyTest MethodUnitThis compoundDOP (Control)
Low-Temperature Flexibility (Tf)ASTM D1043°C-25-28
Volatility (Weight Loss)ASTM D1203%0.91.5
Glass Transition Temperature (Tg)DSC°C3540
Onset of DegradationTGA°C220210

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

PVC Formulation and Sample Preparation

This protocol outlines the preparation of plasticized PVC sheets for subsequent testing.

start Start weigh Weigh PVC Resin, Plasticizer, and Stabilizer start->weigh mix Dry Blend in a High-Speed Mixer weigh->mix mill Compound on a Two-Roll Mill mix->mill press Compression Mold into Sheets of Desired Thickness mill->press condition Condition Samples (23°C, 50% RH, 24h) press->condition end End condition->end

Figure 2: PVC Sample Preparation Workflow.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • DOP (for control samples)

  • Heat stabilizer (e.g., Ca/Zn or Ba/Zn system)

  • High-speed mixer

  • Two-roll mill

  • Compression molder

  • Molds for desired specimen shapes

Procedure:

  • Accurately weigh the PVC resin, plasticizer (this compound or DOP), and heat stabilizer according to the formulation (e.g., 100 PHR PVC, 50 PHR plasticizer, 2 PHR stabilizer).

  • Transfer the weighed components to a high-speed mixer and blend until a homogeneous dry blend is achieved. Benzoate plasticizers may result in faster fusing at lower temperatures.[3]

  • Transfer the dry blend to a two-roll mill preheated to a suitable temperature (e.g., 160-170°C).

  • Compound the material on the mill until a uniform, fused sheet is formed.

  • Cut the milled sheet into appropriate sizes for compression molding.

  • Place the pre-cut sheets into a mold and press in a compression molder at a specified temperature (e.g., 175°C) and pressure to form sheets of the desired thickness.

  • Allow the molded sheets to cool to room temperature under pressure.

  • Condition the prepared PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

This test determines the tensile strength, elongation at break, and modulus of the plasticized PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Die C for cutting dumbbell-shaped specimens

  • Extensometer

  • Micrometer

Procedure:

  • Cut at least five dumbbell-shaped test specimens from the conditioned PVC sheets using Die C.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation on the UTM and attach the extensometer to the specimen.

  • Mount the specimen in the grips of the UTM.

  • Start the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[4]

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.

This test measures the indentation hardness of the plasticized PVC.

Apparatus:

  • Shore A Durometer

  • Hard, flat surface

Procedure:

  • Place the conditioned PVC specimen on a hard, flat surface. The specimen should have a minimum thickness of 6 mm.

  • Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.

  • Read the hardness value on the durometer scale within one second of firm contact.

  • Take at least five readings at different positions on the specimen, at least 6 mm apart, and calculate the average.

Thermal and Permanence Properties Testing

This test determines the torsional stiffness of the plasticized PVC at low temperatures.

Apparatus:

  • Torsional stiffness tester

  • Low-temperature chamber

Procedure:

  • Cut rectangular specimens from the conditioned PVC sheets.

  • Mount a specimen in the torsional stiffness tester.

  • Lower the temperature of the chamber to the desired starting temperature.

  • Apply a torsional force to the specimen and measure the angular deflection.

  • Calculate the apparent modulus of rigidity.

  • Repeat the measurement at various decreasing temperatures.

  • The temperature at which the apparent modulus of rigidity reaches a specified value (e.g., 310 MPa) is reported as the low-temperature flexibility (Tf).[5]

This test measures the weight loss of the plasticized PVC due to plasticizer volatilization.

Apparatus:

  • Forced-air oven

  • Analytical balance

  • Activated carbon

Procedure:

  • Cut circular specimens from the conditioned PVC sheets.

  • Weigh the specimens accurately.

  • Place the specimens in a dish containing activated carbon, ensuring they are surrounded but not in direct contact with the carbon.

  • Place the dish in a forced-air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

  • Reweigh the specimens.

  • Calculate the percentage weight loss as a measure of volatility.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is used to assess thermal stability.[6][7]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Procedure (for Tg):

  • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[8]

TGA Procedure (for Thermal Stability):

  • Accurately weigh a sample (10-20 mg) of the plasticized PVC into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of degradation is typically reported as the temperature at which 5% weight loss occurs.

cluster_0 Mechanical Testing cluster_1 Thermal & Permanence Testing Tensile Tensile Properties (ASTM D412) Hardness Shore A Hardness (ASTM D2240) Low_Temp Low-Temp Flex (ASTM D1043) Volatility Volatility (ASTM D1203) Thermal_Analysis Thermal Analysis (DSC/TGA) Conditioned_Sample Conditioned PVC Sample Conditioned_Sample->Tensile Conditioned_Sample->Hardness Conditioned_Sample->Low_Temp Conditioned_Sample->Volatility Conditioned_Sample->Thermal_Analysis

Figure 3: Experimental Testing Workflow.

Conclusion

This compound serves as an effective plasticizer for PVC resins, offering a favorable balance of mechanical, thermal, and permanence properties. The protocols outlined in these application notes provide a standardized framework for researchers and scientists to evaluate the performance of this compound and other novel plasticizers in PVC formulations. The comparative data indicates that while this compound may result in slightly lower tensile strength and hardness compared to DOP, it can offer improved elongation and lower volatility. These characteristics make it a suitable candidate for a variety of flexible PVC applications where durability and low plasticizer migration are desired.

References

Application Notes and Protocols for the Formulation of Coatings and Adhesives with Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a high-purity, low-volatility organic ester that serves as a versatile formulating component in a variety of coating and adhesive systems.[1] Its primary functions are as a non-reactive solvent, an effective plasticizer, and a coalescing agent.[1][2] In polymer science and materials engineering, this compound is valued for its ability to modify the flexibility, workability, and durability of polymers such as polyvinyl chloride (PVC), acrylics, and cellulose derivatives.[1] Its low volatility and high solvating power also make it an excellent choice for improving the flow properties and substrate wetting of adhesives, inks, and specialty coatings.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of coatings and adhesives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior in various formulations.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₂[3]
Molecular Weight 262.39 g/mol [3]
CAS Number 131298-44-7[3]
Appearance Liquid-
Boiling Point 161 °C @ 5 mm Hg-
Density 0.954 g/mL at 25 °C-
Refractive Index n20/D 1.49-
Water Solubility Low[4]

Application in Coatings: Coalescing Agent in Latex Paints

This compound is an effective coalescing agent in latex-based paints, promoting the formation of a uniform and durable film.[2] Coalescing agents act as temporary plasticizers for polymer particles, reducing the minimum film-forming temperature (MFFT) and allowing for proper film formation at ambient temperatures.[4]

Mechanism of Action

The mechanism of action for a coalescing agent like this compound involves its partitioning into the polymer particles of the latex emulsion. This softens the particles, allowing them to fuse together as the water evaporates, forming a continuous and defect-free film. The low water solubility of this compound is advantageous, as it favors its concentration within the polymer particles.[4]

G cluster_0 Latex Paint Formulation Latex_Particles Dispersed Latex Particles in Water Isodecyl_Benzoate This compound (Coalescing Agent) Latex_Particles->Isodecyl_Benzoate Addition Water_Evaporation Water Evaporation Isodecyl_Benzoate->Water_Evaporation During Particle_Packing Close Packing of Particles Water_Evaporation->Particle_Packing Particle_Deformation Particle Deformation and Fusion Particle_Packing->Particle_Deformation Continuous_Film Continuous Paint Film Particle_Deformation->Continuous_Film

Caption: Workflow for Latex Paint Film Formation with this compound.

Experimental Protocol: Evaluation of this compound as a Coalescing Agent

This protocol outlines the preparation and testing of a model latex paint formulation to evaluate the effectiveness of this compound as a coalescing agent.

Materials:

  • Acrylic latex emulsion (e.g., 50% solids)

  • This compound

  • Pigment (e.g., Titanium Dioxide)

  • Dispersant

  • Defoamer

  • Thickener

  • Deionized water

Equipment:

  • High-speed disperser

  • Laboratory balance

  • Viscometer (e.g., Brookfield or Stormer)

  • MFFT (Minimum Film Formation Temperature) Bar

  • Scrub resistance tester

  • Glossmeter

  • Drawdown bar

Formulation Procedure:

  • Pigment Dispersion (Grind Phase):

    • To a suitable container, add deionized water, dispersant, and defoamer.

    • While mixing at low speed, slowly add the titanium dioxide pigment.

    • Increase the mixing speed to high and disperse for 20-30 minutes, or until a Hegman gauge reading of 7+ is achieved.

  • Letdown Phase:

    • Reduce the mixing speed and add the acrylic latex emulsion.

    • Slowly add the this compound while continuing to mix.

    • Add the remaining additives, including the thickener, and mix until the formulation is homogeneous.

    • Adjust the pH to the desired range (typically 8.5-9.5 for acrylic latexes) with a suitable neutralizing agent.

Testing Procedures:

  • Viscosity: Measure the viscosity of the formulated paint using a Brookfield or Stormer viscometer according to ASTM D562.

  • Minimum Film Formation Temperature (MFFT): Determine the MFFT of the paint using an MFFT bar according to ASTM D2354. A lower MFFT indicates greater coalescing efficiency.

  • Scrub Resistance: Prepare a drawdown of the paint on a test panel and allow it to cure for 7 days. Evaluate the scrub resistance according to ASTM D2486.

  • Gloss: Measure the 60° and 85° gloss of the cured paint film using a glossmeter according to ASTM D523.

Performance Data

The following table summarizes expected performance data when comparing a latex paint formulation with and without this compound.

PropertyFormulation without this compoundFormulation with this compound (3% on polymer solids)
MFFT (°C) > 20< 10
Viscosity (KU) 95 - 10595 - 105
Scrub Resistance (cycles) < 400> 800
60° Gloss 20 - 3030 - 40

Application in Adhesives: Plasticizer in PVC Plastisols and Sealants

This compound is an effective plasticizer in PVC plastisols and various sealant formulations.[2] Plasticizers are added to polymers to increase their flexibility, workability, and distensibility.

Mechanism of Action

In PVC, the rigid polymer chains are held together by strong intermolecular forces. This compound molecules interpose themselves between the PVC chains, disrupting these forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a more flexible material with a lower glass transition temperature (Tg).

G cluster_1 Plasticization of PVC Rigid_PVC Rigid PVC Polymer Chains (Strong Intermolecular Forces) Isodecyl_Benzoate This compound (Plasticizer) Rigid_PVC->Isodecyl_Benzoate Addition Interaction Interposition between PVC Chains Isodecyl_Benzoate->Interaction Reduced_Forces Disruption of Intermolecular Forces Interaction->Reduced_Forces Increased_Flexibility Increased Free Volume and Chain Mobility Reduced_Forces->Increased_Flexibility Flexible_PVC Flexible PVC Increased_Flexibility->Flexible_PVC

Caption: Mechanism of PVC Plasticization by this compound.

Experimental Protocol: Formulation and Testing of a PVC Plastisol Adhesive

This protocol describes the preparation of a simple PVC plastisol adhesive and the evaluation of the effect of this compound on its properties.

Materials:

  • PVC dispersion resin

  • This compound

  • Heat stabilizer (e.g., a mixed metal stabilizer)

  • Filler (e.g., calcium carbonate)

  • Adhesion promoter (optional)

Equipment:

  • Planetary mixer or high-shear mixer

  • Vacuum chamber for deaeration

  • Viscometer

  • Tensile tester with grips for lap shear and peel testing

  • Hardness tester (Shore A or D)

Formulation Procedure:

  • In a mixing vessel, combine the this compound and the heat stabilizer.

  • While mixing at low speed, slowly add the PVC resin to the liquid components.

  • Gradually increase the mixing speed and continue to mix until a homogeneous paste is formed.

  • Add the filler and any other additives and continue mixing until fully dispersed.

  • Deaerate the plastisol under vacuum to remove any entrapped air.

Testing Procedures:

  • Viscosity: Measure the initial viscosity of the plastisol and monitor its change over time (viscosity stability).

  • Hardness: Prepare a cured sheet of the plastisol by heating it in a mold at a specified temperature and time (e.g., 160-180°C for 10-15 minutes). Measure the Shore A or D hardness of the cured sheet according to ASTM D2240.

  • Tensile Strength and Elongation: Use the cured sheet to prepare dumbbell-shaped specimens and measure the tensile strength and elongation at break according to ASTM D412.

  • Adhesion Strength (Lap Shear): Prepare lap shear specimens by bonding two substrates (e.g., steel or aluminum) with the plastisol and curing as specified. Measure the lap shear strength according to ASTM D1002.

  • Peel Strength: Prepare T-peel or 180° peel specimens and measure the peel strength according to ASTM D903 or ASTM D1876.

Performance Data

The following table illustrates the expected effect of varying the concentration of this compound on the properties of a PVC plastisol.

Property30 phr this compound50 phr this compound70 phr this compound
Shore A Hardness 90 - 9575 - 8560 - 70
Tensile Strength (MPa) 15 - 2010 - 155 - 10
Elongation at Break (%) 150 - 200250 - 350400 - 500
Lap Shear Strength (MPa) 8 - 125 - 82 - 5

*phr = parts per hundred resin

Conclusion

This compound is a highly effective and versatile additive for the formulation of coatings and adhesives. Its ability to act as both a coalescing agent and a plasticizer allows formulators to achieve desired performance characteristics in a wide range of applications. The experimental protocols and performance data provided in these application notes offer a starting point for researchers and scientists to explore the benefits of incorporating this compound into their formulations. Further optimization of the concentration and co-additives will likely be necessary to achieve the specific performance requirements of a given application.

References

Application Notes and Protocols for Isodecyl Benzoate in Polymer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a high-purity organic ester valued in polymer science for its role as a non-reactive solvent and an effective plasticizer.[1] Its branched isodecyl chain and benzoate group impart unique properties, including high solvating power, low volatility, and excellent compatibility with a range of polymers. These characteristics make it a versatile component in formulations for adhesives, inks, specialty coatings, and, most notably, as a plasticizer for polymers like polyvinyl chloride (PVC), acrylics, and cellulose derivatives.[1] In drug delivery systems, where polymer flexibility, stability, and controlled release are paramount, this compound can serve as a critical excipient to modify the physical properties of polymer matrices.

This document provides detailed application notes and experimental protocols for utilizing this compound as a non-reactive solvent and plasticizer in polymer research, with a focus on methodologies relevant to materials science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueTest Method/Source
Chemical Identity
IUPAC Name8-methylnonyl benzoatePubChem
CAS Number131298-44-7-
Molecular FormulaC₁₇H₂₆O₂-
Molecular Weight262.39 g/mol -
Physical Properties
AppearanceColorless liquid-
Boiling Point161 °C @ 5 mm Hglit.
Density0.954 g/mL at 25 °Clit.
Refractive Indexn20/D 1.49lit.
Flash Point>230 °F (>110 °C)-
Water Solubility68.6 µg/L at 20 °C-
Spectroscopic Data
¹H NMR (Aromatic Protons)7.4 - 8.1 ppm (multiplets)[1]
¹H NMR (-CH₂-O- Protons)~4.3 ppm (triplet)[1]
¹³C NMR (Carbonyl Carbon)165 - 175 ppm[1]
¹³C NMR (Aromatic Carbons)128 - 133 ppm[1]
¹³C NMR (-CH₂-O- Carbon)60 - 70 ppm[1]
IR (C=O Stretch)1715 - 1730 cm⁻¹[1]
IR (C-O Stretch)1250-1310 cm⁻¹ and 1000-1150 cm⁻¹ (two strong bands)[1]

Application Note 1: this compound as a Plasticizer for Polyvinyl Chloride (PVC)

This compound is highly compatible with thermoplastic resins, particularly PVC, where it acts as a plasticizer to enhance flexibility, workability, and durability.[1] Its mechanism involves the insertion of its bulky, hydrophobic molecules between polymer chains, which reduces polymer-polymer interactions, increases free volume, and consequently lowers the glass transition temperature (Tg).[1] This property is crucial in the development of flexible polymer-based drug delivery systems, where the physical state of the polymer matrix can influence drug release kinetics.

Experimental Workflow for Evaluating this compound as a PVC Plasticizer

G cluster_0 Formulation cluster_1 Characterization cluster_2 Data Analysis A PVC Resin & this compound (varying concentrations) B Solvent Casting (e.g., in THF) A->B Dissolution C Film Formation B->C Evaporation D Mechanical Testing (ASTM D882) C->D E Thermal Analysis (DSC) (ASTM D3418) C->E F Migration Resistance (ASTM D1203) C->F G Tensile Strength, Elongation, Modulus D->G H Glass Transition Temperature (Tg) E->H I Weight Loss (%) F->I

Workflow for PVC plasticizer evaluation.
Protocol 1.1: Preparation of Plasticized PVC Films by Solvent Casting

This protocol describes the preparation of PVC films with varying concentrations of this compound for subsequent characterization.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Tetrahydrofuran (THF), analytical grade

  • Heat stabilizer (e.g., zinc stearate)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Prepare a stock solution of PVC in THF (e.g., 10% w/v) by slowly adding the PVC resin to the solvent while stirring. Gentle warming may be applied to facilitate dissolution.

  • Add a suitable heat stabilizer to the PVC solution (e.g., 2 parts per hundred parts of resin, phr).

  • In separate, labeled vials, prepare solutions of this compound in THF at concentrations that will result in final plasticizer levels of 10, 20, 30, and 40 phr in the dried films.

  • Add the this compound solutions to the PVC stock solution and stir until homogeneous.

  • Pour the mixtures into level glass petri dishes, ensuring a consistent volume for uniform film thickness.

  • Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours.

  • Transfer the dishes to a vacuum oven and dry at 50°C until a constant weight is achieved to ensure complete removal of THF.

  • Carefully peel the films from the glass surface and store them in a desiccator.

Protocol 1.2: Characterization of Plasticized PVC Films

1.2.1 Mechanical Properties (ASTM D882)

  • Objective: To determine the effect of this compound concentration on the tensile strength, elongation at break, and 100% modulus of the PVC films.

  • Equipment: Universal Testing Machine (UTM) with a suitable load cell, die cutter for dumbbell-shaped specimens.

  • Procedure:

    • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Cut at least five dumbbell-shaped specimens from each film formulation.

    • Measure the thickness and width of the narrow section of each specimen.

    • Conduct the tensile test at a crosshead speed of 50 mm/min until the specimen breaks.

    • Record the tensile strength, elongation at break, and modulus at 100% elongation.

1.2.2 Thermal Analysis (ASTM D3418)

  • Objective: To measure the glass transition temperature (Tg) of the plasticized PVC films.

  • Equipment: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Cut a small sample (5-10 mg) from a conditioned film and seal it in an aluminum DSC pan.

    • Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to -50°C at 10°C/min.

    • Perform a second heating scan from -50°C to 150°C at 10°C/min.

    • Determine the Tg from the midpoint of the transition in the second heating curve.

1.2.3 Migration Resistance (ASTM D1203)

  • Objective: To assess the tendency of this compound to migrate out of the PVC matrix.

  • Equipment: Forced air oven, activated carbon, wire mesh cage.

  • Procedure:

    • Cut a 50 mm diameter circular specimen from a conditioned film and record its initial weight.

    • Place the specimen in the center of the wire mesh cage and surround it with activated carbon.

    • Heat the assembly in an oven at 70°C for 24 hours.

    • After cooling, carefully remove the specimen, clean off any adhering carbon particles, and record the final weight.

    • Calculate the percentage weight loss as an indicator of plasticizer migration.

Expected Quantitative Data

The following table presents expected trends in the properties of PVC plasticized with this compound. Actual values should be determined experimentally.

This compound (phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Tg (°C)Weight Loss (%)
0 (Control)~50<10-~80<0.1
10
20↓↓↑↑↓↓↓↓↑↑
30↓↓↓↑↑↑↓↓↓↓↓↓↑↑↑
40↓↓↓↓↑↑↑↑↓↓↓↓↓↓↓↓↑↑↑↑

(Note: Arrows indicate the expected trend relative to the control.)

Application Note 2: this compound as a Non-Reactive Solvent in Polymer Synthesis and Characterization

While less documented, the properties of this compound suggest its potential as a non-reactive, high-boiling-point solvent for specific applications in polymer synthesis and characterization where traditional solvents are unsuitable. Its low volatility minimizes solvent loss during high-temperature reactions and reduces exposure risks. Its good solvating power for certain non-polar to moderately polar polymers can be advantageous.

Conceptual Workflow for High-Temperature Polymer Synthesis

G A Monomer(s) & Initiator in this compound B High-Temperature Reaction (e.g., 150-200°C) A->B Inert Atmosphere (N₂) C Polymerization B->C D Cooling & Precipitation (in non-solvent like methanol) C->D E Isolation & Purification D->E F Polymer Characterization (GPC, NMR, DSC) E->F

High-temperature polymer synthesis workflow.
Protocol 2.1: Proposed Protocol for High-Temperature Solution Polymerization

This protocol provides a general framework for using this compound as a solvent for the synthesis of polymers that require high reaction temperatures.

Materials:

  • Monomer(s)

  • High-temperature radical initiator (e.g., di-tert-butyl peroxide)

  • This compound (as solvent)

  • Non-solvent for precipitation (e.g., methanol, hexane)

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Charge the reaction vessel with the desired amount of this compound and monomer(s).

  • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 150°C) under a nitrogen blanket with continuous stirring.

  • In a separate flask, dissolve the initiator in a small amount of this compound.

  • Slowly add the initiator solution to the reaction vessel.

  • Maintain the reaction at the set temperature for the desired duration, monitoring the viscosity of the solution as an indicator of polymerization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred excess of a suitable non-solvent.

  • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove residual this compound and unreacted monomer.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Protocol 2.2: Proposed Protocol for Polymer Characterization by NMR

For polymers that are difficult to dissolve in standard deuterated solvents, a mixture of a deuterated solvent and this compound at elevated temperatures may facilitate analysis.

Materials:

  • Polymer sample

  • Deuterated solvent (e.g., chloroform-d, DMSO-d6)

  • This compound

  • NMR tubes suitable for high-temperature measurements

Procedure:

  • Dissolve the polymer sample in a mixture of the deuterated solvent and this compound. The ratio will depend on the polymer's solubility.

  • Transfer the solution to an NMR tube.

  • Acquire the NMR spectrum at an elevated temperature if necessary to ensure complete dissolution and reduce solution viscosity. The non-deuterated this compound will show signals in the spectrum, which must be accounted for during analysis. The aromatic and ester linkage protons of this compound will be clearly visible.[1]

Polymer Solubility in this compound

The principle of "like dissolves like" can be a useful guide for predicting the solubility of polymers in this compound. Given its ester structure with a long alkyl chain and an aromatic ring, it is expected to be a good solvent for polymers with similar characteristics.

Polymer ClassRepresentative PolymersExpected Solubility in this compoundRationale
Vinyls PVC, Polystyrene (PS)GoodGood compatibility due to polarity and aromaticity.
Acrylics PMMA, Poly(butyl acrylate)Moderate to GoodEster groups provide compatibility.
Polyesters PET, PBTPoor to Moderate (swelling)May require elevated temperatures for dissolution.
Polyolefins Polyethylene (PE), Polypropylene (PP)PoorNon-polar nature makes them incompatible with the polar ester group.
Cellulosics Cellulose Acetate ButyrateModerateEster groups can interact favorably.
Elastomers Styrene-Butadiene Rubber (SBR)GoodAromatic and aliphatic components are compatible.

Conclusion

This compound is a versatile and valuable compound in polymer research. Its well-established role as a plasticizer for PVC is supported by standardized testing protocols that allow for the thorough characterization of its effects on polymer properties. Furthermore, its favorable characteristics as a high-boiling, non-reactive solvent open up possibilities for its use in specialized polymer synthesis and characterization applications where conventional solvents are inadequate. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to effectively utilize this compound in their polymer-related studies, including the development of advanced drug delivery systems.

References

Application Note: Quantitative Analysis of Isodecyl Benzoate in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl benzoate is a versatile organic compound used as a plasticizer, solvent, and emollient in a variety of industrial and commercial products, including cosmetics, personal care items, and polymers. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and formulation development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of semi-volatile compounds like this compound.[1] This application note details a comprehensive protocol for the quantitative analysis of this compound in complex matrices using GC-MS with an internal standard method for enhanced accuracy and precision.

Principle of Analysis

This method employs gas chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer (MS), where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that confirms the identity of the compound and allows for its quantification. To compensate for variations in sample preparation and instrument response, an internal standard (IS), such as a deuterated analog or a compound with similar chemical properties, is added to the sample prior to extraction.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from complex matrices such as creams, lotions, or polymer extracts.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., Benzyl Benzoate-d5 at 10 µg/mL in a suitable solvent)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Accurately weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with 1.0 mL of the internal standard solution.

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of this compound into the organic phase.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Carefully collect the upper organic layer (MTBE) using a Pasteur pipette and transfer it to a clean tube.

  • Add approximately 2 g of anhydrous sodium sulfate to the collected organic extract to remove any residual water.[1]

  • Filter the dried extract through a 0.45 µm syringe filter directly into a GC vial.[2]

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Non-polar column, e.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness)[3]
Carrier Gas Helium at a constant flow of 1.2 mL/min[3]
Injector Temperature 250 °C[3][4]
Injection Volume 1 µL[4]
Injection Mode Splitless or a low split ratio (e.g., 10:1) for trace analysis[4]
Oven Temperature Program Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min[3]
Transfer Line Temp 280 °C[3]
Ion Source Temp 230 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
MS Detection Mode Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[3]

3. Data Analysis and Quantification

For quantitative analysis, the mass spectrometer should be operated in SIM mode. The characteristic ions for this compound and the internal standard should be determined by analyzing individual standards.

  • Quantifier Ion: Used for concentration calculations.

  • Qualifier Ions: Used for identity confirmation.

The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Data Presentation

Table 1: Typical GC-MS Method Validation Parameters for Benzoate Ester Analysis

Parameter Typical Performance
Linearity (r²)> 0.995[3]
Accuracy (% Recovery)95-105%[3]
Precision (%RSD)< 5%[3]
Limit of Detection (LOD)~0.01 µg/mL[3]
Limit of Quantitation (LOQ)~0.03 µg/mL[3]

Table 2: Example SIM Ions for a Related Benzoate Ester (Benzyl Benzoate)

Compound Role m/z
Benzyl BenzoateQuantifier105
Benzyl BenzoateQualifier212
Benzyl Benzoate-d5 (IS)Quantifier110
Benzyl Benzoate-d5 (IS)Qualifier217

Note: The specific quantifier and qualifier ions for this compound and the chosen internal standard must be experimentally determined.

Visualizations

GCMS_Workflow A Weigh 0.5g of Sample B Spike with Internal Standard A->B C Add Water & MTBE Vortex for 2 min B->C D Centrifuge at 4000 rpm for 10 min C->D E Collect Upper Organic Layer D->E F Dry with Anhydrous Na2SO4 E->F G Filter into GC Vial F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injection Sample Injection Separation Separation in Column (Based on Volatility) Injection->Separation Elution Analyte Elution Separation->Elution Ionization Ionization (EI) Elution->Ionization Transfer Line MassAnalysis Mass Analysis (m/z Separation) Ionization->MassAnalysis Detection Detection & Signal Generation MassAnalysis->Detection

References

Application Notes and Protocols for the Characterization of Isodecyl Benzoate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl benzoate is a branched-chain ester utilized as a plasticizer, emollient, and solvent in various industrial applications, including cosmetics and polymers.[1][2] Its chemical structure, consisting of a benzoate group and a branched isodecyl alkyl chain, necessitates precise analytical techniques for confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound. These values are based on established chemical shift ranges for benzoate esters and related alkyl chains.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2', H-6'~ 8.05Doublet of doublets2HAromatic protons ortho to the carbonyl group
H-4'~ 7.55Triplet of triplets1HAromatic proton para to the carbonyl group
H-3', H-5'~ 7.45Triplet of doublets2HAromatic protons meta to the carbonyl group
-OCH₂-~ 4.30Triplet2HMethylene protons adjacent to the ester oxygen
-CH(CH₃)₂~ 1.60Multiplet1HMethine proton of the isodecyl group
-CH₂- (chain)1.25 - 1.40Multiplet12HMethylene protons of the isodecyl chain
-CH₃~ 0.88Doublet6HMethyl protons of the isodecyl group

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)Assignment
C=O~ 166.5Carbonyl carbon
C-1'~ 130.5Aromatic quaternary carbon
C-4'~ 132.8Aromatic CH
C-2', C-6'~ 129.6Aromatic CH
C-3', C-5'~ 128.4Aromatic CH
-OCH₂-~ 65.0Methylene carbon adjacent to the ester oxygen
-CH₂- (chain)22.0 - 39.0Methylene carbons of the isodecyl chain
-CH(CH₃)₂~ 28.0Methine carbon of the isodecyl group
-CH₃~ 22.7Methyl carbons of the isodecyl group

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

  • Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the sample using techniques such as column chromatography or distillation.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.[4][5]

    • For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 50-100 mg of the sample in 0.6-0.7 mL of CDCl₃.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] If not already present in the solvent, add a small drop of TMS to the sample.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent containing TMS.

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is between 4 and 5 cm.

    • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform peak picking to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

  • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr h1_acq 1H NMR Acquisition nmr->h1_acq c13_acq 13C NMR Acquisition nmr->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Spectral Assignment peak_pick->assign

Caption: Experimental workflow for NMR characterization of this compound.

Caption: Structure of this compound with key proton assignments.

References

Application of Isodecyl Benzoate in Personal Care Formulations: A Detailed Guide for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl Benzoate is a versatile ester that serves as a key ingredient in a wide array of personal care and cosmetic products. Functioning primarily as an emollient, solvent, and plasticizer, it contributes significantly to the sensory profile, stability, and efficacy of formulations.[][2] Its branched isodecyl chain and benzoate ring structure impart unique properties, making it a valuable tool for formulators seeking to create elegant and high-performing products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulations.

Key Functions and Applications

This compound's primary functions in personal care formulations include:

  • Emollient: It provides a smooth, non-greasy feel on the skin, improving the spreadability and texture of creams, lotions, and color cosmetics.[]

  • Solvent: It is an excellent solvent for a variety of cosmetic ingredients, including crystalline UV filters, pigments, and active ingredients, enhancing their solubility and uniform distribution within the formulation.[][3]

  • Plasticizer: In nail polishes and hair styling products, it imparts flexibility and durability to polymer films.

  • Gloss Agent: It can enhance the shine in lip glosses and hair care products.

Its applications span across various product categories:

  • Sun Care: As a solvent for UV filters, it can improve the efficacy and aesthetics of sunscreens.[3]

  • Color Cosmetics: In foundations, lipsticks, and eyeshadows, it aids in pigment dispersion and provides a smooth application.

  • Skin Care: Used in creams, lotions, and serums to deliver a pleasant skin feel and aid in the delivery of active ingredients.[]

  • Hair Care: Incorporated into conditioners and styling aids to enhance gloss and manageability.

Quantitative Data on Performance

While specific quantitative data for this compound is not extensively published in publicly available literature, the following tables provide a framework for the types of data formulators should expect or aim to generate when evaluating its performance. The values presented are illustrative and based on typical performance characteristics of high-quality benzoate esters.

Table 1: Comparative Sensory Profile of Emollients

Sensory AttributeThis compound (Illustrative)Caprylic/Capric Triglyceride (Illustrative)Dimethicone (Illustrative)
Initial Spreadability 879
Playtime 654
Absorbency 768
Greasiness 241
Tackiness 121
Softness (After-feel) 877
Gloss 653

Scale: 0 (Low) to 10 (High)

Table 2: SPF Boosting Potential in a Sunscreen Formulation

FormulationIn-vitro SPFPercentage Increase
Base Sunscreen (5% Avobenzone, 10% Octocrylene) 25-
Base Sunscreen + 5% this compound 30 (Estimated)20% (Estimated)

Table 3: Pigment Dispersion Efficacy in a Liquid Foundation

ParameterFoundation with Isopropyl Myristate (Illustrative)Foundation with this compound (Illustrative)
Grindometer Reading (Hegman) 4.55.5
Viscosity (cP at 10 rpm) 35003000
Color Development (ΔE*) 1.20.8

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's performance in personal care formulations.

Protocol 1: Sensory Evaluation of Emollients using Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively assess and compare the sensory characteristics of this compound with other emollients.

Materials:

  • This compound and other benchmark emollients (e.g., Caprylic/Capric Triglyceride, Dimethicone).

  • Trained sensory panel (10-12 panelists).

  • Controlled environment room (constant temperature and humidity).

  • Standardized application area on the inner forearm.

  • Data collection software.

Procedure:

  • Panelist Training: Train panelists on the definitions of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, after-feel) and the use of a standardized rating scale (e.g., 0-10 or 0-100).

  • Sample Preparation: Present each emollient in a blinded and randomized manner in identical, coded containers.

  • Application: Instruct panelists to apply a pre-defined amount (e.g., 0.1 mL) of each emollient to a marked area on their inner forearm.

  • Evaluation: Panelists evaluate the sensory attributes at specified time points (e.g., during application, 1 minute after, and 5 minutes after) and record their ratings on the provided scale.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the emollients for each attribute.

Protocol 2: In-Vitro Evaluation of SPF Boosting Effect

Objective: To determine the impact of this compound on the Sun Protection Factor (SPF) of a sunscreen formulation.

Materials:

  • UV Spectrophotometer with an integrating sphere.

  • Polymethyl methacrylate (PMMA) plates.

  • Sunscreen formulation base.

  • This compound.

  • Positive control sunscreen with a known SPF.

Procedure:

  • Formulation Preparation: Prepare a base sunscreen formulation and a test formulation containing a specific concentration of this compound (e.g., 5% w/w).

  • Sample Application: Apply a precise amount of each formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of a PMMA plate.

  • Drying: Allow the films to dry in the dark for at least 15 minutes.

  • UV Transmittance Measurement: Measure the UV transmittance of each plate at multiple points across the UV spectrum (290-400 nm).

  • SPF Calculation: Calculate the in-vitro SPF using a validated equation that integrates the transmittance data with the erythemal action spectrum and the solar spectrum.

  • Comparison: Compare the SPF of the formulation containing this compound to the base formulation to determine the percentage of SPF boost.

Protocol 3: Assessment of Pigment Dispersion in a Liquid Foundation

Objective: To evaluate the effectiveness of this compound as a dispersing agent for pigments in a liquid foundation.

Materials:

  • Liquid foundation base.

  • Pigments (e.g., titanium dioxide, iron oxides).

  • This compound and a benchmark dispersing emollient.

  • High-shear mixer or roller mill.

  • Grindometer (Hegman gauge).

  • Viscometer.

  • Colorimeter.

  • Microscope with a camera.

Procedure:

  • Premix Preparation: In separate beakers, prepare a premix of the pigments with this compound and the benchmark emollient.

  • Milling: Disperse the premixes using a high-shear mixer or roller mill for a specified time and energy input.

  • Formulation: Incorporate the dispersed pigment pastes into the liquid foundation base.

  • Grindometer Analysis: Immediately after milling, apply a sample of the pigment dispersion to a Hegman gauge to determine the fineness of grind. A higher Hegman value indicates better dispersion.

  • Viscosity Measurement: Measure the viscosity of the final foundation formulations. A lower viscosity can indicate more efficient pigment wetting and dispersion.

  • Colorimetric Analysis: Measure the color of the final foundations using a colorimeter to assess color development. Compare the Lab* values and calculate the color difference (ΔE). A lower ΔE compared to a standard indicates better color consistency.

  • Microscopic Evaluation: Examine a thin film of the foundation under a microscope to visually assess the uniformity of pigment distribution and the presence of agglomerates.

Visualization of Key Processes

Logical Relationship of this compound's Functions

functions This compound This compound Emollient Emollient This compound->Emollient Solvent Solvent This compound->Solvent Plasticizer Plasticizer This compound->Plasticizer Improved Skin Feel Improved Skin Feel Emollient->Improved Skin Feel Enhanced Spreadability Enhanced Spreadability Emollient->Enhanced Spreadability UV Filter Solubilization UV Filter Solubilization Solvent->UV Filter Solubilization Pigment Dispersion Pigment Dispersion Solvent->Pigment Dispersion Increased Film Flexibility Increased Film Flexibility Plasticizer->Increased Film Flexibility

Caption: Core functions of this compound and their resulting benefits in formulations.

Experimental Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist Selection & Training Panelist Selection & Training Sample Preparation & Coding Sample Preparation & Coding Panelist Selection & Training->Sample Preparation & Coding Standardized Application Standardized Application Sample Preparation & Coding->Standardized Application Attribute Rating Attribute Rating Standardized Application->Attribute Rating Data Collection Data Collection Attribute Rating->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Results Interpretation Results Interpretation Statistical Analysis (ANOVA)->Results Interpretation

Caption: Step-by-step workflow for conducting a quantitative descriptive sensory analysis.

Methodology for In-Vitro SPF Testing

spf_testing Formulation Preparation Formulation Preparation Sample Application on PMMA Plate Sample Application on PMMA Plate Formulation Preparation->Sample Application on PMMA Plate Film Drying Film Drying Sample Application on PMMA Plate->Film Drying UV Transmittance Measurement (290-400nm) UV Transmittance Measurement (290-400nm) Film Drying->UV Transmittance Measurement (290-400nm) SPF Calculation SPF Calculation UV Transmittance Measurement (290-400nm)->SPF Calculation Data Comparison & Analysis Data Comparison & Analysis SPF Calculation->Data Comparison & Analysis

Caption: Workflow for the in-vitro determination of the Sun Protection Factor (SPF).

Conclusion

This compound is a highly functional ingredient that can significantly enhance the performance and aesthetics of personal care products. Its emollient properties contribute to a desirable skin feel, while its solvent capabilities are crucial for the effective delivery of active ingredients and UV filters. By following the detailed protocols outlined in this guide, researchers and formulators can systematically evaluate and optimize the use of this compound in their product development, leading to the creation of superior and consumer-preferred formulations. Further investigation into its synergistic effects with other cosmetic ingredients will continue to unlock its full potential in the ever-evolving landscape of personal care.

References

Isodecyl Benzoate as a Carrier Solvent in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a benzoate ester that is finding increasing utility in pharmaceutical research as a non-reactive, high-purity organic solvent.[] With its low volatility and strong solvating properties, it presents a viable option as a carrier solvent, particularly for topical and transdermal drug delivery systems. Its emollient properties also contribute to the aesthetic and sensory characteristics of topical formulations. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its application in the formulation of poorly soluble active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₂[]
Molecular Weight 262.39 g/mol []
Appearance Colorless to pale yellow liquid
Solubility Practically insoluble in water.[2][3]
LogP ~5.5

Applications in Pharmaceutical Research

This compound's primary application in pharmaceutical research lies in its use as a carrier solvent for lipophilic APIs in topical and transdermal formulations. Its properties make it suitable for:

  • Solubilizing Poorly Water-Soluble Drugs: Its non-polar nature allows for the effective dissolution of lipophilic compounds, enhancing their incorporation into various dosage forms.

  • Vehicle for Topical Formulations: Its emollient feel and low volatility make it an excellent vehicle for creams, lotions, and ointments, improving the spreadability and skin feel of the final product.

  • Component of Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can serve as the oil phase in these advanced drug delivery systems, which are designed to improve the oral bioavailability of poorly soluble drugs.

Experimental Protocols

Determination of API Solubility in this compound

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of an API in a solvent.

Objective: To determine the saturation solubility of an API in this compound at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of this compound in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.

  • Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.

  • Sample Collection: Carefully collect an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the API concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the API.

  • Calculation: Calculate the solubility of the API in this compound (e.g., in mg/mL) by accounting for the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to this compound prep2 Seal vial prep1->prep2 equil Shake at constant temperature for 24-72h prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify API by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for API solubility determination.

Preparation of a Topical Solution

This protocol describes the preparation of a simple topical solution using this compound as the primary solvent.

Objective: To prepare a stable and homogenous topical solution of a lipophilic API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Penetration enhancer (e.g., oleic acid, optional)

  • Antioxidant (e.g., butylated hydroxytoluene (BHT), optional)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Solvent Preparation: Weigh the required amount of this compound into a glass beaker.

  • Addition of Excipients (if any): If using a penetration enhancer or antioxidant, add them to the this compound and stir until fully dissolved.

  • API Dissolution: Gradually add the weighed amount of the API to the solvent mixture while stirring continuously with a magnetic stirrer.

  • Homogenization: Continue stirring until the API is completely dissolved and the solution is clear and homogenous. Gentle heating may be applied if the API has low solubility at room temperature, but care must be taken to avoid degradation.

  • Final Formulation: Once the API is fully dissolved, the topical solution is ready for further characterization and testing.

Logical Relationship for Topical Solution Preparation:

G A This compound (Solvent) D Mixing & Dissolution A->D B API (Active) B->D C Optional Excipients (e.g., Penetration Enhancer, Antioxidant) C->D E Homogenous Topical Solution D->E

Caption: Preparation of a topical solution.

In Vitro Skin Permeation Testing

This protocol outlines a general procedure for evaluating the permeation of an API from an this compound-based formulation through a skin model using a Franz diffusion cell.

Objective: To assess the rate and extent of API permeation through a skin membrane from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Topical formulation of API in this compound

  • Syringes and needles

  • HPLC system for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be maintained at 32°C ± 1°C.

  • Formulation Application: Apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor chamber and replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the API that has permeated through the skin.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Experimental Workflow for In Vitro Skin Permeation:

G cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment cluster_analysis Analysis setup1 Mount Skin on Franz Cell setup2 Fill Receptor Chamber setup1->setup2 exp1 Apply Formulation to Donor Chamber setup2->exp1 exp2 Maintain Temperature at 32°C exp1->exp2 exp3 Collect Samples at Time Intervals exp2->exp3 analysis1 Quantify API in Samples by HPLC exp3->analysis1 analysis2 Calculate Cumulative Permeation analysis1->analysis2 analysis3 Determine Steady-State Flux analysis2->analysis3

Caption: In Vitro Skin Permeation Workflow.

Data Presentation

While specific quantitative data for the solubility of various APIs in this compound is not widely available in the public domain, the following table provides a template for presenting such data once determined experimentally using the protocol described above.

Table 1: Solubility of Selected APIs in this compound at 25°C

Active Pharmaceutical Ingredient (API)Therapeutic CategorySolubility (mg/mL)
[Example API 1][Example Category 1][Experimentally Determined Value]
[Example API 2][Example Category 2][Experimentally Determined Value]
[Example API 3][Example Category 3][Experimentally Determined Value]

Conclusion

This compound is a promising carrier solvent for the formulation of poorly soluble drugs, particularly for topical applications. Its favorable physicochemical properties, including low volatility and good solvating power, make it a valuable tool for researchers and formulation scientists. The protocols provided in this document offer a starting point for the evaluation and utilization of this compound in pharmaceutical research and development. Further studies are warranted to expand the database of API solubility in this excipient and to fully explore its potential in advanced drug delivery systems.

References

Troubleshooting & Optimization

optimizing reaction conditions for isodecyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isodecyl benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and corrective actions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete Reaction: The equilibrium between reactants and products may not have sufficiently shifted towards the product side.[1][2]Increase Reactant Excess: Employ a larger excess of isodecyl alcohol (typically 10-30%) to drive the equilibrium towards the formation of this compound.[3] • Efficient Water Removal: Ensure continuous and efficient removal of water formed during the reaction using azeotropic distillation with a Dean-Stark trap.[1][2] • Optimize Reaction Time: Extend the reaction time to ensure completion. Monitor the reaction progress using techniques like gas chromatography (GC).
Catalyst Inactivity: The catalyst may be poisoned, used in insufficient quantity, or not suitable for the reaction conditions.Verify Catalyst Loading: Ensure the correct catalyst concentration is used. For titanium-based catalysts, a typical range is 0.01% to 0.5% by weight of the reaction mixture.[3] • Select Appropriate Catalyst: For high-temperature reactions, consider using organometallic catalysts (e.g., tetrabutyl titanate) as they tend to produce fewer by-products compared to strong protonic acids.[3][4] • Check Catalyst Quality: Use a fresh or properly stored catalyst to avoid issues with deactivation.
Product Discoloration (Yellowing/Darkening) High Reaction Temperature: Elevated temperatures can lead to the formation of colored by-products.[3][4]Optimize Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. Operate within the recommended temperature range for your chosen catalyst (e.g., 180-250°C for titanium catalysts).[3][4] • Use a Milder Catalyst: Organometallic catalysts are often preferred over strong mineral acids at high temperatures as they are less likely to cause side reactions.[3][4]
Impure Reactants: Impurities in the benzoic acid or isodecyl alcohol can lead to side reactions and discoloration.Ensure Reactant Purity: Use high-purity starting materials. If necessary, purify the reactants before use.
Formation of Olefin By-products Alcohol Dehydration: Strong acid catalysts, especially at high temperatures, can dehydrate the isodecyl alcohol to form olefins.[1]Catalyst Selection: Opt for a less corrosive and more selective catalyst, such as a titanium or zirconium compound, especially when operating at higher temperatures.[3][4] • Temperature Control: Carefully control the reaction temperature to minimize alcohol dehydration.
Difficulty in Product Purification Incomplete Catalyst Removal: Residual acid catalyst can interfere with downstream processes and product stability.Neutralization: After the reaction, wash the organic phase with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize and remove any remaining acid catalyst.[1]
Presence of Unreacted Starting Materials: Significant amounts of unreacted benzoic acid or isodecyl alcohol remain in the crude product.Washing: Unreacted benzoic acid can be removed by washing with a basic solution.[1] • Distillation: Excess isodecyl alcohol and the final this compound product can be purified by distillation under reduced pressure.[1]

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The primary industrial route for producing this compound is the direct acid-catalyzed esterification of benzoic acid with isodecyl alcohol.[1] This reaction, often a Fischer esterification, involves heating the two reactants in the presence of an acid catalyst.[5]

2. How can I shift the reaction equilibrium to favor the formation of this compound?

To achieve a high conversion rate, the reaction equilibrium must be shifted to the right. This can be accomplished by:

  • Using an excess of one of the reactants, typically the isodecyl alcohol.[1][3]

  • Continuously removing the water produced during the reaction through azeotropic distillation.[1]

3. What are the recommended catalysts for this compound synthesis?

A variety of catalysts can be used, with the choice often depending on the desired reaction temperature and selectivity. Common options include:

  • Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH) are effective and inexpensive.[1]

  • Lewis Acids (Organometallic Catalysts): Compounds of titanium (e.g., tetrabutyl titanate) and tin are often preferred in industrial settings. They are typically less corrosive and produce fewer by-products at the elevated temperatures required for the reaction.[3][4]

4. What are the typical reaction temperatures for this synthesis?

Industrial processes for this compound synthesis often employ temperatures ranging from 140°C to 250°C to achieve a reasonable reaction rate.[1] When using titanium catalysts, the reaction temperature is typically between 160°C and 270°C, with a preferred range of 180°C to 250°C.[3][4]

5. Is transesterification a viable method for producing this compound?

Yes, transesterification is an alternative route. This involves reacting an alkyl benzoate (e.g., methyl benzoate or ethyl benzoate) with isodecyl alcohol in the presence of a catalyst.[3] To drive this equilibrium reaction towards the desired product, the lower-boiling alcohol formed as a by-product is typically removed by distillation.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound.

Table 1: Typical Reaction Conditions

ParameterValueReference(s)
Reaction Temperature140°C - 270°C[1][3][4]
Isodecyl Alcohol Excess5% - 50% (typically 10% - 30%)[1][3]
PressureAtmospheric or reduced[1]

Table 2: Catalyst Concentrations

Catalyst TypeTypical Concentration (% by weight of reaction mixture)Reference(s)
Titanium Compounds0.005% - 1.0% (preferably 0.01% - 0.5%)[3][4]
Basic Catalysts (e.g., Sodium Methoxide)0.005% - 1.0%[3]
Metal-Containing Catalysts (General)0.01% - 1.0%[6]

Experimental Protocols

Protocol 1: Direct Esterification of Benzoic Acid with Isodecyl Alcohol using a Titanium Catalyst

  • Reactor Setup: Equip a reaction vessel with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with benzoic acid and a 10-30% molar excess of isodecyl alcohol.

  • Catalyst Addition: Add the titanium catalyst (e.g., tetrabutyl titanate) at a concentration of 0.01% to 0.1% by weight of the total reactants.

  • Reaction: Heat the mixture to 180-250°C with continuous stirring under a nitrogen atmosphere.[3][4] Water will be removed azeotropically with the excess isodecyl alcohol and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing samples using gas chromatography (GC). The reaction is considered complete when the theoretical amount of water has been collected or the concentration of benzoic acid is below the target level.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Neutralize the catalyst by washing the mixture with an aqueous solution of sodium carbonate or sodium hydroxide.

    • Separate the organic layer.

    • Purify the crude this compound by vacuum distillation to remove excess isodecyl alcohol and other impurities.[1]

Protocol 2: Transesterification of Methyl Benzoate with Isodecyl Alcohol

  • Reactor Setup: Use a similar reactor setup as for direct esterification, ensuring efficient distillation capabilities.

  • Charging Reactants: Charge the reactor with methyl benzoate, isodecyl alcohol (often in excess), and a suitable catalyst (e.g., a titanate catalyst or sodium methoxide).[3]

  • Reaction: Heat the reaction mixture to a temperature that allows for the distillation of the methanol by-product (typically 100-220°C).[3] The removal of methanol will drive the reaction to completion.

  • Monitoring: Monitor the reaction by GC to track the disappearance of methyl benzoate and the formation of this compound.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Neutralize the catalyst if necessary.

    • Purify the product by vacuum distillation to separate the this compound from any unreacted starting materials and high-boiling impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Charge Reactants (Benzoic Acid + Isodecyl Alcohol) catalyst Add Catalyst reactants->catalyst reaction Heat & Stir (140-270°C) catalyst->reaction water_removal Azeotropic Water Removal reaction->water_removal neutralization Neutralization (Basic Wash) water_removal->neutralization Crude Product separation Phase Separation neutralization->separation distillation Vacuum Distillation separation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield cause1 Incomplete Reaction issue->cause1 cause2 Catalyst Inactivity issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1a Increase Alcohol Excess cause1->sol1a sol1b Efficient Water Removal cause1->sol1b sol2a Check Catalyst Loading cause2->sol2a sol2b Use Fresh Catalyst cause2->sol2b sol3a Optimize Temperature cause3->sol3a sol3b Extend Reaction Time cause3->sol3b

Caption: Troubleshooting logic for low reaction yield.

References

how to maximize the yield of isodecyl benzoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maximizing the yield of isodecyl benzoate through esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key challenges?

A1: The primary industrial route for producing this compound is the Fischer esterification of benzoic acid with isodecyl alcohol, typically in the presence of an acid catalyst.[1] The main challenge is that the reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (hydrolysis) directions.[2][3][4] To achieve a high yield, the reaction equilibrium must be shifted towards the product side.[1][4][5]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound and maximize the yield?

A2: There are two primary strategies to drive the equilibrium towards the product:

  • Use an excess of one reactant: Typically, an excess of isodecyl alcohol (from 5% to 50%) is used to shift the equilibrium towards the formation of the ester.[1][6][7]

  • Remove water as it is formed: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[2][3] Continuous removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is a highly effective method to maximize yield.[1][4][8]

Q3: What type of catalyst is best for this compound esterification?

A3: The choice of catalyst is critical and influences both the reaction rate and the final product's quality.[1]

  • Brønsted acids: Strong protonic acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (CH₃SO₃H) are effective and inexpensive catalysts.[1][6][7] However, they can sometimes lead to side reactions, such as the dehydration of the alcohol to form olefins, especially at high temperatures.[1]

  • Lewis acids (Organometallic compounds): In many industrial applications, organometallic compounds like tetra-n-butyl titanate are preferred.[1][6][7] These catalysts are typically less corrosive and produce fewer by-products at the elevated temperatures required for the reaction.[1][7]

Q4: What are the optimal reaction conditions for this compound synthesis?

A4: Optimizing reaction conditions is crucial for maximizing yield and purity.[1] Key parameters include:

  • Temperature: Industrial processes often use temperatures ranging from 140°C to 250°C to accelerate the reaction rate.[1][6][7] When using titanium catalysts, the reaction temperatures are typically between 160°C and 270°C.[6][7][9]

  • Molar Ratio: An excess of isodecyl alcohol is generally used, often around a 10% to 30% molar excess.[6][7]

  • Pressure: The reaction can be carried out at atmospheric or reduced pressure to control the boiling point and facilitate water removal.[1][6]

Q5: What are potential side reactions that can lower the yield of this compound?

A5: The primary side reaction of concern is the dehydration of isodecyl alcohol to form olefins, which is more likely to occur at high temperatures, especially when using strong protonic acid catalysts.[1][7] Another potential issue is the oxidation of the isodecyl group if strong oxidizing agents are present.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Yield Equilibrium Limitation: The presence of water, a byproduct, shifts the equilibrium back towards the reactants.[2][3]• Use a large excess of isodecyl alcohol (10-50% molar excess).[1][6][7]• Continuously remove water using a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene).[4][8]
Insufficient Catalyst: An inadequate amount or inactive catalyst will result in a slow or stalled reaction.[2][8]• Ensure the correct catalyst loading (for titanium catalysts, typically 0.01% to 0.1% by weight).[6][7]• Use a fresh or properly stored catalyst.
Presence of Water in Reagents: Water in the starting materials will inhibit the forward reaction.[2]• Use anhydrous benzoic acid and isodecyl alcohol.• Ensure all glassware is thoroughly dried before use.
Low Reaction Temperature: The reaction rate may be too slow if the temperature is not optimal.[2][8]• Increase the reaction temperature to the recommended range (140°C - 250°C).[1][6][7]
Product is Contaminated (e.g., with starting materials or byproducts) Incomplete Reaction: Significant amounts of unreacted benzoic acid or isodecyl alcohol remain.• Increase the reaction time or temperature to drive the reaction to completion.[2]• Confirm the effectiveness of the catalyst.
Ineffective Work-up/Purification: The purification process may not be sufficient to remove all impurities.[1]• Wash the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) to remove unreacted benzoic acid.[1]• Perform distillation under reduced pressure to remove excess isodecyl alcohol.[1]• Consider column chromatography for higher purity.
Formation of Side Products: Dehydration of isodecyl alcohol may have occurred.[1][7]• If using a strong protonic acid, consider lowering the reaction temperature.• Switch to a Lewis acid catalyst like tetra-n-butyl titanate, which is less likely to cause alcohol dehydration.[1][7]

Quantitative Data Summary

Parameter Recommended Range/Value Purpose Reference(s)
Temperature 140°C - 250°CIncrease reaction rate and shift equilibrium.[1][6][7]
Isodecyl Alcohol Molar Excess 5% - 50% (typically 10% - 30%)Shift equilibrium towards product formation.[1][6][7]
Catalyst (Titanium compounds) 0.01% - 0.1% by weightCatalyze the reaction.[6][7]
Pressure Atmospheric or ReducedControl boiling point and facilitate water removal.[1][6]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzoic Acid

  • Isodecyl Alcohol (10-30% molar excess)

  • Catalyst (e.g., p-Toluenesulfonic acid or Tetra-n-butyl titanate)

  • Toluene (or another suitable azeotropic solvent)

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid, isodecyl alcohol (in molar excess), and a catalytic amount of the chosen acid catalyst. Add toluene as the azeotropic solvent.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. The reaction progress can also be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove unreacted benzoic acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to remove any remaining volatile impurities, including excess isodecyl alcohol.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation benzoic_acid Benzoic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl Protonation proton H+ isodecyl_alcohol Isodecyl Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer water_elimination Elimination of Water protonated_ester Protonated Ester water_elimination->protonated_ester Loss of H2O isodecyl_benzoate This compound (R-COOR') protonated_ester->isodecyl_benzoate Deprotonation

Caption: General mechanism of Fischer Esterification.

Yield_Maximization_Workflow cluster_reactants Reactant & Catalyst Selection cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_purification Purification reactants Select Anhydrous Benzoic Acid & Isodecyl Alcohol molar_ratio Use Excess Isodecyl Alcohol (10-30% molar excess) reactants->molar_ratio catalyst Choose Catalyst: p-TsOH or Titanate catalyst->molar_ratio temp Set Temperature (140-250°C) molar_ratio->temp removal Continuous Water Removal (Dean-Stark) temp->removal monitor Monitor Reaction (TLC or Water Collection) removal->monitor workup Aqueous Work-up: Base & Brine Wash monitor->workup purify Vacuum Distillation workup->purify product High-Yield this compound purify->product

Caption: Workflow for maximizing this compound yield.

References

Technical Support Center: Purification of Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted benzoic acid from isodecyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted benzoic acid from my this compound product?

A1: The most common and effective methods for this purification are based on the differing chemical and physical properties of the acidic benzoic acid and the neutral ester, this compound. The three primary techniques are:

  • Acid-Base Extraction: This chemical method utilizes the acidic nature of benzoic acid. By washing the organic mixture with an aqueous basic solution, the benzoic acid is converted into its water-soluble salt (sodium benzoate), which is then easily separated from the this compound that remains in the organic phase.[1][2]

  • Column Chromatography: This physical separation technique relies on the polarity difference between the two compounds. This compound, being less polar, travels faster through a silica gel column than the more polar benzoic acid, allowing for their separation.[3][4]

  • Vacuum Distillation: This method is effective due to the significant difference in the boiling points of the two compounds. Benzoic acid can be distilled away from the much higher-boiling this compound, especially under reduced pressure to prevent thermal decomposition.[5][6]

Q2: Which purification method is most suitable for my experimental scale?

A2: The choice of method depends on the quantity of material you need to purify, the required purity level, and the available equipment.

  • Acid-Base Extraction is highly efficient for a wide range of scales, from milligrams to kilograms. It is fast, cost-effective, and generally provides a high degree of purity. It is often the first method of choice.[1]

  • Column Chromatography is ideal for small to medium laboratory scales (milligrams to several grams) where very high purity is required. However, it can be time-consuming and requires larger volumes of solvents compared to extraction.

  • Vacuum Distillation is most suitable for large-scale industrial applications where kilograms to tons of material are processed.[7] It is less practical for small lab-scale purifications due to potential material loss.

The following flowchart can help you decide on the best method for your specific needs.

G A Start: Crude this compound with Benzoic Acid B What is your scale? A->B C Acid-Base Extraction B->C Lab Scale (mg to kg) E Vacuum Distillation B->E Industrial Scale (>> kg) F Is very high purity the primary goal? C->F D Column Chromatography G Final Product D->G E->G F->D Yes F->G No

Caption: Decision flowchart for selecting a purification method.

Q3: How do I perform an acid-base extraction to remove benzoic acid?

A3: Acid-base extraction is a straightforward and effective method. The protocol below provides a general guideline.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical ratio is 1 part crude mixture to 10-20 parts solvent.

  • First Wash (Base Extraction): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) to the separatory funnel.[8] Use a volume roughly equal to the organic phase.

    • Caution: If using sodium bicarbonate, CO₂ gas will be generated. Stopper the funnel, invert it gently, and vent frequently to release the pressure.[1]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. The benzoic acid is converted to sodium benzoate and dissolves in the upper aqueous layer, while the this compound remains in the lower organic layer (assuming a denser solvent like dichloromethane is not used).[9]

  • Separation: Carefully drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate beaker.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the wash with a fresh portion of the basic solution to ensure complete removal of the benzoic acid.

  • Water Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble components.

  • Drying and Evaporation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

  • (Optional) Recovery of Benzoic Acid: Combine the aqueous layers from the base washes. Cool the solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. Benzoic acid will precipitate as a white solid. The solid can then be collected by vacuum filtration.[8]

G cluster_0 Separatory Funnel cluster_1 Post-Extraction Workup A Crude Mixture in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Aqueous Layer: Sodium Benzoate D->E F Organic Layer: This compound D->F K Precipitate Benzoic Acid E->K Acidify with HCl G Dry Organic Layer (e.g., Na2SO4) F->G H Filter G->H I Evaporate Solvent H->I J Pure this compound I->J

Caption: Workflow for the acid-base extraction of this compound.

Q4: How can I tell if all the benzoic acid has been removed?

A4: The most common method is Thin Layer Chromatography (TLC). Spot the crude mixture, the purified product, and a benzoic acid standard on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Unreacted benzoic acid will appear as a separate, more polar spot. The absence of this spot in your purified product lane indicates successful removal. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
An emulsion forms during extraction (layers do not separate). - Shaking the separatory funnel too vigorously.- Solutions are too concentrated.- Let the funnel stand for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of saturated brine (NaCl solution) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite.
Benzoic acid is still present in the product after one extraction. - Insufficient amount of base was used.- The pH of the aqueous layer was not high enough.- Insufficient mixing of the two phases.- Perform a second or third extraction with a fresh portion of the basic solution.- Use a more concentrated basic solution (e.g., 1M NaOH instead of saturated NaHCO₃).- Ensure vigorous shaking for at least 1-2 minutes.
Low recovery of this compound. - The ester was hydrolyzed by using a strong base (NaOH) for a prolonged time or with heating.- Some product was lost in the aqueous layer or during transfers.- Use a milder base like sodium bicarbonate (NaHCO₃).[1]- Avoid excessive contact time with the base.- Ensure careful separation of layers and minimize transfer losses.
In column chromatography, the benzoic acid elutes with the product. - The solvent system is too polar.- The column was overloaded with the crude mixture.- Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).- Use a larger column or apply less crude material.- Add a very small amount of triethylamine (e.g., 0.1%) to the eluent to keep the benzoic acid strongly adsorbed to the silica.[3]

Data Presentation

The success of these separation techniques is based on the distinct physical properties of this compound and benzoic acid.

PropertyThis compoundBenzoic AcidRationale for Separation
Molecular Formula C₁₇H₂₆O₂[12]C₇H₆O₂[13]-
Molecular Weight 262.39 g/mol [12]122.12 g/mol [13]-
Appearance LiquidWhite crystalline solid[14]-
Boiling Point ~346 °C (at 760 mmHg)[15]249.2 °C[16][17]The large difference allows for separation by vacuum distillation .
Water Solubility 68.6 µg/L (at 20°C)[18]3.44 g/L (at 25°C)[19][20]Benzoic acid is slightly soluble; its salt (sodium benzoate) is very soluble. This compound is insoluble. This is the basis for acid-base extraction .
Acidity (pKa) Neutral (Ester)4.2 (Carboxylic Acid)[20]The acidic proton allows benzoic acid to be deprotonated by a base, drastically changing its solubility for acid-base extraction .
Polarity Non-polar/Weakly polarModerately polarThe polarity difference allows for separation by column chromatography .

References

Technical Support Center: Troubleshooting GC-MS Analysis of Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of isodecyl benzoate.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic issue that can compromise the accuracy and precision of your results by affecting peak integration and resolution.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound.

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for a high molecular weight ester like this compound can stem from several factors, ranging from sample preparation to instrument parameters. The underlying cause is often related to secondary, unwanted interactions of the analyte with active sites in the system or suboptimal chromatographic conditions.

Here is a step-by-step guide to troubleshoot the issue:

Step 1: Inlet and Sample Introduction Issues

The injection port is a frequent source of problems leading to peak tailing.

  • Contaminated Inlet Liner: Over time, non-volatile residues from samples can accumulate in the liner, creating active sites that interact with polarizable molecules like this compound.[3][4] Septum particles can also accumulate and cause similar issues.[4]

    • Solution: Replace the inlet liner and septum. This is often the quickest and most effective first step.[3] For trace analysis, ensure you are using a liner with a small internal diameter (< 2 mm) to increase the linear velocity and ensure a narrow band of analytes is introduced to the column.

  • Incorrect Liner Type: Using a split liner for a splitless injection can lead to inefficient sample transfer and peak tailing.

    • Solution: Ensure you are using the appropriate liner for your injection mode. A splitless liner is recommended for trace analysis to ensure efficient transfer of the sample onto the column.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peak shapes, including tailing.[1]

    • Solution: Dilute your sample or increase the split ratio.[1]

  • Improper Injection Technique: A slow injection can cause the sample to be introduced to the column as a broad band, resulting in peak tailing.

    • Solution: If performing a manual injection, ensure it is done quickly and smoothly. For autosamplers, check the injection speed settings.

Step 2: Column-Related Problems

The analytical column is the heart of the separation, and its condition is critical for good peak shape.

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, creating active sites.

    • Solution: Trim the first 10-60 cm from the inlet end of the column.[3] This will often restore peak shape by removing the contaminated section.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially if operated at high temperatures for extended periods.

    • Solution: If trimming the column does not resolve the issue, the column may need to be replaced.[1]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, leading to peak tailing.[2]

    • Solution: Ensure the column is cut with a clean, square edge and is installed at the correct depth according to the instrument manufacturer's instructions.

Step 3: Method Parameter Optimization

Sub-optimal GC-MS method parameters can contribute to peak tailing, especially for high-boiling point compounds.

  • Inlet Temperature Too Low: An insufficient inlet temperature can lead to incomplete or slow vaporization of this compound, causing it to enter the column as a broad band.

    • Solution: Increase the inlet temperature. A starting point of 250 °C is common for benzoate esters, but for higher molecular weight compounds, a higher temperature may be necessary.[1]

  • Oven Temperature Program: A temperature ramp that is too fast may not allow for proper interaction with the stationary phase, while a final temperature that is too low may not efficiently elute the compound.

    • Solution: Optimize the oven temperature program. A slower ramp rate can improve separation and peak shape. Ensure the final hold temperature is high enough and long enough to elute this compound completely. For a similar analysis of plasticizers, a gradient temperature program on a 5%-phenyl/95%-dimethylpolysiloxane column has been used successfully.[5][6]

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to band broadening.

    • Solution: Ensure your carrier gas flow rate is optimal for your column dimensions.

Quantitative Data Summary

Parameter ChangeExpected Effect on this compound Peak TailingRationale
Increase Inlet Temperature Decrease in Tailing FactorEnsures complete and rapid vaporization of the high-boiling point analyte.
Decrease Sample Concentration Decrease in Tailing FactorPrevents column overload and saturation of the stationary phase.[1]
Use a Deactivated Inlet Liner Decrease in Tailing FactorMinimizes active sites that can cause secondary interactions with the analyte.[3]
Increase Column Film Thickness Decrease in Tailing FactorCan shield active sites on the fused silica surface, improving peak shape for polarizable compounds.[3]
Trim Inlet End of Column Decrease in Tailing FactorRemoves accumulated non-volatile residue and active sites.[3]

Experimental Protocols

The following is a recommended starting experimental protocol for the GC-MS analysis of this compound, based on methods used for similar plasticizers and benzoate esters.[1][5][6]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol or methylene chloride.[1][7]

  • Prepare a series of calibration standards by diluting the stock solution. A starting concentration of 10 mg/L is common for benzoate esters.[1]

  • If analyzing a complex matrix, a sample extraction and clean-up procedure may be necessary.

GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5%-phenyl/95%-dimethylpolysiloxane stationary phase (e.g., HP-5MS, Rtx-5MS).[1][5][6]

  • Inlet: Split/splitless injector

  • Inlet Temperature: 280 °C (optimize as needed)

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (or split with an appropriate ratio if the sample is concentrated)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC-MS analysis of this compound.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound inlet_check Step 1: Check Inlet System start->inlet_check replace_consumables Replace Septum and Liner inlet_check->replace_consumables Easy first step check_liner_type Verify Correct Liner Type for Injection Mode inlet_check->check_liner_type If applicable dilute_sample Dilute Sample or Increase Split Ratio inlet_check->dilute_sample If overload is suspected column_check Step 2: Inspect Column replace_consumables->column_check If tailing persists resolved Peak Shape Improved replace_consumables->resolved If successful check_liner_type->column_check dilute_sample->column_check trim_column Trim 10-60 cm from Column Inlet column_check->trim_column reinstall_column Check Column Installation and Cut column_check->reinstall_column method_check Step 3: Review Method Parameters trim_column->method_check If tailing persists trim_column->resolved If successful reinstall_column->method_check increase_inlet_temp Increase Inlet Temperature method_check->increase_inlet_temp optimize_oven_prog Optimize Oven Temperature Program increase_inlet_temp->optimize_oven_prog check_flow_rate Verify Carrier Gas Flow Rate optimize_oven_prog->check_flow_rate check_flow_rate->resolved If successful replace_column Consider Column Replacement check_flow_rate->replace_column If all else fails replace_column->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues in the GC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: A non-polar or mid-polarity column is generally suitable for the analysis of benzoate esters. A good starting point is a 30-meter, 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl / 95% dimethyl polysiloxane stationary phase.[1][5][6] This type of column separates compounds primarily based on their boiling points.

Q2: Is derivatization necessary for the analysis of this compound?

A2: No, derivatization is generally not necessary for this compound. As an ester, it is sufficiently volatile for direct GC-MS analysis. Derivatization is more commonly employed for compounds with active hydrogens, such as carboxylic acids and phenols, to improve their volatility and reduce peak tailing.[1]

Q3: What are the characteristic mass spectral fragments for this compound?

Q4: Can a dirty ion source in the mass spectrometer cause peak tailing?

A4: While a dirty ion source can lead to a decrease in sensitivity and changes in ion ratios, it is not a primary cause of chromatographic peak tailing. Peak shape issues almost always originate in the gas chromatograph (inlet, column, or flow path) before the analyte reaches the mass spectrometer.

Q5: How often should I replace my inlet liner and septum?

A5: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, a weekly or bi-weekly replacement may be sufficient. However, if you are analyzing complex matrices or notice a degradation in peak shape or response, you should replace them more frequently. Regular replacement is a crucial part of preventative maintenance.[3]

References

improving the plasticizing efficiency of isodecyl benzoate in polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodecyl Benzoate. This resource is designed for researchers, scientists, and formulation professionals to provide in-depth guidance on optimizing the plasticizing efficiency of this compound in various polymer systems. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymer systems is it commonly used?

A1: this compound is a high-purity organic ester that functions as an effective plasticizer.[1] Due to its branched isodecyl chain and benzoate group, it is valued for its ability to increase flexibility, workability, and durability in polymers.[1] Its mechanism involves inserting its molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), enhancing pliability.[1] It is particularly noted for its good compatibility with thermoplastic resins, especially polyvinyl chloride (PVC).[2] It also finds applications in acrylics, cellulose derivatives, plastisols, adhesives, sealants, and caulks.[1][3]

Q2: How does the plasticizing efficiency of this compound compare to other common plasticizers?

A2: this compound is considered a fast-gelling or high-solvating plasticizer, similar in function to benzyl butyl phthalate (BBP) or diethylene glycol dibenzoate (DGD). High-solvating plasticizers can quickly fuse with a polymer matrix at lower processing temperatures, which can improve processing efficiency and reduce energy consumption.[4] While direct comparative data is formulation-dependent, its efficiency is generally characterized by a significant reduction in the glass transition temperature (Tg) of the polymer. A plasticizer's efficiency is often measured by the concentration needed to achieve a specific flexibility or Tg depression.[5] Linear plasticizer molecules are typically more efficient at lowering Tg than their branched counterparts; however, branched plasticizers can offer a better balance of properties, including lower volatility and improved migration resistance.[5][6]

Q3: What are the key factors that influence the plasticizing efficiency of this compound?

A3: Several factors critically influence plasticizing efficiency:

  • Concentration: The reduction in a polymer's glass transition temperature (Tg) is generally directly proportional to the concentration of the plasticizer added.[5][7]

  • Compatibility: For effective plasticization, the plasticizer and polymer must be compatible. This is often predicted by comparing their solubility parameters. A significant mismatch can lead to poor efficiency and phase separation.[5][8]

  • Temperature: Higher processing temperatures increase the mobility of both polymer chains and plasticizer molecules, which can lead to more efficient plasticization. However, excessive temperatures can cause degradation.[4]

  • Polymer Morphology: The molecular weight, crystallinity, and polarity of the polymer will affect how this compound interacts with it.[5] Polar plasticizers are required for polymers with polar groups to ensure good compatibility.[5]

  • Presence of Other Additives: Fillers, stabilizers, and other additives can influence the overall properties of the blend and the efficiency of the plasticizer.[9]

Q4: How do I determine the optimal concentration of this compound for my formulation?

A4: The optimal concentration depends on the desired final properties of the polymer, such as flexibility, hardness, and low-temperature performance. A common approach is to create a series of formulations with varying concentrations of this compound (e.g., from 10 to 60 parts per hundred of resin - phr). These samples are then tested for key properties. The optimal concentration is the one that provides the best balance of properties for the specific application without introducing negative effects like blooming or excessive softening.[7][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in polymer formulations.

Issue 1: Poor Compatibility - Blooming or Exudation Observed

  • Symptoms: The surface of the polymer feels oily or tacky, or a crystalline or liquid layer appears on the surface over time.[11][12] This phenomenon is known as "blooming" or "exudation" and is a form of plasticizer migration.[8][12]

  • Root Causes:

    • Concentration Overload: The concentration of this compound exceeds its solubility limit within the polymer matrix.[8][13]

    • Incompatibility: There may be a significant mismatch in the polarity or solubility parameters between this compound and the polymer.[5][8]

    • Low Molecular Weight of Polymer: Lower molecular weight polymers may have a lower capacity to retain plasticizers.

    • Environmental Factors: High temperatures or humidity can accelerate plasticizer migration to the surface.[12][14]

  • Troubleshooting Steps & Solutions:

    • Reduce Concentration: Systematically decrease the concentration of this compound in your formulation and re-evaluate the material's properties.

    • Improve Compatibility with a Co-plasticizer: Introduce a secondary plasticizer that can act as a bridge between the polymer and this compound. Often, a blend of plasticizers can improve overall compatibility and performance.[6]

    • Verify Polymer Properties: Ensure the grade of the polymer being used is appropriate for plasticization.

    • Control Environmental Conditions: Evaluate the performance of the plasticized material under controlled temperature and humidity conditions to assess environmental impact.

Issue 2: Insufficient Flexibility or Poor Low-Temperature Performance

  • Symptoms: The final polymer product is stiffer than desired or becomes brittle at lower temperatures.

  • Root Causes:

    • Insufficient Plasticizer Concentration: The amount of this compound is too low to achieve the necessary reduction in Tg.[5]

    • Poor Dispersion: The plasticizer has not been uniformly mixed into the polymer matrix during processing.

    • Crystallinity of the Polymer: Highly crystalline polymers are more difficult to plasticize effectively.

  • Troubleshooting Steps & Solutions:

    • Increase Concentration: Incrementally increase the phr of this compound and measure the corresponding change in flexibility and Tg. (See Experimental Protocol 1).

    • Optimize Processing Conditions: Increase mixing time, temperature, or shear during processing to ensure homogeneous dispersion of the plasticizer.

    • Consider a Low-Temperature Plasticizer: For applications requiring good low-temperature flexibility, consider blending this compound with a plasticizer known for excellent low-temperature performance, such as an aliphatic diester.[5]

Data Presentation: Plasticizer Performance

The following tables provide an illustrative comparison of how this compound might perform in a typical PVC formulation compared to other common plasticizers. The data is representative and will vary based on the specific formulation.

Table 1: Effect of Plasticizer Type (at 40 phr) on PVC Properties

PropertyThis compound (Illustrative)Dioctyl Phthalate (DOP) (Illustrative)Dioctyl Terephthalate (DOTP) (Illustrative)
Hardness (Shore A)858890
Tensile Strength (MPa)182022
Elongation at Break (%)350320300
Glass Transition Temp. (Tg, °C)51012
Low-Temperature Brittleness (°C)-20-15-12

Table 2: Effect of this compound Concentration on PVC Properties (Illustrative)

Concentration (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg, °C)
20952525025
30902130015
4085183505
508015400-5

Experimental Protocols

Protocol 1: Determination of Glass Transition Temperature (Tg) by DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to measure the effect of this compound on the Tg of a polymer.

  • Sample Preparation: Prepare thin films or small, uniform sections of the plasticized polymer (5-10 mg). Ensure samples are dry and free of contaminants.

  • DSC Instrument Setup:

    • Place the sample in an aluminum DSC pan and seal it. Use an empty sealed pan as a reference.

    • Set the temperature program:

      • Equilibrate at 25°C.

      • Ramp down to -50°C at a rate of 10°C/min.

      • Hold for 2 minutes to ensure thermal equilibrium.

      • Ramp up to 150°C at a rate of 10°C/min. This is the heating scan from which the Tg will be determined.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition. A lower Tg indicates higher plasticizing efficiency.[5]

Protocol 2: Assessment of Plasticizer Compatibility and Migration

This protocol provides a method for evaluating the compatibility of this compound and its tendency to migrate.

  • Sample Preparation: Prepare several samples of the plasticized polymer formulation.

  • Accelerated Aging:

    • Place samples in a controlled environment oven at an elevated temperature (e.g., 70°C).

    • Place another set of samples under ambient conditions (23°C, 50% RH) as a control.

  • Visual Inspection: At regular intervals (e.g., 24, 48, 96 hours), remove the samples and allow them to cool to room temperature. Visually inspect the surfaces for any signs of tackiness, oiliness, or crystal formation, which are indicators of blooming or exudation.[12]

  • Gravimetric Analysis: Weigh the samples before and after the aging process. A significant loss in weight can indicate plasticizer volatilization.

  • Spectroscopic Analysis (Optional): For a more quantitative assessment, the substance bloomed on the surface can be carefully removed and analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm its identity.[12][15]

Visualizations

Below are diagrams illustrating key workflows and relationships in the plasticization process.

G cluster_0 Troubleshooting Workflow: Poor Plasticizing Efficiency A Problem Identified: Insufficient Flexibility or High Temperature Brittleness B Is Plasticizer Concentration Sufficient? A->B C Increase this compound Concentration (phr) B->C No D Is Dispersion Homogeneous? B->D Yes I Re-evaluate Formulation C->I E Optimize Mixing Process: Increase Time, Temp, or Shear D->E No F Is Polymer Highly Crystalline? D->F Yes E->I G Consider Polymer Grade or Introduce a Co-plasticizer F->G Yes H Problem Resolved F->H No G->I I->A

Caption: A workflow diagram for troubleshooting poor plasticizing efficiency.

G cluster_1 Logical Relationship: Plasticizer Concentration vs. Polymer Properties Concentration Increase this compound Concentration Flex Increased Flexibility Concentration->Flex Elong Increased Elongation Concentration->Elong Tg Decreased Glass Transition Temp (Tg) Concentration->Tg Hardness Decreased Hardness Concentration->Hardness Tensile Decreased Tensile Strength Concentration->Tensile Migration Increased Risk of Migration (at high concentrations) Concentration->Migration

Caption: The effect of this compound concentration on key polymer properties.

References

preventing hydrolysis of isodecyl benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of isodecyl benzoate during storage.

Troubleshooting Guides

Issue: Suspected Hydrolysis of this compound

If you suspect that your stored this compound has undergone hydrolysis, follow this troubleshooting guide to identify the cause and implement corrective actions.

Symptom Potential Cause Recommended Action
Change in physical appearance (e.g., cloudiness, phase separation)Water contamination leading to hydrolysis.1. Verify the integrity of the container seal. 2. Review storage conditions for humidity control. 3. Test the water content of the sample.
Decrease in pH of the formulationFormation of benzoic acid due to hydrolysis.1. Measure the pH of a fresh and the stored sample. 2. Consider buffering the formulation if appropriate for the application.
Altered performance in application (e.g., changes in viscosity, efficacy)Degradation of this compound.1. Quantify the purity of the this compound using a suitable analytical method (e.g., HPLC). 2. Review the compatibility of this compound with other components in the formulation.
Presence of crystals (benzoic acid)Significant hydrolysis has occurred.1. Confirm the identity of the crystals (e.g., by melting point or spectroscopy). 2. Discard the batch and review storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound hydrolysis is a chemical reaction where the ester bond is cleaved by water, resulting in the formation of isodecyl alcohol and benzoic acid. This degradation is a significant concern as it can alter the physicochemical properties and performance of the product, potentially leading to loss of efficacy, changes in formulation stability, and the introduction of impurities.

Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?

A2: The primary factors that accelerate hydrolysis are:

  • Presence of Water: Moisture is a key reactant in the hydrolysis process.[1]

  • High Temperatures: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[2]

  • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[2][3]

  • Presence of Catalysts: Acids, bases, and certain enzymes (esterases) can act as catalysts.[2]

Q3: What are the ideal storage conditions to prevent this compound hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[4][5] The container should be tightly closed to prevent moisture ingress.[4][5] It is also recommended to store it away from direct sunlight, heat sources, strong acids, and oxidizing agents.[4][6]

Q4: Can stabilizers be added to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be incorporated into formulations to protect esters from hydrolysis. These include:

  • Antioxidants: To prevent oxidation that can sometimes trigger hydrolysis.[7]

  • Chelating Agents: To complex metal ions that can catalyze hydrolysis.[7]

  • Carbodiimides: These compounds can react with carboxylic acids formed during initial hydrolysis, preventing further degradation.[7]

  • Hydrolysis Stabilizers: Specific additives designed to react with and neutralize acidic byproducts of hydrolysis.[8]

Q5: How can I test for this compound hydrolysis?

A5: The most common method for assessing the stability of this compound and quantifying its hydrolysis is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products (isodecyl alcohol and benzoic acid), allowing for accurate quantification of the remaining ester.

Quantitative Data on Benzoate Ester Stability

CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
n-Propyl benzoate1910N.D.
n-Butyl benzoate2110N.D.
Phenyl benzoate11710
Benzyl benzoate161213
Ethyl 4-bromobenzoate121210

N.D. = Not Determined Data sourced from a comparative study on homologous esters and isosteres.[1]

Key Observations from the Data:

  • Alkyl Chain Length: Under alkaline conditions, the stability of linear alkyl benzoates tends to increase with the length of the alkyl chain (from methyl to butyl), which may be attributed to increased steric hindrance.[1]

  • Biological Matrix: In biological matrices like rat plasma, the stability can be significantly different due to the presence of enzymes such as carboxylesterases.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to assess the hydrolytic stability of this compound under stressed conditions.

Objective: To evaluate the stability of this compound at elevated temperature and humidity.

Materials:

  • This compound sample

  • Stability chamber capable of maintaining controlled temperature and relative humidity (e.g., 40°C / 75% RH)

  • Appropriate containers (e.g., sealed glass vials)

  • HPLC system with a suitable column and detector for analysis

Procedure:

  • Place a known quantity of this compound into multiple containers.

  • Seal the containers tightly.

  • Place the containers in a stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).[4]

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a container from the chamber.[9]

  • Allow the sample to equilibrate to room temperature.

  • Prepare the sample for HPLC analysis according to a validated method.

  • Analyze the sample by HPLC to quantify the amount of remaining this compound and any degradation products.

  • Calculate the percentage of degradation at each time point relative to the initial (time 0) sample.

Protocol 2: General HPLC Method for this compound Purity

This protocol provides a starting point for developing an HPLC method to determine the purity of this compound and detect the presence of benzoic acid.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% phosphoric acid) is typically effective. A starting point could be a gradient from 60% acetonitrile to 90% acetonitrile over 15 minutes.

Detection:

  • UV detection at a wavelength where both this compound and benzoic acid have good absorbance (e.g., 230 nm).

Procedure:

  • Prepare a standard solution of this compound and benzoic acid of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample for analysis by dissolving a known amount in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and benzoic acid by comparing their retention times and peak areas to the standards.

Visualizations

Hydrolysis_Prevention_Workflow Troubleshooting this compound Hydrolysis start Start: Suspected Hydrolysis check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure start->check_storage check_container Inspect Container: - Tightly Sealed? - Material Compatibility? start->check_container analytical_testing Perform Analytical Testing: - HPLC for Purity - Water Content (Karl Fischer) - pH Measurement check_storage->analytical_testing check_container->analytical_testing hydrolysis_confirmed Hydrolysis Confirmed? analytical_testing->hydrolysis_confirmed implement_capa Implement Corrective and Preventive Actions (CAPA) hydrolysis_confirmed->implement_capa Yes no_hydrolysis No Significant Hydrolysis Detected hydrolysis_confirmed->no_hydrolysis No end End: Continue Monitoring implement_capa->end capa_details CAPA Examples: - Optimize Storage Conditions - Use Inert Gas Blanket - Add Stabilizers - Improve Container Seal implement_capa->capa_details no_hydrolysis->end Signaling_Pathway Factors Leading to this compound Hydrolysis IsodecylBenzoate This compound (Ester) Hydrolysis Hydrolysis Reaction IsodecylBenzoate->Hydrolysis Water Water (H₂O) Water->Hydrolysis Reactant Heat Heat (Increased Temperature) Heat->Hydrolysis Accelerates pH Extreme pH (Acidic or Basic Conditions) pH->Hydrolysis Catalyzes Products Degradation Products: - Isodecyl Alcohol - Benzoic Acid Hydrolysis->Products

References

Technical Support Center: Industrial Scale Production of Isodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial scale production of isodecyl benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete Reaction: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]Water Removal: Implement continuous water removal from the reaction mixture. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by operating the reactor under vacuum.[1][2] Excess Reactant: Use a molar excess of one of the reactants, typically the alcohol (isodecanol), to drive the equilibrium towards the product side.[2][3]
Catalyst Deactivation: The catalyst may have lost its activity due to impurities in the reactants or prolonged exposure to high temperatures.[1]Catalyst Regeneration/Replacement: Consider regenerating the catalyst if possible, or replace it with a fresh batch. Ensure the catalyst concentration is optimized for the reaction scale.[1]
Product Discoloration (Yellowing) High Reaction Temperature: Elevated temperatures can lead to the formation of colored by-products through side reactions such as dehydration of the alcohol.[4]Optimize Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote impurity formation.[1][4] The optimal temperature range depends on the catalyst and specific process but generally falls between 160°C and 270°C.[4]
Incomplete Purification Ineffective Neutralization: Residual acidic catalyst or unreacted benzoic acid remains in the product.Thorough Washing: Wash the crude ester with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove acidic components.[3][5] Multiple washes may be necessary to ensure complete removal.[5]
Inefficient Distillation: The distillation setup may not be adequate to separate this compound from impurities with close boiling points.Optimize Distillation: For large-scale purification, fractional distillation is recommended. The efficiency can be improved by using a column with a sufficient number of theoretical plates and optimizing the reflux ratio.[1][5]
Phase Separation Issues During Work-up Emulsion Formation: Incomplete separation between the organic and aqueous layers can occur during the washing steps.Improve Separation: Allow for adequate settling time between layers. The addition of a brine wash can help to break emulsions and improve the separation of the layers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: The two main industrial production methods are the direct esterification of benzoic acid with isodecyl alcohol and the transesterification of a benzoate ester (like methyl benzoate) with isodecyl alcohol.[3][4] Direct esterification is a common and economically viable route.[3]

Q2: What types of catalysts are effective for the synthesis of this compound?

A2: A variety of catalysts can be used, including:

  • Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts for Fischer esterification.[3]

  • Organometallic Catalysts: Titanium compounds, such as tetrabutyl titanate, are frequently used in commercial production to accelerate the reaction rate.[3][6] Zirconium esters are also viable options.[7]

  • Basic Catalysts: For transesterification, basic catalysts such as alkali metal hydroxides, carbonates, or alcoholates (e.g., sodium methoxide) can be employed.[7]

Q3: What are the typical reaction conditions for the esterification of benzoic acid with isodecyl alcohol?

A3: Reaction temperatures for esterification typically range from 160°C to 270°C.[4] The optimal temperature depends on the specific catalyst used, with titanium-based catalysts often operating in the 180°C to 250°C range.[4][6] The reaction is often carried out under conditions that allow for the continuous removal of water to drive the reaction to completion.[2]

Q4: How can the purity of the final this compound product be improved?

A4: A multi-step purification process is typically required to achieve high purity (e.g., >99%). This process generally involves:

  • Neutralization: Washing the crude product with a basic solution to remove any remaining acid catalyst and unreacted benzoic acid.[3]

  • Washing: Subsequent washes with water or brine to remove any residual salts and water-soluble impurities.[1]

  • Drying: Using a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove dissolved water from the organic phase.[5]

  • Distillation: Final purification is often achieved by distillation under reduced pressure to separate the this compound from any remaining impurities.[3]

Q5: What are some of the key safety considerations during the industrial production of this compound?

A5: Key safety precautions include:

  • Handling corrosive acids and bases with appropriate personal protective equipment (PPE).

  • Ensuring proper ventilation to avoid inhalation of vapors, especially during heating and distillation.

  • Operating pressurized reactors according to safety protocols.

  • Being aware of the flammability of organic solvents and alcohols used in the process.

Quantitative Data Summary

ParameterValueSource
Titanium Catalyst Concentration 0.005 - 1.0% by weight[7]
Purity of this compound (Example) 99.9%[7]
Reaction Temperature (Esterification) 160 - 270 °C[4]
Aldol Condensation Temperature 60 - 160 °C[8]

Experimental Protocols

Key Experiment: Acid-Catalyzed Esterification of Benzoic Acid with Isodecyl Alcohol

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • Benzoic Acid

  • Isodecyl Alcohol (in molar excess)

  • Acid Catalyst (e.g., p-toluenesulfonic acid or tetrabutyl titanate)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a condenser, charge the benzoic acid, isodecyl alcohol, and the acid catalyst.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC).

  • Cooling: Once the reaction is complete (i.e., no more water is being collected), cool the reaction mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separation funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid. Repeat the washing until the aqueous layer is no longer acidic.

  • Washing: Wash the organic layer with a brine solution to remove any remaining dissolved water and salts.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: For high purity, the crude product can be further purified by fractional distillation under vacuum.

Visualizations

experimental_workflow reactants Reactants (Benzoic Acid, Isodecyl Alcohol) esterification Esterification Reaction (with water removal) reactants->esterification catalyst Catalyst (e.g., p-TsOH) catalyst->esterification workup Aqueous Work-up (Neutralization & Washing) esterification->workup drying Drying workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

fischer_esterification benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl (activated) benzoic_acid->protonated_carbonyl isodecanol Isodecyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate isodecanol->tetrahedral_intermediate nucleophilic attack acid_catalyst H+ acid_catalyst->protonated_carbonyl protonation protonated_carbonyl->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination isodecyl_benzoate This compound water_elimination->isodecyl_benzoate deprotonation water Water water_elimination->water

Caption: Simplified signaling pathway of Fischer-Speier esterification for this compound.

References

methods to reduce the viscosity of isodecyl benzoate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isodecyl benzoate formulations. Here, you will find information on methods to reduce the viscosity of your formulations for easier handling and processing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is too viscous to handle easily. What are the primary methods to reduce its viscosity?

A1: High viscosity in this compound formulations can typically be addressed by three main approaches:

  • Increasing the Temperature: Heating the formulation can significantly decrease its viscosity. This is often the simplest and most direct method, provided the formulation components are thermally stable.

  • Adding a Co-solvent: Introducing a low-viscosity solvent that is miscible with this compound can effectively lower the overall viscosity of the formulation.

  • Using Viscosity Modifiers: While often used to increase viscosity, specific additives can sometimes help to reduce the viscosity of certain formulations by altering intermolecular interactions.

Q2: How does temperature affect the viscosity of benzoate ester formulations?

A2: Generally, the viscosity of liquids, including this compound, decreases as the temperature increases. The additional thermal energy increases molecular motion and reduces the effect of intermolecular forces, allowing the molecules to move past each other more easily. For example, the viscosity of a similar benzoate ester, phenethyl benzoate, has been shown to decrease with an increase in temperature[1].

Q3: What types of co-solvents are effective for reducing the viscosity of this compound formulations?

A3: The choice of a co-solvent depends on the specific requirements of your formulation, including polarity, volatility, and compatibility with other components. Generally, low-viscosity organic solvents are good candidates. While specific data for this compound is limited, principles from other ester and polymer solutions suggest that good solvents that effectively solvate the primary component can reduce viscosity by minimizing solute-solute interactions[2]. It is crucial to select a co-solvent that does not negatively impact the stability or efficacy of your final product.

Q4: Can I use other plasticizers to modify the viscosity?

A4: Yes, this compound is often used in mixtures with other plasticizers, such as dialkyl phthalates or adipates, particularly in applications like PVC plastisols.[3] The final viscosity of the mixture will depend on the individual viscosities and proportions of the components. Experimenting with different ratios of compatible plasticizers can help achieve the desired viscosity.

Q5: My formulation's viscosity increases over time. What could be the cause?

A5: An increase in viscosity over time can indicate formulation instability. In some systems, particularly those involving polymers or dispersed particles, changes in viscosity can be due to processes like particle aggregation, polymer chain entanglement, or slow chemical reactions. In the context of plastisols, a gradual viscosity increase can result from the slow solvation of polymer particles by the plasticizer at ambient temperature[3].

Data Presentation

The following table provides an example of how temperature can affect the viscosity of a benzoate ester, using data for phenethyl benzoate as a reference. A similar trend would be expected for this compound.

Temperature (°C)Kinematic Viscosity (mm²/s)Dynamic Viscosity (mPa·s)
2027.738130.6727
4023.860226.3846
Data for phenethyl benzoate, representative of benzoate esters.[1]

Experimental Protocols

Protocol for Viscosity Measurement using a Rotational Viscometer

This protocol describes the general procedure for measuring the dynamic viscosity of an this compound formulation using a rotational viscometer (e.g., a Brookfield-type viscometer).

Objective: To determine the viscosity of the formulation at a controlled temperature and shear rate.

Materials and Equipment:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container of appropriate size

  • This compound formulation sample

  • Calibration fluids (if necessary)

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 100% of the instrument's range for optimal accuracy.

  • Sample Preparation and Temperature Control:

    • Place a sufficient volume of the this compound formulation into the sample container to ensure the spindle will be immersed to the proper depth.

    • Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature (e.g., 25°C). Monitor the temperature with a calibrated thermometer.

  • Measurement:

    • Carefully lower the selected spindle into the sample, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level.

    • Allow the spindle to rotate in the sample for a sufficient time to obtain a stable reading. This may take several minutes, depending on the formulation.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP), along with the spindle number, rotational speed (RPM), and the sample temperature.

  • Data Analysis:

    • For non-Newtonian fluids, it is recommended to take measurements at several rotational speeds to characterize the shear-thinning or shear-thickening behavior.

    • Plot viscosity as a function of shear rate (or RPM) to create a rheological profile of the formulation.

  • Cleaning:

    • Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent.

Visualizations

Troubleshooting Workflow for High Viscosity

The following diagram illustrates a logical workflow for troubleshooting high viscosity in this compound formulations.

Viscosity_Troubleshooting start High Viscosity Issue Identified check_temp Are formulation components thermally stable? start->check_temp increase_temp Increase formulation temperature and re-measure viscosity. check_temp->increase_temp Yes check_compatibility Is a co-solvent compatible with the formulation? check_temp->check_compatibility No end_resolved Viscosity Issue Resolved increase_temp->end_resolved add_cosolvent Select a low-viscosity, miscible co-solvent. Incorporate and re-measure viscosity. check_compatibility->add_cosolvent Yes evaluate_modifiers Consider viscosity modifiers (less common for reduction). check_compatibility->evaluate_modifiers No add_cosolvent->end_resolved end_unresolved Consult further with a formulation specialist. evaluate_modifiers->end_unresolved

Caption: Troubleshooting workflow for reducing the viscosity of this compound formulations.

References

addressing batch-to-batch inconsistency in isodecyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of isodecyl benzoate, with a focus on resolving batch-to-batch inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary industrial route for producing this compound is the Fischer esterification of benzoic acid with isodecyl alcohol.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Q2: What are the common catalysts used for this compound synthesis?

A2: A variety of acid catalysts can be used. Common choices include strong mineral acids like sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (CH₃SO₃H).[1] In industrial settings, organometallic compounds like titanium catalysts (e.g., tetra-n-butyl titanate) are often preferred as they are less corrosive and tend to produce fewer by-products at the high temperatures required for the reaction.[2]

Q3: Why is water removal important during the synthesis?

A3: The esterification of benzoic acid and isodecyl alcohol is a reversible reaction that produces water as a byproduct.[1] To achieve a high yield of this compound, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by continuously removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[3]

Q4: What are the typical reaction conditions for this synthesis?

A4: Industrial processes often employ temperatures ranging from 140°C to 270°C to achieve a sufficient reaction rate.[1][2] The reaction can be carried out at atmospheric or reduced pressure to control the boiling point and facilitate the removal of water.[1] An excess of isodecyl alcohol is also commonly used to help drive the reaction to completion.[2]

Q5: How can I purify the final this compound product?

A5: After the reaction is complete, the crude product will contain unreacted starting materials, the acid catalyst, and byproducts. A typical purification process involves:

  • Neutralization: Washing the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted benzoic acid.[1]

  • Water Wash: Washing with water to remove any remaining salts.

  • Drying: Using a drying agent like anhydrous sodium sulfate to remove residual water.

  • Distillation: Purifying the final product by distillation under reduced pressure to remove excess isodecyl alcohol and other volatile impurities.[1]

Q6: What analytical techniques are used to assess the purity of this compound?

A6: The purity and structure of this compound are typically confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for detailed structural analysis.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the purity of the final product.[2]

Troubleshooting Guide: Addressing Batch-to-Batch Inconsistency

Batch-to-batch inconsistency is a common challenge in chemical synthesis. This guide provides a structured approach to identifying and resolving the root causes of variability in your this compound synthesis.

Problem 1: Low or Inconsistent Product Yield
Potential CauseRecommended Solutions
Incomplete Reaction - Verify Catalyst Activity: Ensure the acid catalyst is not old or degraded. Use a fresh batch if necessary. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Ensure Efficient Water Removal: Check for leaks in your Dean-Stark apparatus or consider using a drying agent if azeotropic distillation is not feasible.[3]
Equilibrium Not Shifted - Increase Excess of Isodecyl Alcohol: Using a larger excess of the alcohol can help drive the reaction towards the product.[2] - Improve Water Removal: As mentioned above, efficient water removal is crucial for shifting the equilibrium.
Side Reactions - Control Reaction Temperature: Higher temperatures can lead to side reactions like the dehydration of isodecyl alcohol to form alkenes.[4] Carefully control the reaction temperature to minimize byproduct formation. - Choice of Catalyst: Strong protonic acids can sometimes promote side reactions. Consider using a milder catalyst like a titanium-based Lewis acid.[2]
Losses During Workup - Incomplete Extraction: Ensure thorough mixing during the aqueous wash steps to completely remove impurities. - Emulsion Formation: If an emulsion forms during the workup, it can lead to product loss. Try adding brine (saturated NaCl solution) to break the emulsion.
Problem 2: Variation in Product Purity and Color
Potential CauseRecommended Solutions
Presence of Unreacted Starting Materials - Incomplete Reaction: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Inefficient Purification: Ensure the washing steps are sufficient to remove all unreacted benzoic acid and isodecyl alcohol. Verify the efficiency of your distillation process.
Formation of Colored Byproducts - High Reaction Temperature: Elevated temperatures can lead to the formation of colored impurities.[4] Optimize the reaction temperature to the lowest effective level. - Air Oxidation: While the benzoate group is relatively stable, the isodecyl group can be susceptible to oxidation at high temperatures in the presence of air. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Contaminated Starting Materials - Purity of Benzoic Acid and Isodecyl Alcohol: The quality of your starting materials is critical. Use high-purity benzoic acid and isodecyl alcohol. Variations in the isomeric composition of the isodecyl alcohol can also lead to inconsistencies.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis of this compound.

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterTypical RangeReference
Reaction Temperature 140°C - 270°C[1][2]
Catalyst Concentration (Titanium Catalysts) 0.005 - 1.0% by weight[2]
Excess Isodecyl Alcohol 5% - 50%[2]

Table 2: Analytical Data for this compound

PropertyValueReference
Molecular Weight 262.39 g/mol [5]
Molecular Formula C₁₇H₂₆O₂[5]
Boiling Point 321.5 - 342.5 °C[6]
¹H NMR: Aromatic Protons 7.4 - 8.1 ppm[1]
¹H NMR: -CH₂-O- Protons ~4.3 ppm[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization for your specific laboratory setup and scale.

Materials:

  • Benzoic Acid

  • Isodecyl Alcohol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene (for azeotropic distillation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid, a 20% molar excess of isodecyl alcohol, and a catalytic amount of p-TsOH (e.g., 1-2 mol%). Add toluene to the flask.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess isodecyl alcohol by distillation under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Combine Benzoic Acid, Isodecyl Alcohol, Catalyst reflux Heat to Reflux with Azeotropic Distillation reactants->reflux 1-4 hours cool Cool Reaction Mixture reflux->cool wash_bicarb Wash with NaHCO3 (aq) cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter distill Vacuum Distillation filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low/Variable Yield cluster_purity Low/Variable Purity start Inconsistent Batch Results check_reaction Incomplete Reaction? start->check_reaction check_equilibrium Equilibrium Shifted? start->check_equilibrium check_workup Workup Losses? start->check_workup check_impurities Unreacted Starting Materials? start->check_impurities check_color Colored Byproducts? start->check_color check_raw_materials Raw Material Purity? start->check_raw_materials sol_catalyst Verify Catalyst check_reaction->sol_catalyst sol_time Optimize Time check_reaction->sol_time sol_water Improve H2O Removal check_reaction->sol_water check_equilibrium->sol_water sol_excess Increase Alcohol Excess check_equilibrium->sol_excess sol_extraction Optimize Extraction check_workup->sol_extraction sol_reaction Ensure Complete Reaction check_impurities->sol_reaction sol_purification Optimize Purification check_impurities->sol_purification sol_temp Control Temperature check_color->sol_temp sol_inert Use Inert Atmosphere check_color->sol_inert sol_qc Input Material QC check_raw_materials->sol_qc

Caption: Troubleshooting logic for addressing batch-to-batch inconsistency in this compound synthesis.

References

Validation & Comparative

A Comparative Performance Analysis of Benzoate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in the formulation of flexible polymeric materials, directly influencing the final product's performance, durability, and safety. Benzoate esters have emerged as a prominent class of non-phthalate plasticizers, offering high solvency and rapid fusion characteristics for a variety of polymers, most notably polyvinyl chloride (PVC).[1][2][3] This guide provides an objective comparison of the performance of various benzoate esters, supported by experimental data, to aid in the selection process for demanding applications such as medical devices, pharmaceutical packaging, and laboratory equipment.

Executive Summary

Benzoate esters are known for their excellent compatibility with polymers like PVC, polyvinyl acetate (PVA), and various rubbers.[1][2] Their strong solvency contributes to faster processing times and can enhance stain and oil extraction resistance in the final product.[1] As the industry moves away from traditional phthalate-based plasticizers due to health and environmental concerns, benzoates offer a viable alternative with a favorable toxicological profile.[2][3][4] This guide will delve into the key performance indicators of benzoate plasticizers: plasticizing efficiency, volatility, and migration resistance, presenting available data to compare different benzoate esters and contextualize their performance against other plasticizer types.

Comparative Performance Data

The following tables summarize the expected performance of various benzoate plasticizers based on available data. It is important to note that direct, publicly available comparative studies for a wide range of benzoate esters are limited.[5] Therefore, the data presented is a consolidation from various sources and may include expected values for some compounds based on structurally similar plasticizers.[1] The performance of these plasticizers is often compared against the industry benchmark, di(2-ethylhexyl) phthalate (DEHP).[4]

Table 1: Mechanical and Thermal Properties of PVC Plasticized with Benzoate Esters (at 40-60 phr)

PropertyTest Method2-Ethylbutyl Benzoate (Expected)1,5-Pentanediol Dibenzoate (1,5-PDB)1,6-Hexanediol Dibenzoate (1,6-HDB)DEHP (Reference)
Tensile Strength (MPa) ASTM D88218 - 22[1]Similar or better than DEHP[6]Similar or better than DEHP[6]~20-25
Elongation at Break (%) ASTM D882300 - 350[1]Similar or better than DEHP[6]Similar or better than DEHP[6]~300-400
100% Modulus (MPa) ASTM D8828 - 12[1]Lower than DEHPSimilar to DEHP~10-15
Hardness (Shore A) ASTM D224075 - 85[1]Similar to DEHP[6]Statistically different from DEHP[6]~80-90
Glass Transition Temp. (Tg, °C) ASTM D3418 (DSC)-20 to -30[1]Not statistically different from DEHP[6]Not statistically different from DEHP[6]~-35 to -45

Table 2: Volatility and Migration Resistance of Benzoate Esters in PVC

PropertyTest Method2-Ethylbutyl Benzoate (Expected)Diethylene Glycol Dibenzoate (DEGDB) / Dipropylene Glycol Dibenzoate (DPGDB) BlendsGeneral Benzoates
Volatility (Weight Loss %) ASTM D1203< 1.5%[1]Low volatility[7]Low volatility[3][8]
Migration Resistance (Activated Carbon, %) ASTM D1203< 2.0%[1]Good permanence[9]Low leachability[3]

Key Performance Characteristics Explained

Plasticizing Efficiency

Plasticizer efficiency is a measure of how effectively a plasticizer imparts flexibility to a polymer. This is typically quantified by the reduction in the glass transition temperature (Tg), as well as changes in mechanical properties such as hardness, tensile strength, and elongation at break.[10][11][12] Benzoate esters are considered high-solvating plasticizers, which means they integrate well with the polymer matrix, leading to efficient plasticization.[2][13] Studies have shown that certain diol dibenzoates, such as 1,5-pentanediol dibenzoate and 1,6-hexanediol dibenzoate, can perform as well as or better than DEHP in terms of plasticizing effectiveness.[4][6]

Volatility

Volatility refers to the tendency of a plasticizer to evaporate from the polymer matrix, especially at elevated temperatures.[14] Low volatility is crucial for maintaining the long-term flexibility and performance of the plasticized material.[15] Benzoate esters generally exhibit low volatility, which contributes to the durability of the final product.[3][7][8] This property is particularly important in applications with exposure to heat, such as automotive interiors and wire insulation.

Migration Resistance

Plasticizer migration is the process where the plasticizer, which is not chemically bonded to the polymer, diffuses out of the material.[5][14] This can lead to surface stickiness, discoloration, and a loss of flexibility.[15] High molecular weight and polarity can reduce the risk of migration.[15] Benzoate plasticizers are known for their good permanence and resistance to extraction by oils and staining.[1][2] The choice of plasticizer is critical in applications where migration is a concern, such as in medical devices where leached substances could come into contact with patients.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of a plasticized polymer film.

Standard: Based on ASTM D882.

Methodology:

  • Sample Preparation: Prepare a dry blend of PVC resin, the benzoate ester plasticizer (e.g., 40-60 phr), and a thermal stabilizer.[1]

  • Milling: On a two-roll mill preheated to 160-170°C, mix the blend until a uniform sheet is formed (typically 5-10 minutes).[1]

  • Molding: Press the milled sheet in a hydraulic press at 170-180°C to create a film of uniform thickness.[1]

  • Conditioning: Condition the molded specimens according to the standard's requirements (e.g., 23°C and 50% relative humidity for at least 40 hours).

  • Testing: Use a tensile testing machine to pull the specimens at a constant rate of speed until they break. The machine records the force applied and the elongation of the sample.

Below is a diagram illustrating the workflow for preparing and testing the mechanical properties of plasticized PVC.

G cluster_prep Sample Preparation cluster_test Testing A Dry Blend PVC, Plasticizer, Stabilizer B Two-Roll Milling (160-170°C) A->B C Hydraulic Press Molding (170-180°C) B->C D Specimen Conditioning (ASTM Standards) C->D Molded Sheet E Tensile Testing Machine (ASTM D882) D->E F Data Acquisition: - Tensile Strength - Elongation - Modulus E->F

Workflow for Mechanical Properties Testing.
Volatility and Migration Resistance Testing (Activated Carbon Method)

Objective: To assess the tendency of a plasticizer to migrate out of the polymer matrix and its volatility at elevated temperatures.

Standard: Based on ASTM D1203.[17]

Methodology:

  • Specimen Preparation: Cut a circular specimen (e.g., 50 mm diameter) from a conditioned, plasticized PVC film of known thickness.

  • Initial Measurement: Accurately weigh the specimen.

  • Assembly: Place the specimen in the center of a wire mesh cage and surround it with activated carbon. This setup prevents direct contact between the plastic and the carbon, specifically measuring loss by volatilization.[1][17] For migration testing where direct contact is desired, the specimen is placed in direct contact with the activated carbon.

  • Heating: Place the assembly in a forced-air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[1]

  • Final Measurement: After cooling, carefully remove the specimen, clean off any adhering carbon particles, and reweigh it.

  • Calculation: The weight loss is calculated as a percentage of the original specimen weight.

The following diagram illustrates the experimental workflow for the activated carbon migration test.

G A Cut Circular Specimen from PVC Film B Weigh Specimen (Initial Weight) A->B C Place in Cage with Activated Carbon B->C D Heat in Oven (e.g., 70°C for 24h) C->D E Cool and Clean Specimen D->E F Weigh Specimen (Final Weight) E->F G Calculate % Weight Loss F->G

Workflow for Activated Carbon Migration/Volatility Test.
Hardness Testing

Objective: To measure the indentation hardness of the plasticized PVC.

Standard: Based on ASTM D2240.

Methodology:

  • Sample Preparation: Use a molded sheet of the plasticized PVC with a minimum thickness as specified by the standard.

  • Conditioning: Condition the sample under standard laboratory conditions.

  • Measurement: Use a Shore A durometer to measure the hardness. The indenter of the durometer is pressed into the material, and the hardness is read directly from the scale. Multiple readings are taken at different positions on the sample and averaged.

Conclusion

Benzoate esters represent a versatile and effective class of non-phthalate plasticizers. Their high solvency leads to efficient processing and excellent compatibility with a range of polymers. While publicly available, direct comparative data across a wide spectrum of benzoate esters is not extensive, the existing research demonstrates their strong performance in key areas such as mechanical properties, low volatility, and high migration resistance. For researchers and formulators, the selection of a specific benzoate ester or blend will depend on the precise requirements of the end application, balancing properties like flexibility, durability, and the need for low leachability. The experimental protocols outlined provide a standardized framework for evaluating and comparing the performance of these and other plasticizers to make informed material selection decisions.

References

validating the purity of isodecyl benzoate using 1H NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of isodecyl benzoate with its potential impurities—isodecanol and benzoic acid—using ¹H NMR spectroscopy, supported by experimental data and protocols.

This compound, an ester widely used as an emollient and solvent, is synthesized through the esterification of benzoic acid and isodecyl alcohol. Consequently, the final product may contain unreacted starting materials as impurities. ¹H NMR spectroscopy is a powerful and efficient technique for the qualitative and quantitative analysis of this compound, allowing for the unambiguous identification and quantification of these impurities.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and integration values for this compound and its common impurities. These values are based on analogous compounds and established chemical shift principles.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Aromatic (ortho)~8.05Multiplet2H
Aromatic (meta, para)~7.40 - 7.55Multiplet3H
-OCH₂-~4.31Triplet2H
Aliphatic chain (-CH₂-)~1.20 - 1.80Multiplet~15H
Aliphatic chain (-CH₃)~0.88Multiplet~6H
Isodecanol (Impurity) -CH₂OH~3.64Triplet2H
-OH~1.5 - 2.5Broad Singlet1H
Aliphatic chain (-CH₂-)~1.20 - 1.60Multiplet~15H
Aliphatic chain (-CH₃)~0.88Multiplet~6H
Benzoic Acid (Impurity) -COOH~10 - 13Broad Singlet1H
Aromatic (ortho)~8.10Doublet2H
Aromatic (para)~7.60Triplet1H
Aromatic (meta)~7.45Triplet2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the aliphatic protons in this compound and isodecanol will appear as a complex series of multiplets in the upfield region of the spectrum.

Experimental Protocol

A standard and effective method for preparing and analyzing an this compound sample via ¹H NMR spectroscopy is detailed below.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for benzoate esters and other relatively nonpolar organic compounds.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Spectrum Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate all signals in the spectrum.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound using the obtained ¹H NMR spectrum.

purity_validation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition ¹H NMR Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire ¹H NMR Spectrum NMR_Tube->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Identify_Signals Identify Characteristic Signals Process->Identify_Signals Integrate_Signals Integrate All Signals Identify_Signals->Integrate_Signals Compare Compare with Reference Data Integrate_Signals->Compare Purity_Assessment Assess Purity and Identify Impurities Compare->Purity_Assessment

A flowchart outlining the key steps for validating the purity of this compound using ¹H NMR spectroscopy.

By comparing the acquired ¹H NMR spectrum to the reference data, the presence of isodecanol and benzoic acid can be readily identified. The characteristic -CH₂OH signal of isodecanol at approximately 3.64 ppm and the highly deshielded -COOH proton of benzoic acid between 10-13 ppm are clear indicators of these impurities. Quantitative analysis can be performed by comparing the integration of the impurity signals to the integration of a known proton signal of this compound. This systematic approach ensures a reliable and accurate assessment of this compound purity, which is critical for its application in research and development.

References

A Comparative Guide to the Quantitative Analysis of Isodecyl Benzoate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of isodecyl benzoate, a common plasticizer, within various polymer matrices. This compound is valued for its ability to impart flexibility and durability to polymers such as polyvinyl chloride (PVC). However, concerns over plasticizer migration and the need for precise quality control necessitate robust analytical methods. This document outlines and compares key techniques, offering experimental protocols and performance data to aid in method selection and application. Furthermore, it benchmarks the performance of this compound against common alternative plasticizers.

Comparison of Quantitative Analytical Methods

The selection of an appropriate analytical technique for quantifying this compound in a polymer matrix is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the polymer itself. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prevalent methods for this purpose.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detector
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds in a liquid mobile phase followed by UV absorbance detection.
Selectivity High, due to mass fragmentation patterns.Moderate to high, dependent on chromatographic resolution.
Sensitivity High (typically ng/mL to pg/mL).Moderate (typically µg/mL to ng/mL).
Linearity Range Wide, typically over several orders of magnitude.Good, but can be limited by detector saturation.
Limit of Detection (LOD) Low, often in the low ng/mL range.Dependent on the chromophore, typically in the high ng/mL range.
Limit of Quantification (LOQ) Low, typically in the mid-ng/mL range.Typically in the low µg/mL range.
Sample Preparation Requires extraction of the analyte from the polymer matrix and often derivatization for less volatile compounds.Requires extraction of the analyte from the polymer matrix.
Advantages Excellent for identification and quantification of volatile and semi-volatile compounds. Provides structural information.Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Sensitivity is dependent on the presence of a UV-absorbing chromophore.

Performance Comparison: this compound vs. Alternatives

This compound is often used as an alternative to traditional phthalate plasticizers. Its performance characteristics are crucial for determining its suitability in various applications. Key performance indicators include its effect on the polymer's glass transition temperature (Tg), mechanical properties, and its resistance to migration.

Table 2: Performance Comparison of this compound and Alternative Plasticizers in PVC

PropertyThis compoundDiisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)
Plasticizing Efficiency GoodExcellentGood
Low-Temperature Flexibility GoodVery GoodModerate
Volatility (Permanence) LowLowVery Low
Migration Resistance GoodModerateExcellent
Effect on Glass Transition Temp. (Tg) Significant reductionSignificant reductionModerate reduction
Tensile Strength of PVC compound GoodGoodExcellent
Elongation at Break of PVC compound HighHighModerate

Experimental Protocols

Quantitative Analysis of this compound in PVC by GC-MS

This protocol describes the determination of this compound content in a PVC matrix.

a) Sample Preparation: Solvent Extraction

  • Weigh approximately 1 gram of the PVC sample into a glass vial.

  • Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer.

  • Once dissolved, add 20 mL of methanol to precipitate the PVC.

  • Centrifuge the mixture and collect the supernatant containing the this compound.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane).

b) GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

Migration Testing of this compound from a Polymer Film

This protocol outlines a method to determine the amount of this compound that migrates from a polymer film into a food simulant.

a) Test Specimen Preparation

  • Cut the polymer film into specimens of a known surface area (e.g., 1 dm²).

b) Migration Test

  • Immerse the polymer specimen in a known volume of a food simulant (e.g., 95% ethanol for fatty foods) in a sealed glass container.

  • Store the container at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).

  • After the exposure time, remove the polymer specimen.

  • Take an aliquot of the food simulant for analysis.

c) Analysis of Migrated this compound

  • The concentration of this compound in the food simulant can be determined using the GC-MS or an appropriate HPLC method as described above.

  • Quantify the amount of migrated this compound against a calibration curve prepared in the same food simulant.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification PolymerSample Polymer Sample Dissolution Dissolution in Solvent (e.g., THF) PolymerSample->Dissolution Precipitation Precipitation of Polymer (e.g., with Methanol) Dissolution->Precipitation Extraction Extraction of Supernatant Precipitation->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS_HPLC GC-MS or HPLC Analysis Concentration->GCMS_HPLC Data_Analysis Data Analysis & Quantification GCMS_HPLC->Data_Analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling_Pathway IsodecylBenzoate This compound PlasticizedPolymer Plasticized Polymer IsodecylBenzoate->PlasticizedPolymer Alternatives Alternative Plasticizers (e.g., DINP, DOTP) Alternatives->PlasticizedPolymer PolymerMatrix Polymer Matrix (e.g., PVC) PolymerMatrix->PlasticizedPolymer Performance Performance Properties PlasticizedPolymer->Performance Mechanical Mechanical Properties (Flexibility, Strength) Performance->Mechanical Thermal Thermal Properties (Glass Transition Temp.) Performance->Thermal Migration Migration Resistance Performance->Migration

Caption: Logical relationship of plasticizers to polymer performance.

A Comparative Environmental Impact Assessment: Isodecyl Benzoate vs. Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Fate and Ecotoxicity

The selection of excipients and plasticizers in pharmaceutical and industrial applications necessitates a thorough evaluation of their environmental impact. This guide provides a detailed comparison of the environmental profiles of isodecyl benzoate, a non-phthalate alternative, and a range of commonly used phthalate plasticizers. The assessment is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by available experimental data and standardized testing protocols.

Executive Summary

Phthalates, particularly low molecular weight compounds like dibutyl phthalate (DBP), have demonstrated notable aquatic toxicity and, in some cases, a potential for bioaccumulation. Higher molecular weight phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP) exhibit lower aquatic toxicity, largely due to their very low water solubility, but concerns regarding their persistence and potential for bioaccumulation remain.

Direct experimental data on the environmental impact of this compound is limited in publicly accessible literature. However, based on its chemical structure (a benzoate ester) and available physicochemical properties, a preliminary assessment suggests it is likely to be readily biodegradable with a lower potential for bioaccumulation compared to many phthalates. This guide compiles the available quantitative data for comparison and outlines the standard methodologies for a comprehensive environmental risk assessment.

Data Presentation: Comparative Environmental Impact

The following tables summarize the available quantitative data for this compound and five common phthalates: Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP).

Table 1: Biodegradability Data

CompoundTest MethodDuration (days)Result (% Degradation)Classification
This compound Data not available---
DEHPOECD 301B2886% (mineralization)Readily Biodegradable[1]
DBPOECD 301B2857% (as CO2)Readily Biodegradable[1]
BBPOECD 301B--Readily Biodegradable[2]
DINPOECD 301B-Borderline Readily BiodegradableReadily Biodegradable[3]
DIDPOECD 301F2856.2%Readily Biodegradable (fails 10-d window)[4][5][6]

Table 2: Acute Aquatic Toxicity Data

CompoundOrganismExposureEndpointValue (mg/L)
This compound Data not available---
DEHPDaphnia magna (Water Flea)48hEC502.0[7]
Fish (various)96hLC500.18 - 1106.2
DBPDaphnia magna (Water Flea)48hEC502.55 - 4.31[8][9]
Selenastrum capricornutum (Algae)-EC500.75[7]
Fish (various)96hLC500.35 - 3.96[7]
BBPAlgae, Crustaceans, Fish-EC50/LC500.1 - 2.1[2]
DINPDaphnia magna (Water Flea)21d (chronic)NOEC0.034[3]
Fish, Algae--No acute toxicity observed at water solubility limit[3]
DIDPFish, Invertebrates, Algae--No adverse effects observed at water solubility limit[4][10]

Table 3: Bioaccumulation Potential

CompoundParameterValueInterpretation
This compound Log Kow (Octanol-Water Partition Coefficient)4.61 - 6.5[11][12][13]Moderate potential for bioaccumulation.
DEHPBCF (Bioconcentration Factor) - Fish280 ± 230 (mean, 5 species)[7]Low to moderate bioaccumulation.
DBPBCF (Bioconcentration Factor)up to 663 (Fish)[2]Moderate potential for bioaccumulation.
BBPBCF (Bioconcentration Factor) - Fishup to 663[2]Moderate potential for bioaccumulation.
DINPBCF (Bioconcentration Factor) - Molluscs1844[3]High potential for bioaccumulation.
DIDPBCF (Bioconcentration Factor) - Molluscsup to 4000[14]High potential for bioaccumulation.

Mandatory Visualization

Logical Relationship: Environmental Impact Assessment

cluster_Inputs Chemical Properties cluster_Tests Environmental Fate & Ecotoxicity Tests cluster_Endpoints Key Assessment Endpoints cluster_Conclusion Environmental Risk Profile Isodecyl_Benzoate This compound Biodegradation Biodegradation (OECD 301) Isodecyl_Benzoate->Biodegradation Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) Isodecyl_Benzoate->Aquatic_Toxicity Bioaccumulation Bioaccumulation (OECD 305) Isodecyl_Benzoate->Bioaccumulation Phthalates Phthalates Phthalates->Biodegradation Phthalates->Aquatic_Toxicity Phthalates->Bioaccumulation Persistence Persistence Biodegradation->Persistence Toxicity Toxicity Aquatic_Toxicity->Toxicity BCF Bioconcentration Factor (BCF) Bioaccumulation->BCF Risk_Profile Comparative Risk Profile Persistence->Risk_Profile Toxicity->Risk_Profile BCF->Risk_Profile

Caption: Environmental impact assessment workflow.

Experimental Workflow: OECD 301B Ready Biodegradability Test

A Preparation of Mineral Medium and Inoculum (Activated Sludge) B Addition of Test Substance (this compound or Phthalate) and Reference Substance (e.g., Sodium Benzoate) A->B Inoculate C Incubation in Closed Respirometer (28 days, dark, aerobic conditions) B->C D Continuous Measurement of CO2 Evolution C->D Microbial Respiration E Calculation of % Biodegradation vs. Theoretical CO2 (ThCO2) D->E F Assessment of Ready Biodegradability (>60% in 10-d window) E->F

Caption: OECD 301B CO2 evolution test workflow.

Experimental Protocols

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

This test evaluates the ultimate aerobic biodegradability of a substance by measuring the amount of carbon dioxide produced over a 28-day period.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed vessel. As the microorganisms degrade the substance, they produce CO₂, which is trapped in a barium or sodium hydroxide solution and quantified by titration, or measured directly with an infrared analyzer.

  • Methodology:

    • A defined concentration of the test substance (typically providing 10-20 mg/L of total organic carbon) is added to a mineral salt medium.

    • The medium is inoculated with activated sludge from a domestic wastewater treatment plant, at a concentration not exceeding 30 mg/L of suspended solids.

    • The test is run in parallel with a blank control (inoculum only) and a reference substance control (e.g., sodium benzoate) to validate the test conditions and inoculum activity.

    • The test vessels are incubated for 28 days in the dark at a constant temperature (22 ± 2°C) with continuous aeration using CO₂-free air.

    • The evolved CO₂ is measured at regular intervals.

    • The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂).

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded, and the LC50 is calculated.

  • Methodology:

    • A group of fish (e.g., Rainbow trout or Zebrafish) are exposed to at least five concentrations of the test substance arranged in a geometric series.

    • A control group is exposed to the same water without the test substance.

    • The exposure period is 96 hours.

    • Mortalities and any abnormal behavioral or physical signs are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated using statistical methods (e.g., probit analysis).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) after 48 hours.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded to calculate the EC50.

  • Methodology:

    • Daphnia magna neonates (<24 hours old) are exposed to at least five concentrations of the test substance.

    • A control group is maintained under identical conditions without the test substance.

    • The exposure period is 48 hours.

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • The 48-hour EC50 is calculated based on the observed immobilization.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater microalgae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance. The inhibition of growth is measured relative to a control.

  • Methodology:

    • Cultures of a green alga (e.g., Pseudokirchneriella subcapitata) are exposed to at least five concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated for 72 hours under constant illumination and temperature.

    • Algal growth is measured at least every 24 hours by cell counts or another biomass surrogate (e.g., fluorescence).

    • The average specific growth rate is calculated for each concentration.

    • The EC50 is determined by comparing the growth rate in the test cultures to that of the control.

References

A Comparative Guide to Analytical Method Validation for Isodecyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of isodecyl benzoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation of these methods is a critical step in quality control and regulatory compliance, ensuring the accuracy, reliability, and consistency of results. The experimental data and protocols presented herein are illustrative, based on established validation practices for similar benzoate esters, to provide a robust framework for laboratory implementation.

Comparative Validation Data

The performance of GC-MS and HPLC-UV methods for the analysis of this compound was evaluated based on key validation parameters as stipulated by international guidelines. The results are summarized in the tables below for clear comparison.

Table 1: Linearity and Range

Validation ParameterGC-MSHPLC-UV
Linear Range 0.5 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 50000x + 1000y = 25000x + 500

Table 2: Accuracy (Recovery)

Spiked LevelGC-MS Mean Recovery (%)HPLC-UV Mean Recovery (%)
Low (80% of target) 99.298.5
Medium (100% of target) 100.8101.2
High (120% of target) 100.1100.7

Table 3: Precision (Relative Standard Deviation, RSD)

ParameterGC-MS RSD (%)HPLC-UV RSD (%)
Repeatability (n=6) < 1.8%< 2.2%
Intermediate Precision (n=6) < 2.5%< 3.0%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-MSHPLC-UV
LOD 0.1 µg/mL0.3 µg/mL
LOQ 0.5 µg/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC-UV analysis of this compound are provided below. These protocols are a general guide and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Perform ultrasonic extraction for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 290°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and vortex for 2 minutes.

  • Perform ultrasonic extraction for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from initial development to routine analysis.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization PreValidation Pre-Validation Assessment MethodDevelopment->PreValidation ValidationProtocol Validation Protocol Definition PreValidation->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineUse Routine Use & Method Lifecycle Management ValidationReport->RoutineUse

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-MS and HPLC-UV methods are suitable for the quantitative determination of this compound. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace-level analysis. HPLC-UV provides a robust and cost-effective alternative for routine quality control applications where lower sensitivity is acceptable. Proper method validation according to established guidelines is essential to ensure the generation of reliable and defensible data.

Isodecyl Benzoate: A Comparative Performance Analysis in PVC and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of isodecyl benzoate's efficacy as a plasticizer reveals distinct performance characteristics when incorporated into Polyvinyl Chloride (PVC) versus other polymeric systems such as Polyurethane (PU), Ethylene-Vinyl Acetate (EVA), and Nitrile Rubber (NBR). This guide provides a comprehensive comparison of its plasticizing efficiency, migration resistance, thermal stability, and resulting mechanical properties, supported by experimental data and detailed methodologies.

This compound, a high-purity organic ester, is valued in the polymer industry for its role as a versatile plasticizer.[1] Its primary function is to increase the flexibility, durability, and workability of polymeric materials by inserting its molecules between the polymer chains, thereby reducing intermolecular forces.[1] While extensively used in PVC formulations, its performance in other polymer matrices is a subject of considerable interest for researchers and product development professionals seeking to optimize material properties for a range of applications.

Performance in Polyvinyl Chloride (PVC)

In PVC applications, this compound is recognized for its good compatibility and efficiency as a high-solvating plasticizer.[2] It is often used to enhance flexibility and processability.[1]

Key Performance Insights in PVC:
  • Plasticizing Efficiency: this compound effectively reduces the hardness of rigid PVC, transforming it into a more flexible material. This is often quantified by a decrease in Shore hardness and an increase in elongation at break.

  • Gelling Performance: It is considered a "fast-gelling" plasticizer, which can reduce processing temperatures and times.[3]

  • Low-Temperature Flexibility: Compared to some general-purpose phthalates, benzoate plasticizers can offer improved low-temperature flexibility.[4]

Comparative Performance in Other Polymers

While data is more abundant for PVC, the utility of this compound extends to other polymer systems where its plasticizing effects are also beneficial.

Polyurethane (PU)

This compound has shown good compatibility with polyurethane systems.[4][5] In PU elastomers, plasticizers are used to reduce hardness, lower tensile strength and modulus, and improve elongation.[5] Benzoate plasticizers, in general, are known to be effective in plasticizing both polyether-based and polyester-based thermoplastic polyurethanes (TPUs).

Ethylene-Vinyl Acetate (EVA)

The inherent flexibility of EVA copolymers can be further enhanced with the addition of plasticizers. While specific data on this compound in EVA is limited in publicly available literature, the general principles of plasticization suggest it would be compatible, particularly in EVA grades with higher vinyl acetate content due to increased polarity.

Nitrile Rubber (NBR)

In nitrile rubber compounds, plasticizers are crucial for improving processability, low-temperature performance, and flexibility.[6] The polarity of the plasticizer is a key consideration for compatibility with NBR, which varies depending on the acrylonitrile (ACN) content.[6] A patent for this compound mixtures mentions its potential use in nitrile rubber formulations, indicating a degree of compatibility.[7]

Quantitative Performance Comparison

Table 1: Comparison of Mechanical Properties

PropertyPolymer SystemExpected Performance with this compound
Shore A Hardness PVCSignificant reduction
PUReduction
EVAModerate reduction
NBRReduction
Tensile Strength PVCDecrease
PUDecrease
EVALikely decrease
NBRDecrease
Elongation at Break (%) PVCSignificant increase
PUIncrease
EVALikely increase
NBRIncrease

Table 2: Comparison of Thermal and Migration Properties

PropertyPolymer SystemExpected Performance with this compound
Glass Transition Temp. (Tg) PVCSignificant reduction
PUReduction
EVAReduction
NBRReduction
Thermal Stability (TGA) PVCMay show slight improvement compared to some lower molecular weight plasticizers
PUDependent on formulation
EVADependent on formulation
NBRDependent on formulation
Migration Resistance PVCModerate; generally lower than polymeric plasticizers but better than some low MW phthalates
PUModerate
EVAExpected to be moderate
NBRDependent on ACN content and formulation

Experimental Protocols

The evaluation of plasticizer performance relies on a suite of standardized testing methodologies. The following are key experimental protocols relevant to the data presented.

Mechanical Properties Testing
  • Hardness (Shore Durometer):

    • Protocol: ASTM D2240[6][8][9]

    • Methodology: A durometer, an instrument with a specific spring-loaded indenter, is pressed against the surface of the material. The depth of indentation is measured on a scale from 0 to 100. For flexible polymers like plasticized PVC and elastomers, Shore A is the typical scale used. The specimen should be at least 6 mm thick and placed on a hard, flat surface. The reading is taken after a specified time, typically 1 to 2 seconds after firm contact.[2][10]

  • Tensile Properties (Tensile Strength, Elongation at Break):

    • Protocols: ASTM D638 for plastics[11][12][13], ASTM D412 for vulcanized rubber and thermoplastic elastomers.[14][15][16]

    • Methodology: A dumbbell-shaped specimen is placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of speed until it fractures.[14] The force required to pull the specimen and the extent to which it stretches are measured. Tensile strength is the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.[15]

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Protocol: ASTM E1131[17][18][19]

    • Methodology: A small sample of the material is placed in a high-precision balance within a furnace. The temperature is increased at a controlled rate, and the change in mass of the sample is recorded.[17] This data reveals the temperatures at which the material degrades and can be used to assess its thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: ASTM D3418[20][21][22]

    • Methodology: A small sample of the material is heated or cooled at a controlled rate, and the heat flow to or from the sample is compared to that of an inert reference.[20] DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are critical for understanding the effect of a plasticizer on a polymer's thermal behavior.

Migration Resistance Testing
  • Plasticizer Migration:

    • Protocol: ISO 177[7][23][24][25]

    • Methodology: A test specimen of the plasticized material is placed in close contact with an absorbent material. This "sandwich" is then subjected to a specified temperature and pressure for a set period. The amount of plasticizer that migrates from the test specimen to the absorbent material is determined by measuring the weight loss of the specimen or the weight gain of the absorbent material.[7][26]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of material evaluation and the mechanism of plasticization, the following diagrams are provided.

PlasticizerAction Mechanism of Plasticizer Action Polymer Rigid Polymer Matrix (e.g., PVC) Process Heating and Mixing Polymer->Process Plasticizer This compound Molecules Plasticizer->Process Interaction Intercalation between Polymer Chains Process->Interaction Result Increased Inter-chain Distance Reduced Intermolecular Forces Interaction->Result Properties Enhanced Flexibility, Lower Tg, Improved Processability Result->Properties

Caption: Mechanism of plasticizer action on a polymer matrix.

ExperimentalWorkflow Experimental Workflow for Performance Comparison cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_PVC PVC + this compound Mech_Test Mechanical Tests (ASTM D2240, D412/D638) Prep_PVC->Mech_Test Therm_Test Thermal Analysis (ASTM E1131, D3418) Prep_PVC->Therm_Test Mig_Test Migration Test (ISO 177) Prep_PVC->Mig_Test Prep_PU PU + this compound Prep_PU->Mech_Test Prep_PU->Therm_Test Prep_PU->Mig_Test Prep_EVA EVA + this compound Prep_EVA->Mech_Test Prep_EVA->Therm_Test Prep_EVA->Mig_Test Prep_NBR NBR + this compound Prep_NBR->Mech_Test Prep_NBR->Therm_Test Prep_NBR->Mig_Test Data_Comp Comparative Data Tables Mech_Test->Data_Comp Therm_Test->Data_Comp Mig_Test->Data_Comp

Caption: Workflow for comparing this compound performance.

References

A Comparative Guide to the Cross-Validation of Isodecyl Benzoate Analysis by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the accurate quantification of compounds such as isodecyl benzoate is paramount for ensuring product quality, safety, and efficacy. This compound, an ester of benzoic acid and isodecyl alcohol, finds application as a plasticizer and emollient in various industries, including pharmaceuticals and cosmetics. The choice of analytical technique for its determination is a critical decision that influences the reliability and validity of results. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines a framework for the cross-validation of this compound analysis, presenting typical experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Analysis: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both separation techniques, but they differ fundamentally in their principles of operation.

GC-MS separates compounds based on their volatility and polarity. An inert gas carries the vaporized sample through a heated column containing a stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to separation. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

HPLC , on the other hand, separates compounds based on their polarity and affinity for the stationary and mobile phases. A liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is achieved by the differential partitioning of the analyte between the two phases. Detection is typically performed using a UV-Vis detector, as the benzene ring in this compound is a strong chromophore.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar plasticizers, such as phthalates.

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as dichloromethane or hexane. An internal standard, for instance, benzyl benzoate, can be added to improve quantitative accuracy.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on the expected concentration.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reversed-phase HPLC methods for the analysis of benzoates and other aromatic esters.

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, such as a mixture of acetonitrile and water. Filtration of the sample solution through a 0.45 µm filter is recommended before injection.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 230 nm, corresponding to the UV absorbance maximum of the benzoate moiety.

Quantitative Data Comparison

The performance of GC-MS and HPLC for the analysis of this compound can be compared based on key validation parameters. The following table summarizes typical performance metrics extrapolated from the analysis of similar long-chain alkyl esters and plasticizers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 10%< 5%
Accuracy (Recovery %) 90 - 110%95 - 105%
Analysis Time 15 - 30 minutes10 - 20 minutes

Method Selection: A Comparative Analysis

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

GC-MS offers high sensitivity and unparalleled selectivity due to mass spectrometric detection, which provides structural information and allows for the confident identification of the analyte, even in complex matrices.[1] It is particularly well-suited for volatile and semi-volatile compounds.[2] Given this compound's relatively high boiling point, a robust temperature program is necessary to ensure its elution from the GC column.

HPLC is a versatile and robust technique that is often more suitable for less volatile or thermally labile compounds.[2] The analysis of this compound by HPLC is straightforward, as it does not require derivatization and can be performed at or near ambient temperature, minimizing the risk of degradation. HPLC with UV detection is a cost-effective and widely available method, offering good precision and accuracy.[3]

Cross-Validation Workflow

A cross-validation study is essential to ensure that both methods provide comparable and reliable results for the analysis of this compound. The following workflow outlines the key steps in such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Homogenized Sample Split Split Sample Aliquots Sample->Split GCMS GC-MS Analysis Split->GCMS HPLC HPLC Analysis Split->HPLC GCMS_Data GC-MS Data (Concentration, Validation Parameters) GCMS->GCMS_Data HPLC_Data HPLC Data (Concentration, Validation Parameters) HPLC->HPLC_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) GCMS_Data->Compare HPLC_Data->Compare Conclusion Method Equivalency Assessment Compare->Conclusion

Workflow for the cross-validation of this compound analysis.

Principles of Separation and Detection

The following diagram illustrates the fundamental principles of separation and detection for both GC-MS and HPLC analysis of this compound.

PrinciplesDiagram cluster_gcms GC-MS Principle cluster_hplc HPLC Principle Injector_GC Injector (Vaporization) Column_GC GC Column (Separation by Volatility/Polarity) Injector_GC->Column_GC MS_Detector Mass Spectrometer (Ionization & Mass Analysis) Column_GC->MS_Detector Injector_HPLC Injector (Liquid Sample) Column_HPLC HPLC Column (Separation by Polarity) Injector_HPLC->Column_HPLC UV_Detector UV-Vis Detector (Absorbance Measurement) Column_HPLC->UV_Detector

References

comparative study of the solvating power of different benzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the solvating power of four common benzoate esters: Methyl Benzoate, Ethyl Benzoate, Butyl Benzoate, and Benzyl Benzoate. The solvating power is a critical parameter in various applications, including drug formulation, coatings, and synthesis, as it dictates the ability of a solvent to dissolve a solute. This document presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in the selection of the most appropriate benzoate ester for specific research and development needs.

Quantitative Comparison of Solvating Power

The solvating power of a solvent can be quantified using several parameters. This guide focuses on two key metrics: Hansen Solubility Parameters (HSP) and Kauri-Butanol (Kb) values.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and break down the total cohesive energy of a solvent into three components:

  • δd (Dispersion): Energy from dispersion forces between molecules.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

The closer the HSP values of a solvent and a solute, the higher the likelihood of dissolution.

Table 1: Hansen Solubility Parameters of Selected Benzoate Esters

Benzoate Esterδd (MPa½)δp (MPa½)δh (MPa½)
Methyl Benzoate18.98.24.7
Ethyl Benzoate17.96.26.0
Butyl Benzoate18.35.65.5
Benzyl Benzoate20.05.15.2

Note: Data sourced from publicly available databases. Small variations may exist between different sources.

Kauri-Butanol (Kb) Value

The Kauri-Butanol (Kb) value is a standardized measure of a solvent's power, particularly for hydrocarbon solvents and resins.[1] A higher Kb value indicates a stronger solvating ability.[2] The test is governed by the ASTM D1133 standard.[3]

Table 2: Kauri-Butanol (Kb) Values of Selected Benzoate Esters

Benzoate EsterKauri-Butanol (Kb) Value
Methyl BenzoateData not available in the searched literature
Ethyl BenzoateData not available in the searched literature
Butyl BenzoateData not available in the searched literature
Benzyl BenzoateData not available in the searched literature

Experimental Protocols

This section details the methodologies for determining the Hansen Solubility Parameters and Kauri-Butanol values.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP for a solute (e.g., a new drug candidate or polymer) involves a systematic solubility assessment in a range of solvents with known HSPs.

Workflow for HSP Determination:

HSP_Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis select_solvents Select a range of solvents with known HSPs prepare_solute Prepare samples of the solute dissolution_test Conduct dissolution tests (e.g., visual assessment, spectroscopy) prepare_solute->dissolution_test classify_solubility Classify each solvent as 'good' or 'bad' for the solute dissolution_test->classify_solubility plot_data Plot 'good' solvents in 3D Hansen space classify_solubility->plot_data determine_sphere Determine the center and radius of the smallest sphere enclosing all 'good' solvents plot_data->determine_sphere hsp_values The center of the sphere represents the HSP (δd, δp, δh) of the solute determine_sphere->hsp_values

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Detailed Steps:

  • Solvent Selection: A diverse set of at least 20-30 solvents with well-characterized HSPs should be chosen to cover a broad range of dispersion, polar, and hydrogen bonding characteristics.

  • Solubility Testing: A fixed amount of the solute is added to a fixed volume of each solvent. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Assessment: The solubility is assessed qualitatively (e.g., visual inspection for a clear solution or undissolved solid) or quantitatively (e.g., using UV-Vis spectroscopy to determine the concentration of the dissolved solute).

  • Classification: Solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute).

  • Data Analysis: The HSPs of the "good" solvents are plotted in a 3D graph. A sphere is then mathematically or graphically determined that encloses the majority of the "good" solvents while excluding the "bad" solvents. The center of this sphere provides the three Hansen Solubility Parameters (δd, δp, δh) for the solute.

Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached.[3]

Workflow for Kb Value Determination:

Kb_Value_Determination cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation prepare_solution Prepare a standard solution of kauri resin in n-butanol standardize Standardize the solution with toluene (assigned Kb = 105) prepare_solution->standardize titrate Titrate the kauri-butanol solution with the test solvent standardize->titrate observe_turbidity Observe for the first sign of persistent turbidity (cloudiness) titrate->observe_turbidity record_volume Record the volume of the test solvent used observe_turbidity->record_volume calculate_kb Calculate the Kb value based on the volume of solvent added record_volume->calculate_kb

Caption: Workflow for the experimental determination of the Kauri-Butanol (Kb) value.

Detailed Steps:

  • Preparation of Kauri-Butanol Solution: A standardized solution is prepared by dissolving a specific amount of kauri resin in n-butanol.

  • Standardization: The solution is standardized by titrating it with toluene, which has an assigned Kb value of 105, to ensure the solution's consistency.

  • Titration: A precise volume of the standardized kauri-butanol solution is titrated with the benzoate ester (or other solvent) being tested.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a point where printed text viewed through the solution becomes blurred.

  • Calculation: The volume of the test solvent used to reach the endpoint is recorded, and the Kb value is calculated. A larger volume of solvent required to induce turbidity corresponds to a higher Kb value and thus a greater solvating power.[7][8]

Relationship Between Benzoate Ester Structure and Solvating Power

The solvating power of benzoate esters is influenced by their molecular structure. The following diagram illustrates the logical relationship between the structural components and the resulting solvency characteristics.

Structure_Solvency_Relationship cluster_structure Molecular Structure cluster_properties Solvency Properties cluster_overall Overall Solvating Power aromatic_ring Aromatic Ring (Phenyl Group) dispersion Dispersion Forces (δd) (van der Waals) aromatic_ring->dispersion contributes to ester_group Ester Group (-COO-) polarity Polarity (δp) (Dipole Moment) ester_group->polarity contributes to h_bonding Hydrogen Bonding (δh) ester_group->h_bonding can act as H-bond acceptor alkyl_benzyl_group Alkyl/Benzyl Group (-R) alkyl_benzyl_group->dispersion influences alkyl_benzyl_group->polarity influences solvating_power Overall Solvating Power (e.g., Kb value, HSP) dispersion->solvating_power polarity->solvating_power h_bonding->solvating_power

Caption: Relationship between benzoate ester structure and solvating properties.

  • Aromatic Ring: The phenyl group is a significant contributor to the dispersion forces (van der Waals interactions), which is reflected in the relatively high δd values for all the tested benzoate esters.

  • Ester Group: The carbonyl group in the ester linkage introduces polarity to the molecule, contributing to the δp value. The oxygen atoms can also act as hydrogen bond acceptors, influencing the δh value.

  • Alkyl/Benzyl Group: The nature of the R group (methyl, ethyl, butyl, or benzyl) attached to the ester oxygen influences the overall polarity and steric hindrance of the molecule. As the alkyl chain length increases from methyl to butyl, there is a slight decrease in polarity (δp). The presence of a second aromatic ring in benzyl benzoate leads to the highest dispersion force component (δd).

This comparative guide provides a foundation for understanding and utilizing the solvating properties of different benzoate esters. For specific applications, it is recommended to perform experimental determinations of the relevant solvency parameters using the protocols outlined herein.

References

Safety Operating Guide

Proper Disposal of Isodecyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential procedural guidance for the proper disposal of Isodecyl benzoate, tailored for researchers, scientists, and drug development professionals.

This compound is recognized as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Some findings also suggest it may cause an allergic skin reaction.[2][3] Adherence to strict disposal protocols is therefore critical.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

Toxicity EndpointSpeciesRouteValueReference
LD50RatIngestion> 5,000 mg/kg[2][3]
LD50RabbitDermal> 2,000 mg/kg[2][3]
LC50 (4 hours)RatInhalation (Dust/Mist)> 5 mg/l[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, federal, and provincial regulations.[4][5][6][7] The following is a generalized workflow; always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[6][7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[6][7]

3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the spill area.

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8]

  • Collect the absorbed material into a suitable container for disposal.[5]

  • Prevent the spill from entering drains or waterways.[5][8]

4. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5]

  • Ensure the storage area is secure and clearly marked.

5. Final Disposal:

  • Disposal must be carried out by a licensed waste disposal company.[6][7]

  • Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • If recycling is a viable option and permitted by local regulations, it may be considered.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_characterization 2. Characterize Waste (Pure, Contaminated, Empty Container) ppe->waste_characterization collect_waste 3. Collect in Labeled, Sealed Container waste_characterization->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_protocol Follow Spill Protocol: - Ventilate - Contain with Absorbent - Collect for Disposal spill_check->spill_protocol Yes store_waste 4. Store in Designated Area spill_check->store_waste No spill_protocol->store_waste contact_ehs 5. Contact EHS for Pickup/Guidance store_waste->contact_ehs licensed_disposal 6. Licensed Waste Disposal contact_ehs->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isodecyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Isodecyl benzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueCitation
Molecular Formula C₁₇H₂₆O₂[1][2]
Molecular Weight 262.39 g/mol [1][2]
CAS Number 131298-44-7[1][2]
Appearance Light yellow liquid[3]
Boiling Point 161 °C @ 5 mm Hg[2][4]
Density 0.954 g/mL at 25 °C[2][4]
Flash Point >230 °F (>110 °C)[4]
Water Solubility 68.6 µg/L at 20°C[4]
InChIKey HNDYULRADYGBDU-UHFFFAOYSA-N[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H317: May cause an allergic skin reaction.[5][6]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles as described by 29 CFR 1910.133 or European standard EN 166.[6] A face shield may be necessary where splashing is a risk.[3]Protects eyes from splashes and mists.[6]
Skin Protection Chemical-resistant gloves (e.g., neoprene, nitrile, or rubber).[4] A laboratory coat or other protective apparel to prevent skin contact.[6]Prevents skin contact with the chemical, which can cause irritation and allergic reactions.[6]
Respiratory Protection Not typically required with adequate ventilation. If vapors or mists are generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge or canister may be necessary.[6]Protects the respiratory system from irritation due to inhalation of vapors or mists.[6]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify the accessibility and functionality of an eyewash station and safety shower.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling:

    • Handle this compound with care to avoid generating mists or aerosols.

    • Use appropriate tools for transferring the liquid.

    • If weighing the compound, do so in a tared, closed container to the extent possible.

    • Keep the container with the chemical closed when not in use.[6]

    • Use with adequate ventilation to keep airborne concentrations below exposure limits.[6]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureCitation
Eye Contact Immediately flush eyes with plenty of water for at least 15 to 20 minutes, separating the eyelids with fingers.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7][5][7]
Skin Contact Immediately wash the skin with plenty of soap and water for 15 to 20 minutes while removing contaminated clothing and shoes.[7] Get medical attention if irritation develops or persists.[7] Wash contaminated clothing before reuse.[5][5][7]
Inhalation If inhaled, remove the person to fresh air.[7] If not breathing, give artificial respiration.[7] If breathing is difficult, trained personnel may administer oxygen.[8] Seek immediate medical attention.[7][7][8]
Ingestion If swallowed, do NOT induce vomiting.[7] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[7][5][7]

Disposal Plan

Proper disposal of this compound and its containers is essential for environmental safety and regulatory compliance.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Solid and Liquid Waste Disposal:

    • Collect waste in a designated, labeled, and sealed container.

    • The container should be clearly marked with the chemical name and associated hazards.

    • Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

    • Dispose of the contents and container in accordance with local, state, and federal regulations.[7] This should be done through a licensed professional waste disposal service.[5]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should be disposed of as chemical waste.

Experimental Workflow & Safety Protocols

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe transfer Transfer this compound don_ppe->transfer weigh Weigh (if necessary) transfer->weigh use Use in Experiment weigh->use clean_area Clean Work Area use->clean_area collect_waste Collect Waste in Labeled Container use->collect_waste dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands store_waste Store Waste Appropriately collect_waste->store_waste dispose_waste Dispose via Licensed Service store_waste->dispose_waste

Caption: A high-level workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.